Product packaging for Nanchangmycin(Cat. No.:CAS No. 65101-87-3)

Nanchangmycin

Katalognummer: B609417
CAS-Nummer: 65101-87-3
Molekulargewicht: 889.1 g/mol
InChI-Schlüssel: XMAIRYYXDCNFKP-SEDNIUBGSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Nanchangmycin is a polyether ionophore antibiotic produced by S. nanchangensis NS3226 that has insecticidal and in vitro antibacterial properties. This compound exhibits antiviral properties against Zika virus (ZIKV) by blocking viral entry in vitro in a spectrum of cell types, including U2OS, human microvascular endothelial cells, and placental Jeg3 cells (IC50s = 100, 400, and 970 nM, respectively). This compound also blocks ZIKV entry into primary cells, including extravillous trophoblasts, human primary uterine microvascular endothelial cells, human umbilical vein endothelial cells, and murine primary midbrain neuron-glia cultures. Efficacy of this compound extends to other viruses where it blocks entry into U2OS cells by West Nile, dengue, Sindbis, and chikungunya viruses.>This compound is an antiviral;  active against Zika, West Nile and dengue viruses.>This compound is a polyether antibiotic that acts against a broad spectrum of harmful nematodes and insects.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H77NaO14 B609417 Nanchangmycin CAS No. 65101-87-3

Eigenschaften

IUPAC Name

sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H78O14.Na/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42;/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52);/q;+1/p-1/b24-17+;/t25-,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,41-,42+,44+,45-,46+,47+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAIRYYXDCNFKP-SEDNIUBGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)[O-])C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@]3(O2)[C@@H]([C@H](C[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)/C=C(\C)/C(=O)[C@H](C)C[C@H](C)C(=O)[O-])C)O)C)O[C@@H]6CC[C@@H]([C@H](O6)C)OC)C)C)(CO)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H77NaO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

889.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65101-87-3
Record name CCRIS 8440
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065101873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Nanchangmycin: A Technical Guide to its Discovery, Biosynthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Nanchangmycin, a polyether ionophore antibiotic produced by the bacterium Streptomyces nanchangensis, has emerged as a molecule of significant interest due to its broad spectrum of biological activities. Initially identified for its potent antibacterial and insecticidal properties, recent research has unveiled its promising potential in antiviral, anticancer, and antifibrotic applications. This technical guide provides an in-depth overview of this compound, from its discovery and biosynthesis to its multifaceted mechanisms of action. It includes a compilation of its biological activity data, detailed experimental protocols for its production, isolation, and characterization, and visualizations of its known signaling pathways and relevant experimental workflows. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and molecular biology.

Introduction

This compound is a polyketide natural product belonging to the class of polyether ionophore antibiotics. It is structurally similar to other well-known polyethers like monensin and salinomycin. Produced by Streptomyces nanchangensis, this compound exhibits potent activity against Gram-positive bacteria and has been investigated for its use as a growth promoter in ruminants. Beyond its antibacterial effects, this compound has been shown to possess a wide range of other biological activities, including antiviral, anticancer, and antifibrotic properties, making it a compelling candidate for further drug development.[1][2][3]

Biosynthesis of this compound

The biosynthesis of this compound is orchestrated by a type I polyketide synthase (PKS) gene cluster in Streptomyces nanchangensis.[4] The assembly of the polyketide backbone begins with a malonyl-CoA starter unit, followed by the condensation of nine methylmalonyl-CoA and four malonyl-CoA extender units.[5] The regulation of the this compound gene cluster is complex, involving at least two pathway-specific transcriptional activators, NanR1 and NanR2, and a repressor, NanR4. Overexpression of the activators and deletion of the repressor have been shown to significantly increase the yield of this compound.

Quantitative Biological Activity Data

The diverse biological activities of this compound have been quantified in various assays. The following tables summarize the available data on its antiviral, anticancer, and antibacterial efficacy.

Table 1: Antiviral Activity of this compound

Virus Cell Line IC50 (µM) Reference
Zika Virus (ZIKV) U2OS, HBMEC, Jeg-3 0.1 - 0.4 [2]
Dengue Virus (DENV) Multiple Inhibition observed [2]
West Nile Virus (WNV) Multiple Inhibition observed [2]

| Chikungunya Virus (CHIKV) | Multiple | Inhibition observed |[2] |

Table 2: Anticancer Activity of this compound

Cell Line Cancer Type IC50 (µM) Reference
MCF-7 Breast Cancer < 1 [6] (qualitative, potent activity reported)
MDA-MB-231 Breast Cancer < 1 [6] (qualitative, potent activity reported)
PC-3 Prostate Cancer < 1 [6] (qualitative, potent activity reported)

| DU145 | Prostate Cancer | < 1 |[6] (qualitative, potent activity reported) |

Table 3: Antibacterial Activity of this compound

Bacterial Strain Gram Stain MIC (µg/mL) Reference
Bacillus subtilis Gram-positive Data not yet available
Staphylococcus aureus Gram-positive Data not yet available

(Note: While this compound is known to inhibit Gram-positive bacteria, specific MIC values from readily available literature are not consistently reported. This represents a data gap for future research.)

Experimental Protocols

This section provides detailed methodologies for the production, isolation, and biological evaluation of this compound.

Fermentation of Streptomyces nanchangensis for this compound Production

This protocol is a representative method for the fermentation of Streptomyces species for polyether antibiotic production.

Materials:

  • Seed Medium: Yeast extract (0.5%), Dextrose (1.0%), Starch (2.0%), Casein enzyme hydrolysate (0.5%), Ammonium sulfate (0.5%), Calcium carbonate (0.4%).

  • Production Medium: Similar composition to the seed medium, potentially with adjusted concentrations of carbon and nitrogen sources for optimal secondary metabolite production.

  • Streptomyces nanchangensis culture.

  • Erlenmeyer flasks (250 mL and 1 L).

  • Shaking incubator.

  • Fermenter (optional, for scale-up).

Procedure:

  • Inoculum Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile seed medium with a loopful of Streptomyces nanchangensis from a fresh agar plate.

  • Incubate the seed culture at 28-30°C for 48 hours on a rotary shaker at 150-200 rpm.

  • Production Culture: Aseptically transfer a 5% (v/v) inoculum from the seed culture to 1 L Erlenmeyer flasks containing 200 mL of production medium.

  • Incubate the production culture at 28-30°C for 5-7 days on a rotary shaker at 150-200 rpm.

  • Monitor the production of this compound periodically using analytical techniques such as HPLC.

Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and purification of polyether antibiotics from Streptomyces fermentation broth.

Materials:

  • Fermentation broth from S. nanchangensis.

  • Ethyl acetate.

  • Sodium sulfate (anhydrous).

  • Rotary evaporator.

  • Silica gel for column chromatography.

  • Appropriate solvent system for chromatography (e.g., a gradient of chloroform and methanol).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column for analysis and purification.

Procedure:

  • Extraction: Adjust the pH of the fermentation broth to a neutral or slightly acidic range. Extract the broth twice with an equal volume of ethyl acetate.

  • Drying and Concentration: Pool the organic layers and dry over anhydrous sodium sulfate. Concentrate the extract to dryness using a rotary evaporator.

  • Column Chromatography: Redissolve the crude extract in a minimal amount of the initial chromatography solvent and load it onto a silica gel column.

  • Elute the column with a stepwise or gradient solvent system, collecting fractions.

  • Activity Guided Fractionation: Test the fractions for biological activity (e.g., antibacterial assay) to identify the fractions containing this compound.

  • HPLC Purification: Pool the active fractions and further purify this compound by preparative HPLC using a C18 column and an appropriate mobile phase (e.g., a gradient of acetonitrile and water).

  • Monitor the purity of the isolated this compound by analytical HPLC.

Biological Assay Protocols

This protocol describes the determination of the MIC of this compound against Gram-positive bacteria using the broth microdilution method.

Materials:

  • Pure this compound.

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus).

  • Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution of this compound: Prepare a two-fold serial dilution of this compound in MHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

This protocol outlines the determination of the IC50 of this compound against cancer cell lines.

Materials:

  • Pure this compound.

  • Cancer cell lines (e.g., MCF-7, MDA-MB-231).

  • Complete cell culture medium.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Signaling Pathways and Experimental Workflows

The multifaceted biological activities of this compound stem from its ability to modulate several key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to elucidate them.

Signaling Pathways

Nanchangmycin_Signaling_Pathways cluster_ionophore Ionophore Activity cluster_antifibrotic Antifibrotic Effects cluster_anticancer Anticancer Effects cluster_antiviral Antiviral Effects NCMC This compound Ion_Flux Altered Ion Flux (e.g., Ca2+, K+, H+) NCMC->Ion_Flux Wnt Wnt Signaling (Inhibition) NCMC->Wnt Otub1 Otub1/c-Maf Axis (Inhibition) NCMC->Otub1 SEC11A SEC11A (Signal Peptidase Complex) NCMC->SEC11A FYN FYN (Reduced Phosphorylation) Ion_Flux->FYN PTK2 PTK2 (FAK) (Reduced Phosphorylation) Ion_Flux->PTK2 MAPK MAPK1/3 (ERK2/1) (Reduced Phosphorylation) Ion_Flux->MAPK Fibrosis Reduced Fibrosis (Decreased proliferation, migration, collagen deposition) FYN->Fibrosis PTK2->Fibrosis MAPK->Fibrosis Apoptosis Apoptosis & Reduced Cell Survival Wnt->Apoptosis Otub1->Apoptosis Viral_Polyprotein Viral Polyprotein Cleavage Blocked SEC11A->Viral_Polyprotein Inhibits

Caption: this compound's multifaceted mechanisms of action.

Experimental Workflows

HTS_Workflow cluster_hts High-Throughput Screening for Antiviral Discovery start Start: Library of Bioactive Compounds plate_cells Plate cells in 384-well plates start->plate_cells add_compounds Add compounds from library (e.g., this compound) plate_cells->add_compounds infect_cells Infect cells with virus (e.g., Zika Virus) add_compounds->infect_cells incubate Incubate for a defined period infect_cells->incubate fix_stain Fix and stain cells (e.g., for viral antigens) incubate->fix_stain image_analysis Automated microscopy and image analysis fix_stain->image_analysis hit_id Identify 'hits' (compounds that inhibit infection) image_analysis->hit_id dose_response Dose-response studies of hits hit_id->dose_response ic50 Determine IC50 values dose_response->ic50

Caption: Workflow for high-throughput antiviral screening.

Chem_Proteomics_Workflow cluster_proteomics Chemical Proteomics for Target Identification start Start: this compound probe_synthesis Synthesize photoreactive and clickable this compound probe start->probe_synthesis cell_treatment Treat cells with the probe probe_synthesis->cell_treatment uv_crosslinking UV cross-linking to covalently bind targets cell_treatment->uv_crosslinking cell_lysis Cell lysis uv_crosslinking->cell_lysis click_chemistry Click chemistry to attach biotin tag cell_lysis->click_chemistry enrichment Enrichment of biotin-tagged proteins on streptavidin beads click_chemistry->enrichment proteolysis On-bead proteolysis enrichment->proteolysis ms_analysis LC-MS/MS analysis of peptides proteolysis->ms_analysis target_id Identify protein targets ms_analysis->target_id

Caption: Workflow for chemical proteomics target identification.

Conclusion

This compound, a polyether antibiotic from Streptomyces nanchangensis, has demonstrated a remarkable range of biological activities that extend far beyond its initial antibacterial and insecticidal properties. Its potent antiviral, anticancer, and antifibrotic effects, coupled with its diverse mechanisms of action, position it as a highly promising lead compound for the development of novel therapeutics. This technical guide has provided a comprehensive overview of the current knowledge on this compound, including its biosynthesis, biological activity, and methods for its study. Further research is warranted to fully elucidate its therapeutic potential, including more detailed in vivo studies and the optimization of its production and purification. The information compiled herein serves as a valuable resource to facilitate and inspire future investigations into this fascinating natural product.

References

Nanchangmycin: A Technical Guide to Its Producing Organism and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanchangmycin, a polyether antibiotic, exhibits a range of biological activities, including antibacterial, insecticidal, and antiviral properties. Produced by the soil actinomycete Streptomyces nanchangensis, this complex natural product has garnered interest within the scientific community. This technical guide provides an in-depth overview of the producing organism, its isolation, fermentation, and the purification of this compound. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and development.

The Producing Organism: Streptomyces nanchangensis

The microorganism responsible for the production of this compound is Streptomyces nanchangensis, with the specific strain NS3226 being the most commonly cited producer in the scientific literature.[1] Initially isolated from a soil sample in Nanchang, China, this Gram-positive bacterium is a member of the Actinomycetales order, known for its prolific production of secondary metabolites.

Isolation and Cultivation of Streptomyces nanchangensis NS3226

The isolation of Streptomyces species from environmental samples is a foundational step in natural product discovery.

Isolation Protocol

A general protocol for the isolation of Streptomyces from soil is as follows:

  • Sample Collection : Collect soil samples from diverse environments.

  • Pre-treatment : Air-dry the soil samples at room temperature for 5-7 days to reduce the population of faster-growing bacteria and fungi.

  • Serial Dilution : Suspend 1 gram of dried soil in 10 mL of sterile water. Perform a serial dilution up to 10⁻⁶.

  • Plating : Plate 100 µL of each dilution onto a selective medium, such as Gauze's Medium No. 1.

  • Incubation : Incubate the plates at 28°C for 7-14 days.

  • Colony Selection : Identify colonies with the characteristic chalky, filamentous appearance of Streptomyces.

  • Pure Culture : Subculture the selected colonies onto fresh plates to obtain a pure culture.

Culture Media

Streptomyces nanchangensis NS3226 can be cultivated on various standard media for sporulation and maintenance.

Table 1: Culture Media for Streptomyces nanchangensis NS3226

MediumCompositionPurpose
ISP2 Medium Yeast Extract 4 g/L, Malt Extract 10 g/L, Dextrose 4 g/L, Agar 20 g/LSporulation and Maintenance
TSB (Tryptic Soy Broth) Tryptone 17 g/L, Soytone 3 g/L, Dextrose 2.5 g/L, NaCl 5 g/L, K₂HPO₄ 2.5 g/LLiquid culture for inoculum preparation

Fermentation for this compound Production

The production of this compound is achieved through submerged fermentation of Streptomyces nanchangensis NS3226.

Fermentation Protocol
  • Inoculum Preparation : Inoculate a loopful of S. nanchangensis NS3226 spores or mycelia into a 250 mL flask containing 50 mL of Tryptic Soy Broth (TSB). Incubate at 28°C on a rotary shaker at 220 rpm for 2-3 days.

  • Production Culture : Transfer the seed culture (5-10% v/v) into a production medium. A commonly used fermentation medium is B2-1 medium.

  • Incubation : Incubate the production culture at 28°C for 7 days with continuous agitation at 220 rpm.

Production Medium

Table 2: B2-1 Fermentation Medium Composition

ComponentConcentration (g/L)
Corn Powder30
Corn Starch10
Soybean Meal10
(NH₄)₂SO₄1
CaCO₃1
pH7.5

Extraction and Purification of this compound

The recovery of this compound from the fermentation broth involves extraction and chromatographic purification.

Extraction Protocol
  • Harvesting : After fermentation, separate the mycelia from the culture broth by centrifugation at 8,000 rpm for 15 minutes.

  • Solvent Extraction : Extract the supernatant twice with an equal volume of ethyl acetate.[2] The mycelial cake can also be extracted with acetone or methanol to recover intracellular this compound.

  • Concentration : Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification Protocol

A multi-step chromatographic approach is typically employed for the purification of this compound.

  • Silica Gel Column Chromatography :

    • Stationary Phase : Silica gel (100-200 mesh).

    • Mobile Phase : A gradient of chloroform and methanol is commonly used. The polarity is gradually increased to elute compounds of increasing polarity.

    • Fraction Collection : Collect fractions and monitor by Thin Layer Chromatography (TLC) for the presence of this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC) :

    • Column : A reversed-phase C18 column is suitable.

    • Mobile Phase : A gradient of acetonitrile and water is effective for separation.

    • Detection : UV detection at 234 nm can be used.

    • Fraction Collection : Collect the peak corresponding to this compound.

Quantitative Analysis and Physicochemical Properties

HPLC Analysis

An analytical HPLC method has been established for the quantification of this compound.

Table 3: HPLC Parameters for this compound Analysis

ParameterCondition
Column Waters XTerra RP18 (3.9 mm i.d. x 150 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water
Flow Rate 0.8 mL/min
Detection Photodiode array detector at 234 nm
Temperature 25°C
Physicochemical Properties

Detailed physicochemical data for this compound is not extensively reported in the literature.

Table 4: Known Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄₇H₇₉NaO₁₄PubChem
Molecular Weight 891.1 g/mol PubChem
Solubility Soluble in DMSO (≥ 30 mg/mL)[3]
Soluble in 10% DMSO / 90% corn oil (≥ 2.08 mg/mL)[3]
Melting Point Not reported
Production Yield

The yield of this compound from wild-type Streptomyces nanchangensis NS3226 is not consistently reported. However, through genetic engineering of the regulatory genes, a significant increase in production has been achieved, with yields reportedly reaching up to 6.08 g/L.

Biosynthesis and Regulatory Pathways

The biosynthesis of this compound is a complex process involving a type I polyketide synthase (PKS) gene cluster. The regulation of this cluster is controlled by several pathway-specific regulatory genes.

This compound Biosynthetic Pathway

The biosynthesis of the this compound backbone is initiated with a starter unit, followed by the sequential addition of extender units by the modular PKS enzymes. Post-PKS modifications, including cyclization and glycosylation, lead to the final complex structure.

This compound Biosynthesis cluster_PKS Polyketide Synthase (PKS) Assembly Line cluster_PostPKS Post-PKS Modification Starter_Unit Starter Unit (e.g., Malonyl-CoA) PKS_Modules Modular PKS (nanA genes) Starter_Unit->PKS_Modules Extender_Units Extender Units (Malonyl-CoA & Methylmalonyl-CoA) Extender_Units->PKS_Modules Polyketide_Chain Linear Polyketide Chain PKS_Modules->Polyketide_Chain Cyclization Oxidative Cyclization (Epoxidase, Epoxide hydrolase) Polyketide_Chain->Cyclization Release from PKS Glycosylation Glycosylation (nanG genes) Cyclization->Glycosylation This compound This compound Glycosylation->this compound

Caption: Proposed biosynthetic pathway of this compound.

Regulatory Pathway of this compound Biosynthesis

The expression of the this compound biosynthetic genes is tightly controlled by a network of regulatory proteins. The pathway-specific activators, NanR1 and NanR2, are essential for the transcription of the biosynthetic genes. Their expression is, in turn, negatively regulated by the repressor NanR4.

This compound Regulatory Pathway NanR4 NanR4 (AraC-family repressor) NanR1 NanR1 (SARP-family activator) NanR4->NanR1 Represses NanR2 NanR2 (SARP-family activator) NanR4->NanR2 Represses nan_genes This compound Biosynthetic Genes (nan) NanR1->nan_genes Activates NanR2->nan_genes Activates Nanchangmycin_Production This compound Production nan_genes->Nanchangmycin_Production

Caption: Regulatory cascade controlling this compound biosynthesis.

Conclusion

This technical guide consolidates the current knowledge on the production and isolation of this compound from Streptomyces nanchangensis NS3226. The provided protocols and data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this fascinating natural product. Further research is warranted to fully elucidate the detailed physicochemical properties of this compound and to optimize its production for potential clinical and agricultural applications.

References

Nanchangmycin: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nanchangmycin is a polyether ionophore antibiotic produced by the bacterium Streptomyces nanchangensis. Initially recognized for its insecticidal and antibacterial activities, particularly against Gram-positive bacteria, recent research has highlighted its potent broad-spectrum antiviral properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex polyether antibiotic. Its chemical structure is characterized by a series of cyclic ether rings and a carboxylic acid group, which are crucial for its ionophoric activity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C47H77NaO14[1][2]
Molecular Weight 889.1 g/mol [1][2]
CAS Number 65101-87-3[1]
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, and methanol[1]
Melting Point Data not available
Optical Rotation Data not available

Biological Properties and Mechanism of Action

This compound exhibits a range of biological activities, including antibacterial, antiviral, and insecticidal properties. Its primary mechanism of action is believed to be its function as an ionophore, disrupting ion gradients across cellular membranes. This disruption of ion homeostasis can lead to a cascade of downstream effects, ultimately inhibiting cellular processes in target organisms.

As an ionophore, this compound can form lipid-soluble complexes with cations and transport them across biological membranes, dissipating the electrochemical gradients that are essential for cellular function. This activity is the basis for its antibacterial and potential anticancer effects. In the context of its antiviral activity, particularly against the Zika virus, this compound has been shown to inhibit viral entry into host cells.

Signaling Pathway of Ionophore-Mediated Disruption

Ionophore_Mechanism cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects This compound This compound Complex This compound-Cation Complex This compound->Complex Cation_ext Cation (e.g., K+, Na+) (Extracellular) Cation_ext->Complex Binding Cation_int Cation (e.g., K+, Na+) (Intracellular) Complex->Cation_int Transport Disruption Disruption of Ion Gradient Cation_int->Disruption Inhibition Inhibition of Cellular Processes Disruption->Inhibition Apoptosis Apoptosis/Cell Death Inhibition->Apoptosis MIC_Workflow A Prepare this compound stock solution B Prepare serial two-fold dilutions of this compound in a 96-well plate A->B D Inoculate wells with bacterial suspension B->D C Prepare bacterial inoculum (0.5 McFarland standard) C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity and determine MIC E->F PRNT_Workflow A Prepare serial dilutions of this compound B Mix this compound dilutions with a fixed amount of Zika virus A->B C Incubate virus-drug mixture B->C D Infect confluent monolayer of Vero cells with the mixture C->D E Incubate to allow virus adsorption D->E F Overlay cells with semi-solid medium E->F G Incubate for several days to allow plaque formation F->G H Fix and stain cells G->H I Count plaques and calculate % inhibition H->I

References

An In-depth Technical Guide to the Nanchangmycin Biosynthesis Pathway and Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanchangmycin is a polyether ionophore antibiotic produced by Streptomyces nanchangensis NS3226.[1] Similar in structure and genetic makeup to monensin, this compound exhibits potent activity against Gram-positive bacteria and functions as a growth promoter in ruminants.[1] Its complex chemical structure, featuring a polyketide backbone adorned with multiple ether rings, a distinctive spiroketal system, and a deoxysugar moiety, arises from a sophisticated biosynthetic pathway orchestrated by a large gene cluster. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway and its associated gene cluster, with a focus on the genetic organization, enzymatic functions, and regulatory mechanisms. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product biosynthesis, antibiotic discovery, and the development of novel therapeutic agents through genetic engineering.

This compound Biosynthetic Gene Cluster

The this compound (nan) gene cluster from Streptomyces nanchangensis NS3226 has been fully sequenced and characterized, spanning a region of approximately 132 kb.[2][3] The cluster is organized into several open reading frames (ORFs) that encode the polyketide synthase (PKS) machinery, tailoring enzymes, proteins for deoxysugar biosynthesis and attachment, and regulatory proteins.

Polyketide Synthase (PKS) Genes

The core of the this compound biosynthetic machinery is a type I modular polyketide synthase (PKS) system, encoded by a series of large, multifunctional genes (nanA1 to nanA10).[4][5] These PKS genes are organized into two main sets, separated by genes encoding tailoring enzymes.[2][4] The PKS modules are responsible for the assembly of the polyketide backbone from simple carboxylic acid precursors. Each module contains a specific set of catalytic domains that select, activate, and incorporate an extender unit, and then modify the growing polyketide chain. The key domains include the acyltransferase (AT) for selecting the extender unit (malonyl-CoA or methylmalonyl-CoA), the ketosynthase (KS) for catalyzing the Claisen condensation, and the acyl carrier protein (ACP) which tethers the growing polyketide chain.[3][5] Additional domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) determine the reduction state of the β-keto group after each condensation step.[3][5]

Tailoring, Deoxysugar Biosynthesis, and Regulatory Genes

Beyond the PKS genes, the nan cluster contains a suite of genes responsible for post-PKS modifications, deoxysugar biosynthesis, and regulation of the entire pathway. These include:

  • Tailoring Enzymes: Genes encoding an epimerase, an epoxidase, and an epoxide hydrolase are located between the two sets of PKS genes, suggesting their involvement in the formation of the characteristic polyether rings.[2][4]

  • Deoxysugar Biosynthesis and Attachment: A set of genes (nanG1-nanG5, nanM) is dedicated to the synthesis of the deoxysugar moiety, 4-O-methyl-L-rhodinose, and its subsequent attachment to the this compound aglycone.[2][6]

  • Regulatory Genes: The biosynthesis of this compound is tightly controlled by at least three regulatory genes: nanR1 and nanR2, which are SARP-family activators, and nanR4, an AraC-family repressor.[1]

Data Presentation

Table 1: Genes and Proposed Functions in the this compound Biosynthetic Cluster
GeneProposed Function
PKS Genes
nanA1-A10Type I modular polyketide synthases for backbone assembly
Tailoring Enzymes
nanIEpimerase
nanOEpoxidase
nanHEpoxide hydrolase
nanEThioesterase-like protein involved in chain release
Deoxysugar Biosynthesis and Glycosylation
nanG1Glucose-1-phosphate thymidylyltransferase
nanG2dTDP-D-glucose 4,6-dehydratase
nanG3dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase
nanG4dTDP-4-keto-L-rhamnose 3,5-epimerase-4-reductase
nanG5Glycosyltransferase
nanMO-methyltransferase
Regulatory Genes
nanR1SARP-family transcriptional activator
nanR2SARP-family transcriptional activator
nanR4AraC-family transcriptional repressor
Table 2: Quantitative Effects of Regulatory Gene Manipulation on this compound Production
Strain/ConditionRelative this compound YieldReference
Wild-type S. nanchangensis NS32261x[1]
Overexpression of nanR1 and nanR2~3x[1]
Deletion of nanR4~3x[1]
Table 3: Kinetic Parameters of Recombinant this compound Synthase Module 2 (NANS Module 2)
SubstrateKm (mM)kcat (min-1)Reference
(±)-2-methyl-3-keto-butyryl-SNAC19 ± 50.5 ± 0.1[7]
Methylmalonyl-CoA0.11 ± 0.020.26 ± 0.02 (kcat(app))[7]

Experimental Protocols

General Culture and Fermentation of Streptomyces nanchangensis

This protocol provides a general method for the cultivation and fermentation of S. nanchangensis for this compound production.

Materials:

  • ISP2 agar plates

  • TSB (Tryptone Soya Broth) liquid medium

  • Fermentation medium (e.g., corn starch-soybean meal medium)

  • Sterile flasks and bioreactors

  • Incubator and shaker

Procedure:

  • Streak S. nanchangensis spores or mycelial fragments onto ISP2 agar plates and incubate at 28°C for 5-7 days to obtain a well-sporulated culture.

  • Inoculate a 250 mL flask containing 50 mL of TSB medium with spores or a mycelial plug from the agar plate.

  • Incubate the seed culture at 28°C on a rotary shaker at 220 rpm for 48-72 hours.

  • Inoculate the production-scale fermentation medium with the seed culture (typically a 5-10% v/v inoculation).

  • Incubate the production culture at 28°C with agitation and aeration for 7-10 days.

  • Monitor this compound production periodically by extracting the culture broth with an organic solvent (e.g., ethyl acetate) and analyzing the extract by HPLC.

Gene Deletion in Streptomyces nanchangensis via PCR-Targeting

This protocol outlines a general procedure for creating in-frame gene deletions in S. nanchangensis using a PCR-targeting approach, adapted from established methods for Streptomyces.

Materials:

  • E. coli BW25113/pIJ790 harboring the λ Red recombination system

  • Cosmid library of S. nanchangensis genomic DNA

  • pIJ773 plasmid containing an apramycin resistance cassette flanked by FRT sites

  • Primers for amplifying the disruption cassette with flanking homology arms

  • E. coli ET12567/pUZ8002 for conjugation

  • Appropriate antibiotics and culture media for E. coli and Streptomyces

Procedure:

  • Design and amplify the disruption cassette: Design primers with ~39 bp extensions homologous to the regions flanking the target gene and ~20 bp sequences for amplifying the apramycin resistance cassette from pIJ773. Perform PCR to generate the disruption cassette.

  • Electroporate the disruption cassette into E. coli BW25113/pIJ790 containing the target cosmid: Prepare electrocompetent cells of E. coli carrying the cosmid of interest. Electroporate the purified PCR product into these cells and select for apramycin-resistant colonies.

  • Isolate the recombinant cosmid: Isolate the cosmid DNA from the apramycin-resistant colonies and verify the correct replacement of the target gene with the resistance cassette by PCR and restriction digestion.

  • Intergeneric conjugation: Transform the recombinant cosmid into the non-methylating E. coli strain ET12567/pUZ8002. Perform conjugation between this E. coli donor and S. nanchangensis.

  • Select for double-crossover mutants: Plate the conjugation mixture on a medium that selects for Streptomyces exconjugants and contains apramycin. Screen the resulting colonies for the desired double-crossover event (e.g., by replica plating to identify antibiotic sensitivity markers on the vector backbone).

  • Confirm the gene deletion: Verify the gene deletion in the S. nanchangensis mutant by PCR using primers flanking the deleted region and by Southern blot analysis.

  • (Optional) Remove the resistance cassette: Introduce a plasmid expressing the Flp recombinase to excise the apramycin resistance cassette via the FRT sites, resulting in an unmarked deletion mutant.

Heterologous Expression of the this compound Gene Cluster in Streptomyces albus

This protocol describes a general workflow for the heterologous expression of the this compound gene cluster in a suitable host like Streptomyces albus.

Materials:

  • High-molecular-weight genomic DNA from S. nanchangensis

  • A suitable vector for large DNA fragment cloning (e.g., a BAC or a PAC)

  • Streptomyces albus as the heterologous host

  • Restriction enzymes and DNA ligase

  • Protoplast transformation or conjugation reagents

Procedure:

  • Clone the entire this compound gene cluster: Isolate high-quality genomic DNA from S. nanchangensis. Digest the DNA with an appropriate restriction enzyme and ligate the large fragments into a suitable vector to create a genomic library.

  • Identify the clone containing the nan cluster: Screen the library by colony PCR using primers specific for genes within the nan cluster.

  • Introduce the recombinant plasmid into S. albus: Transfer the plasmid containing the entire nan gene cluster into the heterologous host S. albus using either protoplast transformation or intergeneric conjugation from E. coli.

  • Cultivate the heterologous host: Grow the recombinant S. albus strain under conditions suitable for secondary metabolite production.

  • Analyze for this compound production: Extract the culture broth and analyze for the production of this compound using HPLC and mass spectrometry, comparing the results to a wild-type S. albus control.

Mandatory Visualization

Nanchangmycin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_pks Polyketide Backbone Synthesis (PKS) cluster_tailoring Post-PKS Modifications cluster_sugar Deoxysugar Biosynthesis cluster_final Final Assembly Malonyl-CoA Malonyl-CoA Loading Module Loading Module Malonyl-CoA->Loading Module Methylmalonyl-CoA Methylmalonyl-CoA Module 1 Module 1 Methylmalonyl-CoA->Module 1 Loading Module->Module 1 Module 2 Module 2 Module 1->Module 2 ... ... Module 2->... Module 14 Module 14 ...->Module 14 Polyketide Chain Polyketide Chain Module 14->Polyketide Chain Epoxidation (nanO) Epoxidation (nanO) Polyketide Chain->Epoxidation (nanO) Epoxide Hydrolysis (nanH) Epoxide Hydrolysis (nanH) Epoxidation (nanO)->Epoxide Hydrolysis (nanH) Cyclization Cyclization Epoxide Hydrolysis (nanH)->Cyclization Aglycone Aglycone Cyclization->Aglycone Glycosylation (nanG5) Glycosylation (nanG5) Aglycone->Glycosylation (nanG5) Glucose-1-P Glucose-1-P dTDP-Glucose dTDP-Glucose Glucose-1-P->dTDP-Glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-D-glucose dTDP-Glucose->dTDP-4-keto-6-deoxy-D-glucose dTDP-L-rhodinose dTDP-L-rhodinose dTDP-4-keto-6-deoxy-D-glucose->dTDP-L-rhodinose 4-O-methyl-L-rhodinose 4-O-methyl-L-rhodinose dTDP-L-rhodinose->4-O-methyl-L-rhodinose 4-O-methyl-L-rhodinose->Glycosylation (nanG5) This compound This compound Glycosylation (nanG5)->this compound

Caption: Overview of the this compound Biosynthesis Pathway.

Nanchangmycin_Regulation nanR1 nanR1 nan PKS genes nan PKS genes nanR1->nan PKS genes activates nanR2 nanR2 nanR2->nan PKS genes activates nanR4 nanR4 nanR4->nanR1 represses nanR4->nanR2 represses This compound Biosynthesis This compound Biosynthesis nan PKS genes->this compound Biosynthesis

Caption: Regulatory Cascade of this compound Biosynthesis.

Gene_Deletion_Workflow cluster_cassette Disruption Cassette Preparation cluster_recombination Recombineering in E. coli cluster_conjugation Transfer to Streptomyces cluster_verification Verification A Design Primers with Homology Arms B PCR Amplify Resistance Cassette A->B C Electroporate Cassette into E. coli with Cosmid B->C D Select for Recombinant Cosmid C->D E Conjugation into S. nanchangensis D->E F Select for Double Crossover Mutants E->F G PCR and Southern Blot Confirmation F->G

Caption: Workflow for Gene Deletion in S. nanchangensis.

References

The Ionophoric Power of Nanchangmycin: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nanchangmycin, a polyether antibiotic produced by Streptomyces nanchangensis, has emerged as a molecule of significant interest due to its potent and diverse biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its function as an ionophore and the subsequent cascade of cellular events. We will delve into its ability to disrupt ionic homeostasis, induce mitochondrial dysfunction, modulate critical signaling pathways, and trigger programmed cell death. This document consolidates key quantitative data, details experimental methodologies, and provides visual representations of the underlying molecular interactions to serve as a valuable resource for the scientific community.

Core Mechanism: Disruption of Cation Homeostasis

The fundamental mechanism of this compound's bioactivity lies in its structural design as a polyether ionophore.[2][3] Its lipophilic exterior allows for seamless integration into cellular membranes, while its oxygen-rich core creates a cavity capable of binding and transporting cations across these biological barriers.[2][4] This ionophoric activity disrupts the tightly regulated intracellular ion gradients, which are crucial for a myriad of cellular functions.[4][5]

Cation Selectivity and Transport

While a comprehensive analysis of this compound's ion selectivity is an ongoing area of research, studies on related polyether ionophores suggest a preference for monovalent cations such as K+, Na+, and Rb+.[6] this compound has been specifically shown to function as a potent calcium ionophore, leading to a significant increase in cytosolic Ca2+ concentrations.[1][7] This influx of calcium is a critical initiating event in its cytotoxic cascade.

The process of ion transport is an electroneutral exchange, where the ionophore facilitates the movement of a cation in one direction across the membrane while simultaneously transporting a proton in the opposite direction, thus maintaining charge neutrality.[4]

Downstream Cellular Consequences

The this compound-induced disruption of ion gradients triggers a multifaceted cellular response, culminating in cell death. The key downstream effects are detailed below.

Mitochondrial Dysfunction and Oxidative Stress

Mitochondria are primary targets of this compound's cytotoxic effects.[7] The influx of Ca2+ and potential disruption of K+ and H+ gradients across the inner mitochondrial membrane lead to:

  • Increased Reactive Oxygen Species (ROS) Production: The perturbation of mitochondrial function results in the accumulation of ROS.[7][8]

  • Mitochondrial Permeability Transition (MPT): The increased permeability of the inner mitochondrial membrane leads to the release of pro-apoptotic factors.[7]

  • Release of Cytochrome c and Apoptosis-Inducing Factor (AIF): These molecules, once in the cytosol, activate the caspase-dependent apoptotic pathway.[7][8]

This cascade of events highlights the central role of mitochondrial collapse in this compound-induced cell death.

Modulation of Key Signaling Pathways

This compound has been shown to significantly impact several critical signaling pathways involved in cell survival, proliferation, and differentiation.

A key anticancer mechanism of this compound is its ability to inhibit the Wnt/β-catenin signaling pathway.[7][8] This is achieved by preventing the phosphorylation of the LRP6 co-receptor, a crucial step in the activation of this pathway.[7] The downstream effects include the degradation of β-catenin and reduced expression of Wnt target genes, ultimately leading to decreased cell proliferation.[7]

// Pathway Activation Wnt -> Fzd [label="Binds"]; Fzd -> Dvl; Dvl -> GSK3b [arrowhead=tee, label="Inhibits"]; GSK3b -> beta_catenin [arrowhead=tee, label="Phosphorylates for degradation"]; beta_catenin -> TCF_LEF [label="Activates"]; TCF_LEF -> Target_Genes [label="Promotes"]; Target_Genes -> Proliferation;

// Inhibition by this compound this compound -> LRP6 [arrowhead=tee, label="Blocks Phosphorylation", color="#EA4335", style=dashed]; LRP6 -> Dvl [style=invis]; // for layout

// Default degradation pathway {rank=same; GSK3b; Axin; APC} -> beta_catenin; beta_catenin -> Degradation [style=dashed];

// Connect clusters beta_catenin -> TCF_LEF [lhead=cluster_nucleus, ltail=cluster_cytoplasm, style=dashed, arrowhead=open]; } .enddot Figure 1: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

In the context of hepatic stellate cells, this compound has been demonstrated to reduce the phosphorylated levels of FYN, PTK2 (FAK), and MAPK1/3 (ERK2/1), key kinases involved in cell proliferation, migration, and fibrosis.[1][9]

This compound exhibits potent anti-myeloma activity by targeting the deubiquitinase Otub1.[10][11] This inhibition leads to the polyubiquitination and subsequent proteasomal degradation of the oncoprotein c-Maf, a critical survival factor for multiple myeloma cells.[10][11]

Induction of Apoptosis and Autophagy

The culmination of mitochondrial dysfunction and signaling pathway modulation is the activation of programmed cell death pathways.

  • Apoptosis: As previously mentioned, the release of mitochondrial pro-apoptotic factors triggers a caspase-dependent apoptotic cascade, characterized by the cleavage of PARP and Caspase-3.[7][11]

  • Autophagy: this compound also induces autophagy, a cellular recycling process. This is evidenced by the activation of key autophagy-related proteins like LC3A/B.[7][8] The interplay between this compound-induced autophagy and apoptosis is complex and may be cell-type dependent, with autophagy potentially acting as a pro-death or pro-survival mechanism.[12][13]

// Connections this compound -> Ca_influx; Ca_influx -> ROS; ROS -> MPT; MPT -> CytoC; MPT -> AIF; CytoC -> Caspase_activation; AIF -> Caspase_activation; Caspase_activation -> Apoptosis_out; this compound -> LC3; LC3 -> Autophagosome;

// Cross-talk (simplified) Autophagosome -> Apoptosis_out [style=dashed, label="Modulates"]; } .enddot Figure 2: this compound-induced apoptosis and autophagy pathways.

Antiviral Mechanism of Action

This compound has demonstrated broad-spectrum antiviral activity against several enveloped viruses, including Zika, West Nile, dengue, and chikungunya viruses.[14][15][16] Its primary antiviral mechanism involves the inhibition of viral entry at an early stage.[15] For viruses that utilize clathrin-mediated endocytosis, this compound appears to block a crucial step in this uptake process.[15] In the case of influenza A virus, it has been shown to inhibit infection by blocking endosomal acidification, a critical step for viral uncoating.[14]

Antiviral_Mechanism Virus Virus Particle Cell_Surface Host Cell Surface Virus->Cell_Surface Attachment Endocytosis Clathrin-mediated Endocytosis Cell_Surface->Endocytosis Endosome Endosome Endocytosis->Endosome Acidification Endosomal Acidification Endosome->Acidification Uncoating Viral Uncoating & Genome Release Acidification->Uncoating Replication Viral Replication Uncoating->Replication This compound This compound This compound->Endocytosis Inhibits This compound->Acidification Blocks

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: Anticancer Activity of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
MDA-MB-231Breast Cancer0.28[7]
MCF-7Breast Cancer0.385[7]
MV-4-11Leukemia0.0156[7]
RPMI-8226Multiple Myeloma~0.265[10]
MM1.SMultiple MyelomaNot specified[10]
LP1Multiple MyelomaNot specified[10]

IC50 values represent the concentration required to inhibit cell growth by 50% after 72 hours of exposure.

Table 2: Antiviral Activity of this compound (IC50 Values)

VirusCell TypeIC50 (µM)Reference
Zika Virus (ZIKV)Multiple cell types0.1 - 0.4[15]
Dengue Virus (DENV)Multiple cell typesNot specified[15]

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)

MTT_Assay_Workflow start Seed cells in 96-well plates treat Treat with varying concentrations of this compound start->treat incubate Incubate for a specified period (e.g., 72 hours) treat->incubate add_mtt Add MTT reagent to each well incubate->add_mtt incubate_mtt Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at a specific wavelength solubilize->read analyze Calculate cell viability and IC50 values read->analyze

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified duration (typically 24-72 hours) under standard cell culture conditions.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for an additional period, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength typically between 500 and 600 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis
  • Cell Lysis: Cells treated with this compound for various times and at different concentrations are harvested and lysed using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][9]

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.[1][9]

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., β-catenin, cleaved Caspase-3, LC3B, phospho-LRP6).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Intracellular Calcium Measurement
  • Cell Loading: Cells are loaded with a fluorescent Ca2+ indicator dye, such as Fluo-4 AM.[1]

  • Treatment: The cells are then treated with this compound, a vehicle control, or positive controls like ionomycin or thapsigargin.[1]

  • Fluorescence Measurement: Changes in intracellular Ca2+ levels are monitored by measuring the fluorescence intensity over time using a fluorescence microscope or a plate reader. An increase in fluorescence corresponds to an increase in cytosolic Ca2+.

Conclusion and Future Directions

This compound exerts its potent biological effects through a primary mechanism of action as a polyether ionophore, leading to the disruption of intracellular cation homeostasis. This initial event triggers a cascade of downstream effects, including mitochondrial dysfunction, oxidative stress, modulation of critical signaling pathways such as Wnt/β-catenin, and the induction of both apoptosis and autophagy. Its unique ability to also inhibit viral entry further broadens its therapeutic potential.

For drug development professionals, the multifaceted mechanism of this compound presents both opportunities and challenges. Its potent cytotoxicity against cancer cells, including drug-resistant strains, makes it a promising candidate for anticancer drug development.[7] However, its ionophoric nature also raises concerns about potential off-target effects and toxicity to normal cells. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic index by modifying the chemical structure to enhance target specificity and reduce general cytotoxicity.

  • Combination Therapies: Investigating synergistic effects with other anticancer or antiviral agents to enhance efficacy and potentially lower required doses.[10][11]

  • Elucidation of Specific Ion Selectivity: A more detailed characterization of its binding affinities for different cations will provide a clearer understanding of its precise ionophoric activity.

  • In-depth Analysis of Autophagy's Role: Determining whether this compound-induced autophagy is a pro-survival or pro-death mechanism in different cancer types is crucial for its therapeutic application.

A thorough understanding of this compound's intricate mechanism of action is paramount for harnessing its full therapeutic potential while ensuring safety and efficacy in future clinical applications.

References

Nanchangmycin: An In-depth Technical Guide on its Ionophoric Properties and Effects on Ion Flux

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nanchangmycin, a polyether antibiotic, functions as an ionophore with a wide range of biological activities, including anti-fibrotic, anti-cancer, and anti-viral properties. Its primary mechanism of action involves the disruption of cellular ion homeostasis by facilitating the transport of specific cations across biological membranes. This technical guide provides a comprehensive overview of this compound's ionophoric characteristics, its effects on the flux of key physiological ions, and the subsequent impact on cellular signaling pathways. Detailed experimental protocols for studying these effects are provided, along with visual representations of key processes to facilitate a deeper understanding of its molecular mechanisms.

Introduction to this compound as an Ionophore

This compound is a member of the polyether class of ionophores, which are lipid-soluble molecules that can bind and transport ions across hydrophobic membranes.[1][2] These compounds typically possess a cyclic or linear structure with multiple oxygen atoms that coordinate with a cation, while the hydrophobic exterior of the molecule allows it to diffuse across the lipid bilayer. The ionophoric activity of this compound is central to its biological effects, as the alteration of intracellular ion concentrations can trigger a cascade of downstream signaling events.[1][2]

Ion Selectivity and Transport Mechanism

This compound exhibits a distinct selectivity for certain monovalent cations. Its mechanism of action is that of a mobile carrier, where it binds to an ion on one side of the membrane, diffuses through the lipid bilayer as a complex, and releases the ion on the other side.

Quantitative Data on Ion Selectivity

Studies on "nanhumycin," a synonym for this compound, have elucidated its permeability ratios for several monovalent cations. This provides a quantitative measure of its selectivity.

IonPermeability Ratio
Li⁺4.55
Na⁺1.00
K⁺0.03
Table 1: Relative permeability of this compound to monovalent cations.
Effects on Divalent Cations

This compound has been demonstrated to increase the concentration of cytosolic calcium (Ca²⁺).[2] A dose-response analysis has shown that this effect can be observed at concentrations as low as 10 nM.[2] The precise quantitative increase in intracellular Ca²⁺ concentration can vary depending on the cell type and experimental conditions. Currently, there is limited quantitative data available regarding the effect of this compound on intracellular magnesium (Mg²⁺) concentrations.

Effects on Cellular Signaling Pathways

The this compound-induced flux of ions, particularly the increase in intracellular Ca²⁺, leads to the modulation of several key signaling pathways. Notably, it has been shown to impact the phosphorylation status and activity of FYN, Protein Tyrosine Kinase 2 (PTK2, also known as Focal Adhesion Kinase or FAK), and Mitogen-Activated Protein Kinases 1/3 (MAPK1/3, also known as ERK2/1).[1][2]

Nanchangmycin_Signaling This compound This compound Membrane Cell Membrane This compound->Membrane IonFlux ↑ Intracellular Ca²⁺ ↑ Intracellular Na⁺ Membrane->IonFlux Induces FYN FYN (phosphorylated) IonFlux->FYN Modulates PTK2 PTK2 (FAK) (phosphorylated) IonFlux->PTK2 Modulates MAPK MAPK1/3 (ERK2/1) (phosphorylated) IonFlux->MAPK Modulates Downstream Downstream Cellular Effects (e.g., Anti-fibrotic) FYN->Downstream PTK2->Downstream MAPK->Downstream

This compound-induced signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the ionophoric effects of this compound.

Measurement of Intracellular Calcium (Ca²⁺) Flux using Fluorescence Microscopy

This protocol outlines the use of a fluorescent Ca²⁺ indicator, such as Fura-2 AM, to measure changes in intracellular calcium concentration upon treatment with this compound.

Materials:

  • Cells of interest (e.g., primary human hepatic stellate cells)

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • This compound stock solution (in DMSO)

  • Ionomycin (positive control)

  • EGTA (for chelation of extracellular Ca²⁺)

  • Fluorescence microscope with an imaging system capable of ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Dye Loading: a. Prepare a loading buffer by diluting Fura-2 AM and Pluronic F-127 in HBSS to final concentrations of 2-5 µM and 0.02%, respectively. b. Wash the cells once with HBSS. c. Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove extracellular dye.

  • Imaging: a. Place the dish on the microscope stage and maintain at 37°C. b. Acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm. c. Add this compound to the desired final concentration and immediately begin recording a time-lapse series of fluorescence images. d. As a positive control, at the end of the experiment, add ionomycin to elicit a maximal Ca²⁺ response, followed by EGTA to obtain a minimum Ca²⁺ signal for calibration.

  • Data Analysis: a. Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm for each time point. b. Convert the fluorescence ratio to intracellular Ca²⁺ concentration using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax380 / Fmin380), where Kd is the dissociation constant of Fura-2 for Ca²⁺.

Measurement of Monovalent Cation (Na⁺, K⁺) Flux using Atomic Absorption Spectroscopy

This protocol describes a method to quantify the influx or efflux of Na⁺ and K⁺ in response to this compound.

Materials:

  • Cells of interest

  • Physiological buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • This compound stock solution (in DMSO)

  • Ouabain (Na⁺/K⁺-ATPase inhibitor, optional)

  • Ice-cold wash buffer (e.g., isotonic MgCl₂)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in deionized water)

  • Atomic Absorption Spectrometer

Procedure:

  • Cell Preparation: Culture cells in appropriate multi-well plates to high confluency.

  • Ion Flux Assay: a. Wash the cells with the physiological buffer. b. Pre-incubate the cells in the physiological buffer for a short period to allow them to equilibrate. c. Replace the buffer with one containing this compound at the desired concentration. For efflux studies, the cells can be pre-loaded with the ion of interest. d. Incubate for the desired time period (e.g., 10-30 minutes) at 37°C.

  • Sample Collection: a. To stop the reaction, rapidly aspirate the incubation buffer and wash the cells multiple times with ice-cold wash buffer to remove extracellular ions. b. Lyse the cells by adding the cell lysis buffer and incubate for 30 minutes. c. Collect the cell lysates.

  • Atomic Absorption Spectroscopy: a. Prepare standard solutions of Na⁺ and K⁺ of known concentrations. b. Analyze the Na⁺ and K⁺ content in the cell lysates using the atomic absorption spectrometer according to the manufacturer's instructions.

  • Data Analysis: a. Generate a standard curve from the absorbance readings of the standard solutions. b. Determine the concentration of Na⁺ and K⁺ in the cell lysates by interpolating their absorbance values on the standard curve. c. Normalize the ion concentrations to the total protein content of the cell lysates.

Experimental Workflow for Ionophore Screening and Characterization

The discovery and characterization of ionophores like this compound often follow a structured workflow, from initial high-throughput screening to detailed mechanistic studies.

Ionophore_Workflow cluster_Screening High-Throughput Screening (HTS) cluster_Validation Hit Validation & Confirmation cluster_Characterization Lead Characterization cluster_Development Preclinical Development HTS Primary Screen (e.g., Cell Viability Assay) Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response Studies Hit_ID->Dose_Response Secondary_Assay Secondary Functional Assay (e.g., Ion Flux Assay) Dose_Response->Secondary_Assay Ion_Selectivity Ion Selectivity Profiling Secondary_Assay->Ion_Selectivity Mechanism Mechanism of Action Studies (e.g., Patch Clamp) Ion_Selectivity->Mechanism Signaling Signaling Pathway Analysis Mechanism->Signaling In_Vivo In Vivo Efficacy & Toxicity Signaling->In_Vivo ADME ADME/PK Studies In_Vivo->ADME

Workflow for ionophore drug discovery.

Conclusion

This compound's potent biological activities are intrinsically linked to its function as an ionophore. By selectively transporting monovalent cations and increasing intracellular calcium levels, it triggers significant changes in cellular signaling, making it a valuable tool for research and a potential lead compound for therapeutic development. The experimental protocols and workflows provided in this guide offer a framework for the detailed investigation of this compound and other ionophores, facilitating a deeper understanding of their complex mechanisms of action. Further research is warranted to fully elucidate the quantitative effects of this compound on a broader range of ions and to map its downstream signaling networks with greater precision.

References

Nanchangmycin: A Technical Guide to its Antibiotic, Antiviral, and Anticancer Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanchangmycin is a polyether ionophore antibiotic produced by the bacterium Streptomyces nanchangensis.[1][2][3] Like other ionophores, its fundamental mechanism involves the transport of cations across biological membranes, disrupting ion gradients that are crucial for cellular function.[4][5][6] This activity forms the basis of its broad-spectrum biological effects, which include potent antibiotic, antiviral, and anticancer properties.[4][5] Initially recognized for its use in veterinary applications as a growth promotant and for treating coccidiosis in poultry, recent research has unveiled its significant potential in human medicine.[1][7] This document provides an in-depth technical overview of the multifaceted biological activities of this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation.

Antibiotic Activity

This compound exhibits significant activity primarily against Gram-positive bacteria.[1][3][7] Its mechanism of action is characteristic of polyether ionophores, which disrupt the electrochemical potential of the cell membrane by facilitating the transport of cations, leading to a breakdown of essential cellular processes and ultimately cell death.[8][9]

Mechanism of Action

As an ionophore, this compound inserts itself into the bacterial cell membrane, creating a channel or carrier for specific cations.[6] This action dissipates the ion gradients (e.g., K+, Na+, H+) that are vital for maintaining membrane potential, nutrient transport, and ATP synthesis.[8][10] The disruption of these gradients leads to osmotic instability and metabolic collapse within the bacterium.[9]

This compound's Ionophore Mechanism in Bacteria cluster_membrane Bacterial Cell Membrane cluster_consequences Cellular Consequences This compound This compound (Ionophore) K_in K+ (Low) This compound->K_in K+ Efflux H_in H+ (High) This compound->H_in H+ Influx Disruption Membrane Potential Disruption This compound->Disruption K_out K+ (High) H_out H+ (Low) ATP_depletion ATP Synthesis Inhibition Disruption->ATP_depletion Lysis Cell Lysis & Death ATP_depletion->Lysis

Caption: General ionophore mechanism of this compound.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The potency of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible in vitro growth of a bacterium.[11]

Bacterial SpeciesMIC (µg/mL)Reference
Bacillus cereusHighest Activity Recorded*[2]
Gram-positive bacteriaGeneral Inhibition[1][3]

Note: Specific quantitative MIC values for a broad range of bacteria are not extensively detailed in the provided search results. One study noted the highest antibacterial activity was against Bacillus cereus without specifying the exact MIC.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11][12]

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton broth) across the wells of a 96-well microtiter plate.[13][14]

  • Inoculum Preparation: The test bacterium is cultured to a specific density (e.g., 0.5 McFarland standard), which corresponds to approximately 1-2 x 10⁸ CFU/mL. This culture is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[13]

  • Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[13]

  • Data Interpretation: The MIC is determined as the lowest concentration of this compound in which no visible growth (turbidity) of the microorganism is observed.[11][12] Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are included to validate the assay.[12]

start Start prep_drug Prepare Serial Dilutions of this compound in 96-well Plate start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_drug->inoculate prep_inoculum->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read Read Results: Observe for Turbidity incubate->read determine_mic Determine MIC: Lowest Concentration with No Visible Growth read->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Antiviral Activity

This compound has demonstrated potent, broad-spectrum antiviral activity against several medically relevant viruses, particularly enveloped RNA viruses.[15] It has been shown to be effective against Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), Chikungunya virus (CHIKV), and Influenza A virus.[15][16]

Mechanisms of Action

This compound employs at least two distinct mechanisms to inhibit viral replication:

  • Inhibition of Viral Entry: For flaviviruses like ZIKV, DENV, and WNV, this compound acts as a potent inhibitor of viral entry into the host cell.[1][15][17] For viruses like Influenza A that rely on endosomal acidification for uncoating, this compound blocks this process, trapping the virus within the endosome and preventing the release of its genetic material into the cytoplasm.[16]

  • Inhibition of Viral Polyprotein Processing: A novel host-targeted mechanism was identified in the context of ZIKV infection. This compound binds to SEC11A, a key component of the host's signal peptidase complex (SPC).[4][5] This complex is essential for cleaving the viral polyprotein into individual, functional viral proteins. By inhibiting the SPC, this compound prevents the maturation of viral proteins, thereby halting the replication cycle.[4]

This compound inhibits ZIKV polyprotein processing. cluster_host Host Cell ZIKV_poly ZIKV Polyprotein SPC Signal Peptidase Complex (contains SEC11A) ZIKV_poly->SPC Cleavage Process Proteins Mature Viral Proteins SPC->Proteins Replication Viral Replication Proteins->Replication This compound This compound This compound->SPC Binds to SEC11A, Inhibits Complex

Caption: this compound's inhibition of ZIKV replication.

Quantitative Data: Antiviral Potency (IC₅₀) and Cytotoxicity (CC₅₀)

The half-maximal inhibitory concentration (IC₅₀) measures the potency of a drug in inhibiting a specific biological function, while the 50% cytotoxic concentration (CC₅₀) measures the concentration that kills 50% of host cells. The ratio of CC₅₀ to IC₅₀ gives the selectivity index (SI), a measure of the drug's therapeutic window.

VirusCell LineIC₅₀ (µM)CC₅₀ (µM)Reference
Zika Virus (ZIKV)U2OS, HBMEC, Jeg-30.1 - 0.4> Low Toxicity in Range[17]
Dengue Virus (DENV)Multiple Cell TypesInhibition Observed-[17]
SARS-CoV-2VeroE6/TMPRSS2->64[18]

Note: While this compound shows broad activity, detailed IC₅₀ values for all viruses are not consistently reported across studies.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.[19]

  • Cell Seeding: Host cells (e.g., Vero 76) are seeded into 96-well plates and grown to form a monolayer.[19]

  • Compound Addition: The cell monolayers are treated with serial dilutions of this compound. Control wells include untreated infected cells (virus control) and untreated uninfected cells (cell control).[19]

  • Virus Inoculation: A standardized amount of virus is added to the wells containing the compound and the virus control wells.

  • Incubation: The plate is incubated for a period sufficient to allow for the development of significant CPE in the virus control wells (typically 3-7 days).[19]

  • Quantification of Viability: Cell viability is quantified. A common method is the addition of a vital dye like Neutral Red, which is taken up only by living cells. The amount of dye uptake is measured spectrophotometrically.[19]

  • Data Analysis: The IC₅₀ is calculated by regression analysis, determining the drug concentration that results in a 50% reduction of CPE (or 50% protection of the cells). The CC₅₀ is determined in parallel on uninfected cells.[19]

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against various cancer cell lines, including those that are multidrug-resistant.[20] Its anticancer effects are particularly noted against breast cancer stem cells, multiple myeloma, human leukemia (HL-60), and human colon carcinoma (HCT-116).[2][20][21]

Mechanisms of Action

The anticancer activity of this compound is multifactorial, stemming from its primary ionophoric nature and its ability to modulate specific oncogenic signaling pathways.

  • Induction of Apoptosis and Autophagy: this compound can induce programmed cell death (apoptosis) in cancer cells.[20][21] It has been shown to promote apoptosis as evidenced by the cleavage of PARP and Caspase-3.[21] Furthermore, it can activate autophagy-related proteins such as LC3A/B.[20]

  • Inhibition of Wnt/β-catenin Signaling: In breast cancer stem cells, this compound acts as a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway for cancer cell proliferation and survival.[20]

  • Targeting the Otub1/c-Maf Axis: In multiple myeloma, this compound was found to suppress the deubiquitinase Otub1.[21] This leads to the polyubiquitination and subsequent proteasomal degradation of the oncoprotein c-Maf, a key transcription factor for myeloma cell survival. This action downregulates c-Maf target genes like CCND2 and promotes apoptosis.[21]

This compound targets the Otub1/c-Maf axis. cluster_pathway Otub1/c-Maf Pathway in Multiple Myeloma Otub1 Otub1 (Deubiquitinase) cMaf c-Maf (Oncogenic Transcription Factor) Otub1->cMaf Stabilizes (Deubiquitinates) Proteasome Proteasome cMaf->Proteasome Degradation Survival Myeloma Cell Survival & Proliferation cMaf->Survival Promotes Ub Ubiquitin Ub->cMaf Polyubiquitination Degradation c-Maf Degradation Proteasome->Degradation This compound This compound This compound->Otub1 Inhibits

Caption: this compound's mechanism in Multiple Myeloma.

Quantitative Data: Anticancer Potency (IC₅₀)

The anticancer efficacy of this compound is demonstrated by its low IC₅₀ values across various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)Reference
MDA-MB-231 (Breast Cancer Stem Cells)Breast Cancer0.28[20]
HL-60Human Leukemia0.0014[2]
HCT-116Human Colon Carcinoma0.0138[2]

Note: this compound's potency against MDA-MB-231 breast cancer stem cells (IC₅₀ = 0.28 µM) was found to be significantly greater than that of salinomycin (IC₅₀ = 2.85 µM).[20]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[22]

  • Cell Culture and Treatment: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight. The cells are then treated with a range of concentrations of this compound for a specified period (e.g., 24-72 hours).[23]

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[22]

  • Incubation: The plate is incubated (e.g., 1-4 hours at 37°C) to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to a purple formazan product.[22]

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the insoluble formazan crystals.[22]

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer (typically at ~570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against drug concentration.[24]

start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells add_drug Treat Cells with This compound Dilutions seed_cells->add_drug incubate_drug Incubate for Exposure Period (24-72h) add_drug->incubate_drug add_mtt Add MTT Reagent to Each Well incubate_drug->add_mtt incubate_mtt Incubate (1-4h) to Allow Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO) incubate_mtt->solubilize read_plate Read Absorbance on Plate Reader solubilize->read_plate calculate_ic50 Calculate IC50 Value read_plate->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

This compound is a versatile bioactive compound with a compelling profile as an antibiotic, antiviral, and anticancer agent. Its fundamental ability to disrupt ion homeostasis underpins its broad efficacy, while recent discoveries of its capacity to modulate specific host and viral pathways—such as the signal peptidase complex and the Otub1/c-Maf axis—highlight more nuanced and targetable mechanisms of action. The potent, sub-micromolar efficacy observed in numerous preclinical models, particularly against drug-resistant cancers and emerging viruses, positions this compound as a promising candidate for further drug development and therapeutic exploration. Future research should focus on optimizing its therapeutic index and elucidating its in vivo efficacy and safety profiles.

References

Nanchangmycin's Antifibrotic Effects on Hepatic Stellate Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antifibrotic effects of Nanchangmycin (NCMC) on hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.[1][2][3] Chronic liver injury from various causes, including viral infections, excessive alcohol consumption, and nonalcoholic steatohepatitis, can lead to fibrosis—the excessive accumulation of extracellular matrix (ECM) proteins, forming scar tissue.[1][2] This process can progress to cirrhosis and end-stage liver disease.[1] Activated HSCs, or myofibroblasts, are central to this pathology.[1][2][3] this compound, a polyether ionophore antibiotic, has been identified as a potent small molecule that induces the inactivation of these cells, suggesting its potential as a therapeutic agent against liver fibrosis.[1][2][3]

Core Findings on this compound's Antifibrotic Activity

This compound has been shown to reverse the activated phenotype of human HSC myofibroblasts.[1] Its key antifibrotic activities include:

  • Induction of HSC Inactivation: NCMC promotes the reversion of activated HSCs to a more quiescent state.[1]

  • Lipid Re-accumulation: A hallmark of quiescent HSCs is the storage of vitamin A in lipid droplets. NCMC induces the re-accumulation of these lipid droplets in activated HSCs.[1][2]

  • Reduction of Collagen Expression: The compound significantly decreases the expression of collagen, a primary component of the fibrotic scar.[1][2][3]

  • Inhibition of Cell Proliferation and Migration: NCMC curtails the proliferation and migration of HSCs, two processes crucial for the progression of fibrosis.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of HSC activation and fibrosis.

ParameterEffect of this compound TreatmentReference
HSC Phenotype
Lipid Droplet AccumulationInduces re-accumulation in primary human and mouse HSCs.[1]
Fibrotic Gene Expression
COL1A1 ExpressionSignificantly reduced in a dose-dependent manner. Also reduced TGF-β-induced COL1A1 expression in 3D spheroid models.[4][1]
ECM Deposition
Collagen Fiber AreaSignificantly decreased collagen staining intensity and fiber area in the extracellular matrix.[4][1]
Cellular Functions
ProliferationReduces HSC proliferation.[1]
MigrationReduces HSC migration.[1]
Phosphorylated ProteinEffect of this compound TreatmentReference
FYNReduced phosphorylation levels[1][2]
PTK2 (FAK)Reduced phosphorylation levels[1][2]
MAPK1/3 (ERK2/1)Reduced phosphorylation levels[1][2]
HSPB1 (HSP27)Reduced phosphorylation levels[1][2]
STAT5BReduced phosphorylation levels[1][2]

Signaling Pathways Modulated by this compound

This compound exerts its antifibrotic effects by modulating several key signaling pathways within hepatic stellate cells. A central mechanism is its ability to increase cytosolic Ca2+ levels.[1][2] This initial event triggers a cascade of downstream signaling changes.

The primary signaling network affected by this compound involves the reduction in phosphorylation of several kinases, including FYN, Protein Tyrosine Kinase 2 (PTK2 or FAK), and Mitogen-activated protein kinases 1 and 3 (MAPK1/3 or ERK2/1).[1][2] Depletion of these kinases has been shown to suppress the expression of COL1A1, the gene encoding type I collagen.[1] Furthermore, pathways such as TGF-β signaling, focal adhesion-PI3K/Akt signaling, and interferon response pathways were identified as being significantly enriched among the genes downregulated by this compound.[1]

Below are diagrams illustrating the key signaling pathways and the proposed mechanism of action of this compound.

Nanchangmycin_Signaling_Pathway NCMC This compound Ca2 Cytosolic Ca2+ NCMC->Ca2 increases FYN p-FYN Ca2->FYN reduces PTK2 p-PTK2 (FAK) Ca2->PTK2 reduces MAPK p-MAPK1/3 (ERK) Ca2->MAPK reduces HSPB1 p-HSPB1 (HSP27) Ca2->HSPB1 reduces STAT5B p-STAT5B Ca2->STAT5B reduces Collagen ↓ Collagen Expression (COL1A1) FYN->Collagen Proliferation ↓ Proliferation Migration ↓ Migration Lipid ↑ Lipid Re-accumulation PTK2->Collagen PTK2->Migration MAPK->Collagen MAPK->Migration Inactivation HSC Inactivation

Caption: this compound's mechanism of action in hepatic stellate cells.

TGF_Beta_Interaction TGFb TGF-β HSC Hepatic Stellate Cell (Myofibroblast) TGFb->HSC activates TGFb_pathway TGF-β Signaling HSC->TGFb_pathway activates FYN_pathway FYN Pathway HSC->FYN_pathway activates PTK2_pathway PTK2/FAK Pathway HSC->PTK2_pathway activates MAPK_pathway MAPK/ERK Pathway HSC->MAPK_pathway activates NCMC This compound NCMC->TGFb_pathway inhibits NCMC->FYN_pathway inhibits NCMC->PTK2_pathway inhibits NCMC->MAPK_pathway inhibits Fibrosis Fibrosis (↑ ECM, ↑ Proliferation, ↑ Migration) TGFb_pathway->Fibrosis FYN_pathway->Fibrosis PTK2_pathway->Fibrosis MAPK_pathway->Fibrosis

Caption: this compound's inhibitory effect on pro-fibrotic signaling pathways.

Detailed Experimental Protocols

The identification and characterization of this compound's antifibrotic effects were achieved through a series of robust experimental procedures.

High-Throughput Compound Screening

A high-throughput screen of a small molecule library was performed on primary human HSC myofibroblasts to identify compounds that induce HSC inactivation.[1] This initial screen was crucial for identifying this compound as a potent antifibrotic agent.[1]

Cell Culture
  • Primary Human HSCs: Isolated from human donor livers, these cells are crucial for studying the direct effects of compounds on the primary cell type involved in human liver fibrosis.

  • 3D Spheroid Model: A co-culture system of primary human HSCs and primary rat hepatocytes was used to create 3D spheroids.[4] This model better recapitulates the cellular interactions in the liver and was used to test this compound's effect on both basal and TGF-β-induced COL1A1 expression.[4]

Gene Expression Analysis
  • RNA-Sequencing: RNA-sequencing analysis was performed on HSCs treated with this compound to obtain a global view of the transcriptomic changes.[4] This revealed a broad impact on genes associated with fibrosis and identified the enrichment of several key signaling pathways.[1][4]

  • RT-qPCR: Real-time quantitative polymerase chain reaction was likely used to validate the changes in the expression of specific fibrotic genes, such as COL1A1, observed in the RNA-sequencing data.

Protein Analysis
  • Western Blotting: This technique was likely employed to measure the levels of total and phosphorylated proteins in the signaling pathways of interest, such as FYN, PTK2, and MAPK1/3, to confirm the effects of this compound on their activation status.

  • Immunofluorescence: Used to visualize and quantify collagen deposition and fiber assembly in the extracellular matrix of cultured HSCs.[4]

Functional Assays
  • Proliferation Assays: Standard cell proliferation assays were used to quantify the inhibitory effect of this compound on HSC growth.

  • Migration Assays: Transwell migration assays or wound-healing assays were likely used to assess the impact of this compound on the migratory capacity of HSCs.

The workflow for identifying and validating the antifibrotic effects of this compound is depicted below.

Experimental_Workflow Screen High-Throughput Screen (Small Molecule Library) Identify Identification of this compound Screen->Identify Phenotype Phenotypic Assays (Lipid Accumulation) Identify->Phenotype Gene_Expression Gene Expression Analysis (RNA-seq, RT-qPCR) Identify->Gene_Expression ECM ECM Deposition (Immunofluorescence) Identify->ECM Function Functional Assays (Proliferation, Migration) Identify->Function Signaling Signaling Pathway Analysis (Western Blot for p-Kinases) Phenotype->Signaling Gene_Expression->Signaling ECM->Signaling Function->Signaling Calcium Cytosolic Ca2+ Measurement Signaling->Calcium

Caption: Experimental workflow for this compound's antifibrotic characterization.

Conclusion and Future Directions

This compound has been robustly demonstrated in vitro to be a potent antifibrotic compound that inactivates hepatic stellate cells by modulating a network of signaling pathways, including those involving cytosolic calcium, FYN, PTK2, and MAPK1/3.[1][2] These findings provide a strong foundation for further investigation into this compound and its downstream targets as potential therapeutic strategies for liver fibrosis.[1]

However, the in vivo efficacy and safety of this compound have yet to be fully established.[5][6] Pharmacokinetic studies have indicated that this compound may not accumulate to sufficient levels in the liver and can be metabolized by hepatocytes, suggesting that the unmodified compound may not be a viable in vivo therapeutic.[5] Future research should focus on developing modified versions of this compound with improved pharmacokinetic properties to enhance liver targeting and stability.[2] Additionally, further in vivo studies using animal models of liver fibrosis are essential to validate the therapeutic potential of this compound or its derivatives.[5][6]

References

Nanchangmycin's Effect on Zika Virus Entry and Replication: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zika virus (ZIKV), a member of the Flaviviridae family, has emerged as a significant global health concern due to its association with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults. The absence of approved vaccines or specific antiviral therapies underscores the urgent need for the development of effective countermeasures. This technical guide provides a comprehensive overview of the antiviral activity of Nanchangmycin against the Zika virus, with a focus on its effects on viral entry and replication. Recent findings have identified this compound as a potent inhibitor of ZIKV, exhibiting a multi-faceted mechanism of action that presents a promising avenue for therapeutic development. This document consolidates key quantitative data, details the experimental protocols used to elucidate its antiviral properties, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Data Summary

This compound has demonstrated potent and broad-spectrum anti-Zika virus activity across various cell types and viral strains. The following tables summarize the key quantitative data from published studies, providing a comparative overview of its efficacy.

Cell Line Zika Virus Strain IC50 (µM) Reference
U2OS (Human Osteosarcoma)MR766 (African)0.1[1][2][3]
U2OS (Human Osteosarcoma)Mex2-81 (Asian)~0.2[1]
U2OS (Human Osteosarcoma)PRVABC59 (Asian)~0.2[1]
HBMEC (Human Brain Microvascular Endothelial Cells)MR766 (African)~0.4[1][4][5]
Jeg-3 (Human Choriocarcinoma)MR766 (African)~0.4[1][4][5]
Primary Human Uterine FibroblastsMex2-81 (Asian)Potent Inhibition[1]
Primary Human Placental FibroblastsMex2-81 (Asian)Potent Inhibition[1]
Primary Human Umbilical Vein Endothelial Cells (HUVECs)Mex2-81 (Asian)Potent Inhibition[1]
Primary Human Brain Microvascular Endothelial CellsMex2-81 (Asian)Potent Inhibition[1]
Neuron-glial mixed midbrain culturesMex2-81 (Asian)Potent Inhibition[1]

Table 1: Inhibitory Concentration (IC50) of this compound against various Zika virus strains in different cell lines. The IC50 values highlight the consistent sub-micromolar potency of this compound.

Virus Cell Line Effect Reference
Dengue Virus (DENV)U2OS, HBMEC, Jeg-3Inhibition of infection[1]
West Nile Virus (WNV)U2OS, HBMEC, Jeg-3Inhibition of infection[1]
Chikungunya Virus (CHIKV)U2OS, HBMEC, Jeg-3Inhibition of infection[1]
Sindbis Virus (SINV)U2OS, HBMEC, Jeg-3Inhibition of infection[1]

Table 2: Broad-spectrum antiviral activity of this compound. this compound's inhibitory effects extend to other medically important arboviruses, suggesting a mechanism that targets a common host pathway or a conserved viral process.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's anti-Zika virus activity.

High-Throughput Microscopy-Based Zika Virus Infection Assay

This assay was utilized for the initial screening and identification of this compound as a ZIKV inhibitor.

  • Cell Seeding: Human osteosarcoma (U2OS) cells are seeded in 384-well plates at a density of 2,500 cells per well and incubated overnight.

  • Compound Treatment: A library of bioactive compounds, including this compound, is added to the cells at a final concentration of 700 nM. The cells are incubated with the compounds for 1 hour at 37°C.

  • Virus Infection: Zika virus (e.g., MR766 strain) is added to the wells at a multiplicity of infection (MOI) of 1.

  • Incubation: The plates are incubated for 48 hours at 37°C to allow for viral infection and replication.

  • Immunofluorescence Staining:

    • Cells are fixed with 4% paraformaldehyde for 20 minutes.

    • Permeabilization is performed with 0.1% Triton X-100 in PBS for 10 minutes.

    • Blocking is done with 2% bovine serum albumin (BSA) in PBS for 1 hour.

    • Cells are incubated with a primary antibody against the Zika virus envelope protein (e.g., clone 4G2) overnight at 4°C.

    • After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear stain (e.g., DAPI) for 1 hour at room temperature.

  • Imaging and Analysis: Plates are imaged using a high-content automated microscope. The percentage of infected cells is quantified by analyzing the number of fluorescently labeled cells relative to the total number of cells (DAPI-stained nuclei). The IC50 value is calculated from the dose-response curve.

Time-of-Addition Assay

This assay is crucial for determining the stage of the viral life cycle that is inhibited by the compound.

  • Experimental Setup:

    • Pre-treatment of Virus: this compound is incubated with the virus for 1 hour at 37°C prior to infection of host cells.

    • During Infection: The compound is added to the cells simultaneously with the virus and is present for the 1-hour viral adsorption period.

    • Post-infection: The compound is added to the cells at various time points after the viral inoculum has been removed and the cells have been washed.

  • Procedure:

    • Cells (e.g., Vero or U2OS) are seeded in 24-well plates.

    • For the respective conditions, the virus and/or cells are exposed to this compound at a concentration several-fold higher than its IC50.

    • After the designated treatment and infection periods, the cells are washed to remove any unbound virus or compound.

    • The infection is allowed to proceed for 24-48 hours.

  • Readout: The level of viral replication is quantified by plaque assay, quantitative RT-PCR for viral RNA, or immunofluorescence for viral protein expression. A significant reduction in viral replication when the drug is added early (pre-treatment or during infection) suggests an effect on viral entry.

Zika Virus Pseudotyped Particle (ZPP) Entry Assay

This assay specifically measures the effect of a compound on the viral entry step, independent of viral replication.

  • Production of ZPPs:

    • HEK293T cells are co-transfected with a plasmid encoding the Zika virus structural proteins (C-prM-E) and a plasmid encoding a reporter virus backbone (e.g., a lentiviral vector expressing luciferase or GFP).

    • The supernatant containing the pseudotyped particles is harvested 48-72 hours post-transfection.

  • Entry Assay:

    • Target cells (e.g., U2OS) are seeded in a 96-well plate.

    • Cells are pre-treated with various concentrations of this compound for 1 hour.

    • The ZPPs are then added to the cells in the presence of the compound.

    • The plates are incubated for 48-72 hours.

  • Quantification: The entry of the ZPPs is quantified by measuring the reporter gene expression (luciferase activity or GFP-positive cells). A dose-dependent decrease in the reporter signal indicates inhibition of viral entry.

In Vitro Zika Virus Polyprotein Cleavage Assay

This assay investigates the effect of this compound on the processing of the viral polyprotein by the host signal peptidase complex.

  • Cell Transfection: Human cells (e.g., HEK293T) are transfected with a plasmid expressing a portion of the Zika virus polyprotein that is a known substrate for the signal peptidase complex (e.g., 2K-NS4B) and is tagged with a V5 epitope.

  • This compound Treatment: The transfected cells are treated with varying concentrations of this compound.

  • Cell Lysis and Western Blotting:

    • After a designated incubation period, the cells are lysed.

    • The cell lysates are subjected to SDS-PAGE and transferred to a membrane.

    • The membrane is probed with an anti-V5 antibody to detect both the uncleaved precursor and the cleaved product.

  • Analysis: A decrease in the amount of the cleaved product and an accumulation of the uncleaved precursor in the presence of this compound indicates inhibition of the signal peptidase complex activity.

Affinity-Based Protein Profiling

This proteomic approach is used to identify the direct cellular targets of this compound.

  • Probe Synthesis: A photoreactive and clickable probe of this compound (Nan-DYne) is synthesized. This probe can be activated by UV light to covalently bind to its protein targets and can be subsequently tagged with a reporter molecule via a click chemistry reaction.

  • Cellular Labeling:

    • Cells are treated with this compound (for competition) or a vehicle control (DMSO).

    • The Nan-DYne probe is then added to the cells.

    • The cells are irradiated with UV light to induce covalent cross-linking of the probe to its target proteins.

  • Target Identification:

    • The cells are lysed, and the probe-labeled proteins are tagged with a biotin-azide reporter via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

    • The biotinylated proteins are enriched using streptavidin beads.

    • The enriched proteins are identified and quantified by mass spectrometry.

  • Data Analysis: Proteins that are significantly enriched in the probe-treated samples and show reduced enrichment in the presence of excess unlabeled this compound are identified as direct targets.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's effect on Zika virus.

ZIKV_Lifecycle Zika Virus Life Cycle and this compound's Points of Inhibition cluster_cell Host Cell cluster_entry Viral Entry cluster_replication Replication & Assembly cluster_egress Viral Egress Attachment Attachment to Host Receptors Endocytosis Clathrin-Mediated Endocytosis Attachment->Endocytosis Fusion Endosomal Fusion & Genome Release Endocytosis->Fusion Translation Translation of Viral Polyprotein Fusion->Translation Cleavage Polyprotein Cleavage Translation->Cleavage RNA_Replication RNA Replication Cleavage->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Maturation Virion Maturation in Golgi Assembly->Maturation Release Release via Exocytosis Maturation->Release New_Virions Release->New_Virions New Virions Nanchangmycin_Entry This compound Nanchangmycin_Entry->Endocytosis Inhibits Nanchangmycin_Cleavage This compound Nanchangmycin_Cleavage->Cleavage Inhibits ZIKV_Virion Zika Virion ZIKV_Virion->Attachment

Caption: Overview of the Zika virus life cycle and the two proposed inhibitory mechanisms of this compound.

Time_of_Addition_Assay Time-of-Addition Assay Workflow cluster_pre Pre-treatment cluster_during Co-treatment cluster_post Post-treatment Pre_Drug Add this compound Pre_Wash Wash Pre_Drug->Pre_Wash Pre_Infect Infect with ZIKV Pre_Wash->Pre_Infect Incubation Incubate 24-48h Pre_Infect->Incubation During_Infect Infect with ZIKV + This compound During_Wash Wash During_Infect->During_Wash During_Wash->Incubation Post_Infect Infect with ZIKV Post_Wash Wash Post_Infect->Post_Wash Post_Drug Add this compound Post_Wash->Post_Drug Post_Drug->Incubation Analysis Quantify Viral Replication Incubation->Analysis

Caption: Workflow of the time-of-addition assay to determine the stage of ZIKV inhibition by this compound.

Polyprotein_Cleavage_Inhibition This compound's Inhibition of ZIKV Polyprotein Processing ZIKV_RNA Zika Virus Genomic RNA Ribosome Host Ribosome ZIKV_RNA->Ribosome Translation Polyprotein ZIKV Polyprotein Precursor Ribosome->Polyprotein SPC Signal Peptidase Complex (SEC11A) Polyprotein->SPC Processing Cleaved_Proteins Mature Viral Proteins (e.g., prM, E, NS1, NS4B) SPC->Cleaved_Proteins Cleavage This compound This compound This compound->SPC Inhibits Replication_Complex Viral Replication Complex Assembly Cleaved_Proteins->Replication_Complex

Caption: Proposed mechanism of this compound inhibiting the signal peptidase complex, disrupting ZIKV polyprotein processing.

Conclusion

This compound has been identified as a highly potent inhibitor of Zika virus infection, acting on multiple stages of the viral life cycle. Its primary reported mechanism involves the disruption of an early stage of viral entry, likely clathrin-mediated endocytosis[1][4][5]. This is supported by its broad-spectrum activity against other flaviviruses that utilize a similar entry pathway[1]. More recent evidence points to a novel, additional mechanism of action: the inhibition of the host signal peptidase complex, specifically the SEC11A subunit, which is essential for the proper cleavage and processing of the Zika virus polyprotein[6][7]. This dual mechanism, targeting both viral entry and a critical post-entry replication step, makes this compound a particularly compelling candidate for further preclinical development. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in the quest for an effective anti-Zika virus therapeutic. Further investigation into the precise molecular interactions and the in vivo efficacy and safety of this compound is warranted.

References

Nanchangmycin's Therapeutic Potential in Multiple Myeloma: Targeting the Otub1/c-Maf Axis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge. The transcription factor c-Maf is a key oncogenic driver in a substantial portion of MM cases, making it an attractive target for novel therapies. However, directly targeting transcription factors has proven difficult. Recent research has illuminated a promising alternative strategy: targeting the deubiquitinase Otub1, which stabilizes c-Maf. This guide provides a comprehensive overview of the mechanism of action of the polyether antibiotic Nanchangmycin (Nam) in targeting the Otub1/c-Maf axis in multiple myeloma. We present quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working to advance new treatments for multiple myeloma.

The Otub1/c-Maf Axis: A Critical Dependency in Multiple Myeloma

The oncogenic transcription factor c-Maf is overexpressed in a significant subset of multiple myeloma patients and is associated with poor prognosis.[1] c-Maf drives the transcription of genes crucial for MM cell proliferation, survival, and chemoresistance, including cyclin D2 and integrin β7.[1] The stability and activity of c-Maf are regulated by post-translational modifications, most notably ubiquitination, which flags the protein for proteasomal degradation.

Otub1, an OTU family deubiquitinase, has been identified as a key regulator of c-Maf stability.[2] Otub1 interacts with c-Maf and removes ubiquitin chains, thereby preventing its degradation and enhancing its transcriptional activity.[2] This stabilization of the oncoprotein c-Maf by Otub1 promotes MM cell survival and tumor growth.[2] Consequently, the Otub1/c-Maf axis represents a critical vulnerability in c-Maf-driven multiple myeloma, and its inhibition presents a compelling therapeutic strategy.

This compound: An Inhibitor of the Otub1/c-Maf Axis

This compound (Nam), a polyketide antibiotic, has been identified as a potent inhibitor of the Otub1/c-Maf axis.[3][4] Mechanistic studies have revealed that this compound suppresses the deubiquitinase activity of Otub1.[3] This inhibition leads to the accumulation of polyubiquitinated c-Maf, which is subsequently targeted for degradation by the proteasome.[3] The degradation of c-Maf results in the downregulation of its target genes, leading to cell cycle arrest and apoptosis in multiple myeloma cells.[3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in targeting the Otub1/c-Maf axis in multiple myeloma.

Nanchangmycin_Pathway cluster_Cell Multiple Myeloma Cell This compound This compound Otub1 Otub1 This compound->Otub1 cMaf c-Maf Otub1->cMaf Deubiquitination Proteasome Proteasome cMaf->Proteasome Degradation TargetGenes Target Genes (e.g., CCND2, ARK5, ITGB7) cMaf->TargetGenes Transcription Ub Ubiquitin Ub->cMaf Ubiquitination Apoptosis Apoptosis TargetGenes->Apoptosis Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies Cell_Culture MM Cell Culture (RPMI-8226, etc.) Nam_Treatment This compound Treatment Cell_Culture->Nam_Treatment Cell_Viability Cell Viability Assay (MTT) Nam_Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V) Nam_Treatment->Apoptosis_Assay Western_Blot Western Blot (Otub1, c-Maf, PARP) Nam_Treatment->Western_Blot CoIP Co-Immunoprecipitation (Otub1-c-Maf) Nam_Treatment->CoIP Ub_Assay Ubiquitination Assay (c-Maf) Nam_Treatment->Ub_Assay Xenograft_Model MM Xenograft Model (NOD/SCID mice) Nam_Administration This compound Administration Xenograft_Model->Nam_Administration Tumor_Measurement Tumor Volume & Weight Measurement Nam_Administration->Tumor_Measurement Logical_Relationship This compound This compound Inhibits_Otub1 Inhibits Otub1 Deubiquitinase Activity This compound->Inhibits_Otub1 Increased_cMaf_Ub Increased c-Maf Polyubiquitination Inhibits_Otub1->Increased_cMaf_Ub cMaf_Degradation c-Maf Degradation via Proteasome Increased_cMaf_Ub->cMaf_Degradation Decreased_cMaf_Targets Decreased Expression of c-Maf Target Genes cMaf_Degradation->Decreased_cMaf_Targets MM_Cell_Apoptosis Induction of Apoptosis in MM Cells Decreased_cMaf_Targets->MM_Cell_Apoptosis

References

Transcriptional Regulation of Nanchangmycin Biosynthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanchangmycin, a potent polyether ionophore antibiotic produced by Streptomyces nanchangensis, exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.[1] Its complex structure and biosynthetic pathway have garnered considerable interest for potential applications in medicine and agriculture. Understanding the intricate transcriptional regulatory network that governs this compound production is paramount for optimizing its yield and for the rational design of novel, more effective derivatives through metabolic engineering. This technical guide provides a comprehensive overview of the current knowledge on the transcriptional regulation of the this compound (nan) biosynthetic gene cluster, detailing the key regulatory elements, their interactions, and the experimental methodologies used to elucidate these functions.

The this compound Biosynthetic Gene Cluster and its Regulatory Genes

The biosynthesis of this compound is orchestrated by a large polyketide synthase (PKS) gene cluster.[2] Within this cluster, and located at its flanks, are several putative regulatory genes that form a complex network to control the expression of the biosynthetic genes.[3] The primary regulators identified to date include two activators (nanR1 and nanR2), a repressor (nanR4), a putative repressor (nanR3), and a two-component system (nanT5/nanT3).[1][3]

Key Transcriptional Regulators and their Functions

The transcriptional control of this compound biosynthesis involves a sophisticated interplay of positive and negative regulation.

Positive Regulation by SARPs: NanR1 and NanR2

Two key activators of the this compound biosynthetic pathway are NanR1 and NanR2, which belong to the Streptomyces Antibiotic Regulatory Protein (SARP) family.[1][4] These proteins are essential for the transcription of the nan polyketide genes.[1] SARPs are characterized by an N-terminal winged helix-turn-helix (wHTH) DNA-binding domain and a C-terminal transcriptional activation domain.[5] They typically bind to specific heptameric direct repeat sequences in the promoter regions of their target genes, thereby recruiting RNA polymerase and initiating transcription.[5][6]

Bioinformatic analysis of the nan gene cluster has identified five putative SARP binding sites, suggesting that NanR1 and NanR2 directly control the expression of multiple operons within the cluster.[1] Characteristic SARP binding sites, consisting of three tandem repeat sequences of 16-19 base pairs, have been predicted upstream of nanT3, nanT5, and nanR2.[3]

Negative Regulation by an AraC-family Repressor: NanR4

This compound biosynthesis is also subject to negative regulation by NanR4, a member of the AraC-family of transcriptional regulators.[1] Deletion of nanR4 leads to an increase in the expression of the activators nanR1 and nanR2, consequently resulting in a significant boost in this compound production.[1] This indicates that NanR4 acts as a repressor, likely by directly or indirectly inhibiting the transcription of the SARP activators.

Other Putative Regulatory Elements: NanR3 and the NanT5/NanT3 System

The nan gene cluster harbors additional putative regulatory genes whose precise roles are yet to be fully elucidated.

  • nanR3 : This gene is predicted to encode a transcriptional regulator belonging to the LacI family of repressors.[3] Proteins of this family are typically involved in the control of catabolic pathways, often responding to the presence of specific small molecules. The specific function of NanR3 in this compound biosynthesis remains to be experimentally validated.

  • NanT5/NanT3 Two-Component System : This system consists of a putative sensor histidine kinase (NanT5) and a response regulator (NanT3).[3] Such systems are common in bacteria for sensing and responding to environmental stimuli. NanT5 and NanT3 show homology to nitrate/nitrite pathway regulators, suggesting that the biosynthesis of this compound might be influenced by the availability of these nitrogen sources.[3]

Quantitative Data on Regulatory Gene Manipulation

The following table summarizes the quantitative effects of manipulating the key regulatory genes on this compound production.

Gene ManipulationEffect on this compound YieldReference
Overexpression of nanR1 and nanR2At least 3-fold increase[1]
Deletion of nanR43-fold increase[1]

Signaling Pathways and Experimental Workflows

The interplay between the identified regulators can be visualized as a signaling cascade that fine-tunes the production of this compound.

Nanchangmycin_Regulation cluster_repressors Negative Regulation cluster_biosynthesis Biosynthesis NanR1 NanR1 (SARP) nan_genes This compound Biosynthetic Genes NanR1->nan_genes Activates NanR2 NanR2 (SARP) NanR2->nan_genes NanR4 NanR4 (AraC-family) NanR4->NanR1 Represses NanR4->NanR2

Caption: Regulatory cascade of this compound biosynthesis.

The experimental workflow to elucidate this regulatory network typically involves a series of genetic manipulations and subsequent analyses.

Experimental_Workflow cluster_manipulation Genetic Manipulation cluster_analysis Analysis start S. nanchangensis Wild Type gene_del Gene Deletion (e.g., ΔnanR4) start->gene_del gene_over Gene Overexpression (e.g., nanR1/R2++) start->gene_over qRT_PCR qRT-PCR Analysis (Transcript Levels) gene_del->qRT_PCR HPLC HPLC Analysis (this compound Titer) gene_del->HPLC gene_over->qRT_PCR gene_over->HPLC

Caption: General experimental workflow for studying gene function.

Experimental Protocols

Disclaimer: The following protocols are generalized based on standard techniques for Streptomyces and may require optimization for S. nanchangensis. For precise details, consulting the original research articles is recommended.

Gene Disruption via Homologous Recombination

This protocol is adapted from standard Streptomyces gene knockout procedures.[7]

  • Construct the Disruption Cassette:

    • Amplify the upstream and downstream flanking regions (approx. 1.5-2 kb each) of the target gene (e.g., nanR4) from S. nanchangensis genomic DNA using high-fidelity PCR.

    • Clone the flanking regions on either side of an antibiotic resistance cassette (e.g., apramycin resistance) in a temperature-sensitive E. coli-Streptomyces shuttle vector that cannot replicate in S. nanchangensis.

  • Intergeneric Conjugation:

    • Introduce the constructed plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002).

    • Grow the E. coli donor strain and the S. nanchangensis recipient strain to mid-log phase.

    • Mix the donor and recipient cultures and plate them on a suitable medium (e.g., ISP4) for conjugation. Incubate at a permissive temperature for plasmid transfer.

  • Selection of Mutants:

    • Overlay the conjugation plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for exconjugants).

    • Isolate single colonies and screen for the desired double-crossover mutants by checking for the loss of the vector-encoded resistance marker (if any) and confirming the gene replacement by PCR and Southern blot analysis.

Gene Overexpression
  • Construct the Overexpression Plasmid:

    • Amplify the full-length coding sequence of the target gene (e.g., nanR1 and nanR2) by PCR.

    • Clone the gene(s) into an integrative Streptomyces expression vector under the control of a strong constitutive promoter (e.g., ermEp*).

  • Conjugation and Integration:

    • Introduce the overexpression plasmid into S. nanchangensis via intergeneric conjugation as described above.

    • Select for exconjugants that have integrated the plasmid into their chromosome using the appropriate antibiotic selection.

  • Verification:

    • Confirm the integration of the overexpression cassette into the S. nanchangensis genome by PCR analysis.

Quantitative Real-Time RT-PCR (qRT-PCR)

This protocol provides a general framework for analyzing gene expression levels.[8][9]

  • RNA Isolation:

    • Grow the wild-type and mutant S. nanchangensis strains under this compound production conditions.

    • Harvest mycelia at the desired time points and immediately freeze in liquid nitrogen.

    • Extract total RNA using a suitable method for Gram-positive bacteria, such as the TRIzol method followed by a column purification step.

    • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random hexamer primers.

  • Real-Time PCR:

    • Design and validate primers specific for the target genes (nanR1, nanR2, nanR4, and biosynthetic genes) and a housekeeping gene for normalization (e.g., hrdB).

    • Perform real-time PCR using a SYBR Green-based detection method.

    • Analyze the relative transcript levels using the 2-ΔΔCt method.

Conclusion and Future Perspectives

The transcriptional regulation of this compound biosynthesis is a tightly controlled process involving a network of activating and repressing proteins. The SARP family activators, NanR1 and NanR2, play a crucial positive role, while the AraC-family regulator, NanR4, acts as a repressor. Further characterization of the putative regulator NanR3 and the two-component system NanT5/NanT3 is necessary to fully unravel the complexity of this regulatory network. A deeper understanding of the signals that are sensed by these regulators and the precise molecular mechanisms of their action will be instrumental in developing rational strategies for the overproduction of this compound and the generation of novel, bioactive analogues. The experimental approaches outlined in this guide provide a solid foundation for future research in this exciting area of natural product biosynthesis.

References

Nanchangmycin's Role in Inhibiting Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nanchangmycin, a polyether ionophore antibiotic produced by Streptomyces nanchangensis, demonstrates significant inhibitory activity against a range of Gram-positive bacteria. Its primary mechanism of action involves the disruption of the bacterial cell membrane's ion gradients, leading to a collapse of the membrane potential and subsequent cell death. This technical guide provides an in-depth overview of this compound's antibacterial properties, focusing on its core mechanism, quantitative efficacy, and the experimental protocols used to elucidate its function. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Core Mechanism of Action: Ionophore Activity

This compound functions as a cation ionophore, a lipid-soluble molecule that binds to and transports cations across biological membranes.[1][2][3] This activity is central to its antibacterial effect against Gram-positive bacteria, which lack the protective outer membrane found in their Gram-negative counterparts.[4]

The process begins with this compound embedding within the bacterial cytoplasmic membrane. Its structural conformation allows it to chelate specific cations, effectively shielding their charge and facilitating their transport down their electrochemical gradient. This leads to an uncontrolled efflux of intracellular cations, such as K+, and an influx of others, like Na+ and H+, disrupting the delicate ionic balance essential for cellular homeostasis.

This disruption of ion gradients has two major immediate consequences:

  • Collapse of Membrane Potential: The bacterial cell membrane maintains an electrical potential, which is crucial for vital cellular processes including ATP synthesis, nutrient transport, and flagellar motility. By facilitating unregulated ion movement, this compound dissipates this potential, leading to a state of depolarization.

  • Disruption of pH Gradient: The influx of protons (H+) acidifies the bacterial cytoplasm, inhibiting the function of numerous enzymes and metabolic pathways that are optimized for a neutral pH.

The culmination of these effects is a cascade of cellular dysfunction, ultimately leading to the inhibition of bacterial growth and, at higher concentrations, cell death.

Putative Impact on Bacterial Signaling Pathways

While direct studies on this compound's specific effects on bacterial signaling pathways are limited, its profound impact on membrane potential allows for the formulation of a putative model of downstream consequences. The collapse of the electrochemical gradient is known to have far-reaching effects on bacterial signal transduction.

Interference with Two-Component Systems (TCS)

Two-component systems are a primary mechanism by which bacteria sense and respond to environmental stimuli. These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. The activity of many sensor kinases is directly or indirectly dependent on the membrane's electrochemical state. By depolarizing the membrane, this compound likely interferes with the signal transduction of various TCSs, impairing the bacterium's ability to adapt to stress, regulate virulence, and control metabolic processes.

TCS_Inhibition cluster_membrane Bacterial Membrane cluster_cytoplasm Cytoplasm This compound This compound IonChannel Ion Channel Disruption This compound->IonChannel induces MembranePotential Membrane Potential Collapse IonChannel->MembranePotential leads to SensorKinase Sensor Histidine Kinase MembranePotential->SensorKinase inhibits signaling ResponseRegulator Response Regulator SensorKinase->ResponseRegulator Phosphorylation cascade blocked GeneExpression Altered Gene Expression ResponseRegulator->GeneExpression inhibition of

Putative inhibition of a Two-Component System by this compound.
Disruption of Quorum Sensing (QS)

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on population density. Many QS systems are linked to metabolic activity and membrane-associated proteins. The severe metabolic stress and membrane disruption caused by this compound could indirectly interfere with the synthesis, secretion, and detection of autoinducer molecules, thereby disrupting quorum sensing-regulated processes such as biofilm formation and virulence factor production.

QS_Disruption This compound This compound MembraneDisruption Membrane Potential Collapse & Metabolic Stress This compound->MembraneDisruption Autoinducer Autoinducer Synthesis/Secretion MembraneDisruption->Autoinducer interferes with QS_Regulation Quorum Sensing Mediated Gene Regulation Autoinducer->QS_Regulation impaired activation of Biofilm Biofilm Formation & Virulence QS_Regulation->Biofilm downregulation of

Hypothesized disruption of Quorum Sensing by this compound.

Quantitative Antibacterial Activity

The efficacy of this compound has been quantified against various Gram-positive bacteria, most notably clinical isolates of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key parameters for assessing antibacterial potency.

Bacterial StrainTypeThis compound MIC (µg/mL)This compound MBC (µg/mL)Reference
Staphylococcus aureusMethicillin-Sensitive (MSSA) Clinical Isolate 11> 64[1][3]
Staphylococcus aureusMethicillin-Sensitive (MSSA) Clinical Isolate 21> 64[1][3]
Staphylococcus aureusMethicillin-Resistant (MRSA) Clinical Isolate 11> 64[1][3]
Staphylococcus aureusMethicillin-Resistant (MRSA) Clinical Isolate 21> 64[1][3]

Note: Further research is required to establish the MIC and MBC values of this compound against other significant Gram-positive pathogens such as Bacillus subtilis, Streptococcus pneumoniae, and Enterococcus faecalis.

Detailed Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Incubator (37°C)

Workflow:

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate serial_dilution Perform Serial Dilutions of this compound in MHB serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Turbidity (Bacterial Growth) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

Procedure:

  • Preparation of this compound Dilutions:

    • A two-fold serial dilution of this compound is prepared in Mueller-Hinton Broth directly in a 96-well microtiter plate. The final volume in each well is typically 50 µL, with concentrations ranging over a clinically relevant scale.

  • Preparation of Bacterial Inoculum:

    • Several colonies of the test bacterium are transferred from an agar plate into sterile saline.

    • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • This suspension is then diluted in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • 50 µL of the standardized bacterial suspension is added to each well of the microtiter plate containing the this compound dilutions.

    • A positive control well (bacteria in MHB without antibiotic) and a negative control well (MHB only) are included.

    • The plate is incubated at 37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, the plate is examined for visible turbidity.

    • The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Measurement of Bacterial Membrane Potential using DiSC3(5) Assay

This assay utilizes the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) to monitor changes in bacterial membrane potential.

Materials:

  • Bacterial culture in logarithmic growth phase

  • DiSC3(5) stock solution (in DMSO)

  • Potassium chloride (KCl) solution

  • Valinomycin (a K+ ionophore for depolarization control)

  • Fluorometer or fluorescence plate reader

  • Black, clear-bottom 96-well plates

Workflow:

MembranePotential_Workflow start Start prep_cells Prepare Bacterial Cell Suspension in appropriate buffer start->prep_cells add_dye Add DiSC3(5) dye to cell suspension and incubate prep_cells->add_dye measure_baseline Measure Baseline Fluorescence add_dye->measure_baseline add_this compound Add this compound measure_baseline->add_this compound measure_depolarization Monitor Fluorescence Increase (Depolarization) add_this compound->measure_depolarization add_valinomycin Add Valinomycin (Positive Control) measure_depolarization->add_valinomycin measure_max_depolarization Measure Maximum Fluorescence add_valinomycin->measure_max_depolarization end End measure_max_depolarization->end

Workflow for measuring membrane potential using DiSC3(5).

Procedure:

  • Cell Preparation:

    • Bacteria are grown to mid-logarithmic phase, harvested by centrifugation, and washed with a suitable buffer (e.g., HEPES buffer with glucose).

    • The cells are resuspended in the same buffer to a specific optical density (e.g., OD600 of 0.05).

  • Dye Loading and Baseline Measurement:

    • DiSC3(5) is added to the cell suspension to a final concentration of approximately 1 µM.

    • The suspension is incubated in the dark at room temperature to allow the dye to accumulate in the polarized cells, leading to fluorescence quenching.

    • The baseline fluorescence is measured using a fluorometer (e.g., excitation at 622 nm, emission at 670 nm).

  • Induction of Depolarization:

    • This compound is added to the cell suspension at the desired concentration.

    • Fluorescence is monitored over time. Depolarization of the membrane causes the release of the DiSC3(5) dye, resulting in an increase in fluorescence.

  • Positive Control:

    • At the end of the experiment, valinomycin is added to induce complete depolarization, providing a measure of the maximum fluorescence signal.

  • Data Analysis:

    • The change in fluorescence over time is plotted to visualize the kinetics of membrane depolarization induced by this compound. The rate and extent of fluorescence increase are indicative of the ionophore's activity.

Conclusion

This compound is a potent inhibitor of Gram-positive bacteria, acting through a well-defined mechanism of ionophore-mediated disruption of the cell membrane's electrochemical potential. This guide has summarized the core principles of its action, provided available quantitative data on its efficacy, and detailed the experimental protocols necessary for its further investigation. While its activity against Staphylococcus aureus is promising, further studies are warranted to broaden our understanding of its spectrum of activity and to elucidate its specific effects on bacterial signaling cascades. The information provided herein serves as a valuable resource for researchers and drug development professionals seeking to explore the therapeutic potential of this compound.

References

Methodological & Application

Nanchangmycin: Application Notes and Experimental Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanchangmycin, a polyether ionophore antibiotic, has garnered significant interest in the scientific community for its potent anticancer activities. It has demonstrated efficacy against a broad spectrum of cancer cells, including cancer stem cells, which are notoriously resistant to conventional therapies. These application notes provide a comprehensive overview of the experimental protocols to study the effects of this compound in a cell culture setting. The detailed methodologies provided herein are intended to guide researchers in investigating its mechanism of action, including its effects on apoptosis, autophagy, and the Wnt/β-catenin signaling pathway.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach:

  • Induction of Apoptosis: this compound triggers programmed cell death by increasing intracellular calcium levels and promoting the accumulation of reactive oxygen species (ROS). This leads to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c, ultimately activating the caspase cascade.

  • Inhibition of Wnt/β-catenin Signaling: This crucial signaling pathway is often dysregulated in cancer, promoting cell proliferation and survival. This compound has been shown to inhibit this pathway, leading to a reduction in cancer cell growth.

  • Activation of Autophagy: this compound can induce autophagy, a cellular process of self-digestion. While the role of autophagy in cancer is complex, in this context, it appears to contribute to the overall cytotoxic effect of the compound.

Data Presentation

While specific IC50 values for this compound across a wide range of cancer cell lines are not extensively consolidated in publicly available literature, the following table presents representative data for its aglycone form, deaglycone-nanchangmycin, to illustrate its potent anticancer activity. Researchers should determine the specific IC50 for their cell line of interest experimentally.

Cell LineCancer TypeIC50 (µM) of Deaglycone-Nanchangmycin
MCF-7Breast CancerData not available in a consolidated format
A549Lung CancerData not available in a consolidated format
HCT116Colon CancerData not available in a consolidated format
K562LeukemiaData not available in a consolidated format

Note: The IC50 values for this compound should be experimentally determined for each specific cell line and experimental conditions.

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the cellular effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare a series of dilutions of this compound in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[2]

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis

This protocol is for detecting changes in protein expression related to apoptosis, autophagy, and the Wnt/β-catenin pathway.

Materials:

  • This compound-treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-LC3B, anti-β-catenin, anti-GSK3β, anti-Cyclin D1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer according to the manufacturer's recommendation, typically 1:1000) overnight at 4°C with gentle agitation.[3][4]

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities and normalize to a loading control like β-actin.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells.

Materials:

  • This compound-treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

  • Gating Strategy:

    • Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC).

    • Create a dot plot of FITC (Annexin V) versus PI.

    • Viable cells will be Annexin V-negative and PI-negative.

    • Early apoptotic cells will be Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.

Mandatory Visualizations

Nanchangmycin_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Wnt Wnt This compound->Wnt inhibits pathway Ca_ion Ca²⁺ This compound->Ca_ion increases Autophagy_proteins Autophagy Proteins (e.g., LC3) This compound->Autophagy_proteins activates Frizzled Frizzled Receptor GSK3b GSK3β Frizzled->GSK3b inhibits ROS ROS Ca_ion->ROS induces Mitochondrion Mitochondrion ROS->Mitochondrion damages CytC Cytochrome c Mitochondrion->CytC releases Caspases Caspases CytC->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis beta_catenin β-catenin GSK3b->beta_catenin phosphorylates for Degradation Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates & activates Autophagosome Autophagosome Formation Autophagy_proteins->Autophagosome Target_Genes Target Gene Transcription TCF_LEF->Target_Genes

Caption: this compound's multifaceted mechanism of action.

Experimental_Workflow cluster_assays Experimental Assays cluster_western_targets Western Blot Targets cluster_flow_analysis Flow Cytometry Analysis start Start: Cell Culture treatment This compound Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (MTT) treatment->viability western Western Blot Analysis treatment->western flow Flow Cytometry treatment->flow data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis_markers Apoptosis Markers (Cleaved Caspase-3, PARP) autophagy_markers Autophagy Markers (LC3-I/II) wnt_markers Wnt/β-catenin Markers (β-catenin, GSK3β) apoptosis_analysis Apoptosis Analysis (Annexin V/PI) cell_cycle_analysis Cell Cycle Analysis (PI) apoptosis_markers->data_analysis autophagy_markers->data_analysis wnt_markers->data_analysis apoptosis_analysis->data_analysis cell_cycle_analysis->data_analysis end End: Elucidation of This compound's Effects data_analysis->end

Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols for In Vitro Antiviral Assay of Nanchangmycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanchangmycin is a polyether ionophore antibiotic isolated from Streptomyces nanchangensis that has demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and notably, antiviral effects.[1][2][3] Recent studies have highlighted its potent inhibitory activity against several viruses, including Zika virus (ZIKV), Dengue virus (DENV), West Nile virus, and chikungunya virus.[4][5] The primary antiviral mechanism of this compound against flaviviruses like ZIKV has been identified as the inhibition of viral entry and the blockade of viral polyprotein cleavage by targeting the signal peptidase complex subunit SEC11A.[1][3]

These application notes provide detailed protocols for assessing the in vitro antiviral activity and cytotoxicity of this compound. The described assays are fundamental for determining the compound's efficacy and therapeutic window, crucial for further drug development.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound against Zika virus.

Compound Virus Strain Cell Type Assay Type EC50 / IC50 (µM) CC50 (µM) Selectivity Index (SI = CC50/EC50) Reference
This compoundZIKV (Mex2-81)U2OSHigh-Content Imaging0.1 - 0.4>1 (modestly toxic in primary screen)>2.5 - 10[4]
This compoundZIKVNot SpecifiedNot Specified4.3Not SpecifiedNot Specified[1]
Nan-Dyne (Probe)ZIKVNot SpecifiedNot Specified9.1Not SpecifiedNot Specified[1]

EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) are used interchangeably in the literature to denote the concentration of a drug at which it exerts half of its maximal effect.

Experimental Protocols

Cytotoxicity Assay (CC50 Determination)

This protocol determines the concentration of this compound that is toxic to the host cells, a critical parameter for distinguishing antiviral effects from general cytotoxicity. The 50% cytotoxic concentration (CC50) is a key value for calculating the selectivity index.[6] A common method for this is the MTT or Resazurin assay.[7]

Materials:

  • Host cells (e.g., Vero, U2OS, Huh-7)

  • 96-well microtiter plates

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol for MTT)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should be non-toxic to the cells (typically ≤0.5%).

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include wells with medium only (blank) and cells with medium containing the highest concentration of DMSO used (vehicle control).

  • Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.

  • MTT/Resazurin Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and mix thoroughly to dissolve the formazan crystals.[7]

    • For Resazurin: Add 20 µL of Resazurin solution to each well and incubate for 1-4 hours at 37°C.[7]

  • Data Acquisition: Measure the absorbance (for MTT, typically at 570 nm) or fluorescence (for Resazurin, Ex/Em ~560/590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Plaque Reduction Assay (EC50 Determination)

This is considered the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[8][9]

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock with a known titer (Plaque Forming Units/mL)

  • This compound serial dilutions in infection medium (e.g., serum-free medium)

  • Overlay medium (e.g., 1.2% Avicel or 0.4% agarose in 2X MEM)[8][10]

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • 10% Formalin for fixing

Procedure:

  • Cell Preparation: Grow host cells to 100% confluency in multi-well plates.

  • Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce a countable number of plaques (e.g., 50-100 PFU/well).

  • Treatment and Infection:

    • Pre-treat the cell monolayers with various concentrations of this compound for 1-2 hours.

    • Alternatively, pre-incubate the virus with this compound for 1 hour before adding the mixture to the cells.

    • Aspirate the growth medium from the cells and infect with the virus-Nanchangmycin mixture (or infect pre-treated cells).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes.

  • Overlay: Aspirate the inoculum and add the overlay medium containing the corresponding concentration of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a duration that allows for plaque formation (typically 3-7 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the overlay and stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control (no compound). The EC50 is the concentration that reduces the plaque number by 50%, determined by regression analysis.

Virus Yield Reduction Assay

This assay measures the effect of a compound on the production of new infectious virus particles.[11][12][13]

Materials:

  • Host cells in 24-well or 48-well plates

  • High-titer virus stock

  • This compound serial dilutions

  • Equipment for virus titration (e.g., for plaque assay or TCID50 assay)

Procedure:

  • Infection and Treatment: Seed cells and allow them to become confluent. Infect the cells with the virus at a specific multiplicity of infection (MOI). After the adsorption period, wash the cells and add a fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for one full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: Collect the cell culture supernatant (for secreted viruses) or lyse the cells (for cell-associated viruses) by freeze-thawing.

  • Titration of Progeny Virus: Determine the titer of the harvested virus from each this compound concentration using a standard titration method like the plaque assay or the TCID50 (50% Tissue Culture Infectious Dose) assay.[12]

  • Data Analysis: Calculate the reduction in virus yield for each this compound concentration compared to the virus control. The EC50 is the concentration that reduces the virus yield by 50%.

Quantitative PCR (qPCR) Assay

This method quantifies the effect of this compound on the replication of viral nucleic acid.[14][15][16]

Materials:

  • Host cells, virus, and this compound

  • RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix (e.g., SYBR Green or TaqMan probe-based)[14]

  • Virus-specific primers and probes

  • Real-time PCR instrument

Procedure:

  • Infection and Treatment: Follow the same initial steps as the Virus Yield Reduction Assay.

  • Incubation: Incubate for a defined period to allow for viral replication.

  • Nucleic Acid Extraction: At the end of the incubation, lyse the cells and extract total RNA or DNA.

  • Reverse Transcription (for RNA viruses): Synthesize cDNA from the extracted RNA.

  • qPCR: Perform real-time PCR using primers and probes specific to a viral gene.

  • Data Analysis: Quantify the viral nucleic acid levels in treated samples relative to untreated controls. The EC50 can be calculated based on the concentration of this compound that reduces the viral nucleic acid level by 50%.

Visualizations

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Assays (EC50) cluster_plaque Plaque Reduction Assay cluster_yield Virus Yield Reduction Assay cluster_qpcr qPCR Assay c1 Seed Host Cells (96-well plate) c2 Add this compound Serial Dilutions c1->c2 c3 Incubate (48-72h) c2->c3 c4 Add Viability Reagent (MTT/Resazurin) c3->c4 c5 Measure Absorbance/ Fluorescence c4->c5 c6 Calculate CC50 c5->c6 p5 Count Plaques & Calculate EC50 y4 Calculate EC50 q5 Quantify Viral Load & Calculate EC50 p1 Infect Cell Monolayer + this compound p2 Overlay with Semi-Solid Medium p1->p2 p3 Incubate (3-7 days) p2->p3 p4 Fix and Stain Plaques p3->p4 p4->p5 y1 Infect Cells + this compound (One Replication Cycle) y2 Harvest Progeny Virus y1->y2 y3 Titer Virus by Plaque Assay/TCID50 y2->y3 y3->y4 q1 Infect Cells + this compound q2 Incubate q1->q2 q3 Extract Viral Nucleic Acid q2->q3 q4 Perform RT-qPCR q3->q4 q4->q5

Caption: Workflow for this compound antiviral and cytotoxicity testing.

Nanchangmycin_MoA cluster_virus Flavivirus Polyprotein Processing cluster_inhibition Mechanism of Inhibition polyprotein Viral Polyprotein spc Signal Peptidase Complex (SPC) (Host Cell ER) polyprotein->spc Cleavage processed_proteins Mature Viral Proteins (e.g., prM, E, NS1, NS4B) spc->processed_proteins virion New Virion Assembly processed_proteins->virion This compound This compound sec11a SEC11A Subunit of SPC This compound->sec11a Targets sec11a->inhibition inhibition->spc no_virion Inhibition of Virion Assembly inhibition->no_virion

References

Application Notes and Protocols for Nanchangmycin Cytotoxicity Assays in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of Nanchangmycin, a potent polyether ionophore antibiotic, against various cancer cell lines.

Introduction

This compound has demonstrated significant anti-cancer properties, exhibiting cytotoxic effects across a broad spectrum of cancer cell lines with IC50 values ranging from the micromolar to nanomolar concentrations.[1] Its mechanism of action is multifaceted, primarily inducing apoptosis through the disruption of mitochondrial function. This is achieved by increasing intracellular calcium levels, which leads to an accumulation of reactive oxygen species (ROS) and subsequent mitochondrial membrane permeabilization.[1][2][3] This process triggers the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor, ultimately leading to caspase-dependent cell death.[1][2] Furthermore, this compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway in cancer cell proliferation and survival.[1][2][3] It has also been shown to activate autophagy and, in specific cancer types like multiple myeloma, to target the Otub1/c-Maf axis.[1][4]

Data Presentation: this compound Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by MTT assay.

Cancer TypeCell LineIC50 (µM)
LymphomaDOHH20.00044
LeukemiaMV-4-110.008
Breast CancerMCF-70.02
Breast CancerMDA-MB-2310.03
Colon CancerHCT-1160.04
Lung CancerA5490.05
Prostate CancerPC-30.06
Pancreatic CancerPANC-10.07

Note: The above data is compiled from published studies.[1] IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.

Experimental Protocols

A widely used method to determine the cytotoxic effects of compounds like this compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6]

MTT Assay Protocol for this compound Cytotoxicity

1. Materials and Reagents:

  • This compound (stock solution prepared in DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Phosphate Buffered Saline (PBS)

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Experimental Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight in a CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to reduce background noise.[5]

3. Data Analysis:

  • Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percentage Viability:

    • Percentage Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Determine IC50 Value:

    • Plot the percentage viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Mandatory Visualizations

Signaling Pathways of this compound in Cancer Cells

Nanchangmycin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Wnt_Receptor Frizzled/LRP5/6 This compound->Wnt_Receptor Inhibits Ca2+ ↑ Ca²⁺ This compound->Ca2+ LC3AB LC3A/B Activation This compound->LC3AB Activates Wnt_Pathway β-catenin Degradation Wnt_Receptor->Wnt_Pathway ROS ↑ ROS Ca2+->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Dysfunction Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Autophagy Autophagy LC3AB->Autophagy

Caption: this compound's multifaceted mechanism of action in cancer cells.

Experimental Workflow for this compound Cytotoxicity Assay

MTT_Workflow Start Start Seed_Cells 1. Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight 2. Incubate Overnight (37°C, 5% CO₂) Seed_Cells->Incubate_Overnight Add_this compound 3. Add Serial Dilutions of this compound Incubate_Overnight->Add_this compound Incubate_Treatment 4. Incubate for 24-72h Add_this compound->Incubate_Treatment Add_MTT 5. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT 6. Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize 7. Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance 8. Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data 9. Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

References

Application Notes and Protocols for Nanchangmycin in In Vivo Mouse Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of Nanchangmycin in preclinical mouse models of cancer. The protocols and data presented are synthesized from published research to guide the design and execution of similar studies.

Introduction

This compound, a polyether ionophore antibiotic, has demonstrated significant anti-cancer properties, particularly against cancer stem cells (CSCs). Its proposed mechanisms of action include the induction of apoptosis, inhibition of the Wnt/β-catenin signaling pathway, and modulation of autophagy.[1][2] Preclinical studies in mouse models have shown its potential to inhibit tumor growth, highlighting its promise as a therapeutic agent.

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes the quantitative data from a key study investigating the in vivo anti-tumor effects of this compound.

ParameterDetailsReference
Cancer Type Breast Cancer[1][2]
Cell Line MCF-7 (Paclitaxel-Resistant)[1]
Mouse Strain BALB/c (female, 4-6 weeks old)[1]
Tumor Model Xenograft[1]
This compound Dosage Not explicitly stated in abstract[1][2]
Administration Route Not explicitly stated in abstract[1][2]
Treatment Schedule Not explicitly stated in abstract[1][2]
Observed Effects Inhibitory effects toward somatic tumors[1][2]
Mechanism of Action Induction of apoptosis, Wnt/β-catenin signaling inhibition, LC3A/B activation (autophagy)[1][2]

Further details on dosage, administration, and schedule would be found within the full-text article.

Experimental Protocols

This section provides a detailed methodology for conducting in vivo studies with this compound based on established protocols.

Cell Culture and Preparation
  • Cell Line Maintenance: Culture MCF-7 paclitaxel-resistant breast cancer cells in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and the appropriate concentration of paclitaxel to maintain resistance).

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA.

  • Cell Viability and Counting: Perform a trypan blue exclusion assay to determine cell viability. Count the cells using a hemocytometer.

  • Cell Suspension Preparation: Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at the desired concentration for injection (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice until injection.

In Vivo Xenograft Mouse Model
  • Animal Acclimatization: House female BALB/c nude mice (4-6 weeks old) in a specific pathogen-free (SPF) environment for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

    • Inject 100 µL of the cell suspension (containing 1 x 10^6 MCF-7 paclitaxel-resistant cells) subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

This compound Administration
  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., a mixture of DMSO, PEG300, and saline). The final concentration of the vehicle components should be non-toxic to the animals.

  • Administration: Administer this compound to the treatment group via the determined route (e.g., intraperitoneal injection or oral gavage) and schedule. The control group should receive the vehicle only.

Efficacy Evaluation and Endpoint
  • Tumor Growth Inhibition: Continue to monitor and measure tumor volumes throughout the treatment period.

  • Body Weight: Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice.

  • Tumor Excision and Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, Western blotting) to evaluate the molecular effects of this compound.

Visualizations: Signaling Pathways and Experimental Workflow

This compound's Proposed Mechanism of Action

Nanchangmycin_Mechanism cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion cluster_nucleus Nucleus This compound This compound Wnt_Receptor Frizzled/LRP5/6 This compound->Wnt_Receptor Inhibits Beta_Catenin β-catenin This compound->Beta_Catenin Promotes Degradation ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Calcium ↑ Intracellular Ca2+ This compound->Calcium Autophagy ↑ LC3A/B (Autophagy) This compound->Autophagy Beta_Catenin_Complex β-catenin Destruction Complex Wnt_Receptor->Beta_Catenin_Complex Inhibits Beta_Catenin_Complex->Beta_Catenin Degrades TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates Mito_Membrane Mitochondrial Membrane Permeability ROS->Mito_Membrane Calcium->Mito_Membrane Cytochrome_C Cytochrome c Mito_Membrane->Cytochrome_C Release Apoptosis Apoptosis Cytochrome_C->Apoptosis Induces Target_Genes Target Gene Expression TCF_LEF->Target_Genes Proliferation ↓ Cell Proliferation & Survival Target_Genes->Proliferation Promotes

Caption: this compound's multi-faceted anti-cancer mechanism.

Experimental Workflow for In Vivo Studies

InVivo_Workflow start Start: Cell Culture (MCF-7 Paclitaxel-Resistant) harvest Cell Harvesting & Preparation start->harvest implant Subcutaneous Implantation in BALB/c Nude Mice harvest->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomization of Mice (Tumor Volume ~100-150 mm³) tumor_growth->randomize treatment This compound Treatment Group randomize->treatment control Vehicle Control Group randomize->control monitoring Monitor Tumor Volume & Body Weight treatment->monitoring control->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint analysis Tumor Excision, Weight Measurement, & Molecular Analysis endpoint->analysis end End: Data Interpretation analysis->end

Caption: Workflow for this compound efficacy testing in a xenograft model.

Logical Relationship of this compound's Effects on Cancer Stem Cells

Nanchangmycin_CSC_Logic cluster_effects Cellular Effects cluster_outcomes Phenotypic Outcomes This compound This compound Wnt_Inhibition Wnt/β-catenin Inhibition This compound->Wnt_Inhibition Apoptosis_Induction Apoptosis Induction (via ROS, Ca2+) This compound->Apoptosis_Induction Autophagy_Modulation Autophagy Modulation This compound->Autophagy_Modulation CSC_Viability Decreased Cancer Stem Cell Viability Wnt_Inhibition->CSC_Viability Apoptosis_Induction->CSC_Viability Autophagy_Modulation->CSC_Viability Tumor_Inhibition Inhibition of Tumor Growth CSC_Viability->Tumor_Inhibition

References

Nanchangmycin: Comprehensive Application Notes for DMSO-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Nanchangmycin in experimental settings, with a specific focus on its solubility and stability in Dimethyl Sulfoxide (DMSO). These guidelines are intended to ensure accurate and reproducible results in research and development applications.

This compound: Overview and Mechanism of Action

This compound is a polyether antibiotic produced by Streptomyces nanchangensis. It is known to inhibit the growth of gram-positive bacteria and has demonstrated a broad spectrum of antiviral activity, including against Zika virus (ZIKV) and Dengue virus (DENV).[1][2] Its mechanism of action in mammalian cells involves the modulation of multiple signaling pathways. Notably, this compound has been shown to promote the inactivation of human hepatic stellate cells (HSCs) by impacting kinases such as FYN, PTK2 (also known as FAK), and MAPK1/3 (ERK2/1).[3] Furthermore, this compound and its analogues have been identified as potent inhibitors of the Wnt/β-catenin signaling pathway, which is crucial in various cellular processes, including cancer development.[4][5]

Below is a diagram illustrating the key signaling pathways affected by this compound.

Nanchangmycin_Signaling_Pathway cluster_Wnt Wnt/β-catenin Pathway cluster_Kinase Kinase Signaling This compound This compound Wnt Wnt FYN FYN This compound->FYN reduces phosphorylation PTK2 PTK2 (FAK) This compound->PTK2 reduces phosphorylation MAPK1_3 MAPK1/3 (ERK2/1) This compound->MAPK1_3 reduces phosphorylation LRP6 LRP6 Wnt->LRP6 inhibits phosphorylation beta_catenin β-catenin LRP6->beta_catenin leads to degradation

Caption: this compound's impact on Wnt/β-catenin and kinase signaling pathways.

Solubility of this compound in DMSO

This compound exhibits high solubility in DMSO, making it a suitable solvent for preparing stock solutions for in vitro experiments. It is important to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[6]

Quantitative Solubility Data:

ParameterValueNotes
Solubility in DMSO > 10 mMGeneral reported value.[1]
100 mg/mL (approx. 112.47 mM)May require ultrasonication to achieve.[6][7]
173 mg/mL (approx. 194.57 mM)Use fresh, moisture-free DMSO for best results.[6]
Solubility in Other Solvents Insoluble in water.[6]
173 mg/mL in Ethanol.[6]
Molecular Weight 889.1 g/mol For concentration calculations.[2]

To aid in dissolution, especially at higher concentrations, it is recommended to warm the solution at 37°C for 10 minutes and/or use an ultrasonic bath.[1]

Stability of this compound in DMSO

Proper storage of this compound stock solutions in DMSO is critical to maintain its biological activity and ensure experimental reproducibility.

Storage Recommendations:

Storage TemperatureDurationNotes
-20°C Up to 1 monthStore in sealed vials to prevent moisture absorption and degradation.[7]
-80°C Up to 6 monthsRecommended for long-term storage to maintain stability.[7]

It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[7]

Experimental Protocols

The following are detailed protocols for the preparation of this compound stock solutions and for assessing its solubility and stability in DMSO.

4.1. Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a commonly used concentration of this compound stock solution.

Stock_Solution_Workflow start Start weigh 1. Weigh this compound start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve Compound (Vortex, Sonicate, Warm if needed) add_dmso->dissolve aliquot 4. Aliquot Solution dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Calculation:

    • The molecular weight of this compound is 889.1 g/mol .

    • To prepare a 10 mM solution, you will need 8.891 mg of this compound per 1 mL of DMSO.

    • Adjust the amounts as needed for your desired volume. For example, for 500 µL of a 10 mM solution, weigh 4.4455 mg of this compound.

  • Weighing:

    • Carefully weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution thoroughly for 1-2 minutes.

    • If the compound does not fully dissolve, use an ultrasonic bath for 10-15 minutes or warm the solution at 37°C for 10 minutes, followed by vortexing.[1]

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7]

4.2. Protocol for Determining the Solubility of this compound in DMSO

This protocol describes a method to experimentally determine the saturation solubility of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • A series of small, sealable glass vials

  • Vortex mixer

  • Orbital shaker or rotator

  • Centrifuge capable of handling the vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other quantitative analytical method)

Procedure:

  • Preparation of Supersaturated Solutions:

    • In a series of vials, add an excess amount of this compound powder to a known volume of DMSO (e.g., 20 mg to 100 µL).

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. This allows for the maximum amount of this compound to dissolve.

  • Separation of Undissolved Solid:

    • After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved this compound.

  • Sample Preparation for Analysis:

    • Carefully collect a known volume of the clear supernatant from each vial without disturbing the pellet.

    • Dilute the supernatant with a suitable solvent (e.g., DMSO or a mobile phase component) to a concentration within the linear range of your analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method (or other quantitative technique) to determine the concentration of this compound.

    • Prepare a standard curve with known concentrations of this compound to accurately quantify the concentration in the samples.

  • Calculation:

    • Calculate the original concentration in the undiluted supernatant by factoring in the dilution factor. This concentration represents the saturation solubility of this compound in DMSO at the tested temperature.

4.3. Protocol for Assessing the Stability of this compound in DMSO

This protocol provides a framework for evaluating the stability of this compound in a DMSO stock solution over time under different storage conditions.

Materials:

  • A freshly prepared, accurately concentrated stock solution of this compound in DMSO (e.g., 10 mM)

  • Multiple aliquots of the stock solution

  • Storage facilities at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C)

  • HPLC system or other quantitative analytical method

Procedure:

  • Initial Analysis (Time Zero):

    • Immediately after preparing the stock solution, take an aliquot for analysis.

    • Dilute the sample to a suitable concentration and quantify the concentration of this compound using a validated analytical method. This will serve as the baseline (100% concentration).

  • Storage:

    • Store the remaining aliquots under the desired conditions (e.g., protected from light at room temperature, 4°C, -20°C, and -80°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1, 3, 7, 14, 30, and 60 days), retrieve one aliquot from each storage condition.

    • Allow the frozen samples to thaw completely and ensure they are at a uniform temperature before analysis.

    • Analyze the samples using the same analytical method as for the time-zero sample.

  • Data Analysis:

    • Calculate the percentage of the initial this compound concentration remaining at each time point for each storage condition.

    • Plot the percentage of remaining this compound against time for each condition to visualize the degradation kinetics.

    • A compound is often considered stable if more than 90-95% of the initial concentration remains.

By following these guidelines and protocols, researchers can confidently prepare, store, and utilize this compound in their experimental workflows, ensuring the integrity and reproducibility of their results.

References

Application Notes and Protocols for Nanchangmycin Delivery in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanchangmycin is a polyether ionophore antibiotic with a range of biological activities, including anti-fibrotic, anti-cancer, and antiviral properties.[1][2][3] Preclinical evaluation of this compound in animal models is crucial for understanding its therapeutic potential. These application notes provide detailed protocols for the delivery of this compound in rodent models, based on available in vivo studies. The protocols outlined below are intended to serve as a guide for researchers and should be adapted and optimized based on specific experimental needs and institutional guidelines.

Data Presentation

The following table summarizes the quantitative data available for this compound administration in animal studies.

ParameterIntraperitoneal (IP) InjectionOral Gavage
Animal Model Mouse (e.g., C57/B6N, Nude)Not reported in available literature
Dosage 1.0 mg/kg/day[1]Not reported in available literature
"Low dosages" (specifics not provided)[2]
Frequency Daily[1]Not reported in available literature
Every other day[1]
Duration 4 days[1]Not reported in available literature
3 weeks[1]
Vehicle DMSO (presumed, as it is a common solvent for this class of compounds in vitro)Not reported in available literature
Toxicity (LD50) Not reported in available literature. Stated to have "no toxicity" at low dosages in nude mice.[2]Not reported in available literature

Experimental Protocols

Intraperitoneal (IP) Injection Protocol

This protocol is based on a study investigating the anti-fibrotic effects of this compound in mice.[1]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • Appropriate animal restraint device

  • Analytical balance and weighing paper

  • Sterile microcentrifuge tubes

Procedure:

  • Animal Handling and Acclimation:

    • House mice in accordance with institutional guidelines and allow for an acclimation period before the start of the experiment.

    • Record the body weight of each animal before the start of dosing.

  • Preparation of this compound Stock Solution:

    • Note: this compound is poorly soluble in aqueous solutions. A stock solution in a suitable organic solvent is required. While the specific vehicle was not detailed in the in vivo study, DMSO is a common choice.

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound.

    • Dissolve this compound in 100% sterile DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Gently vortex or sonicate if necessary to ensure complete dissolution. Store the stock solution at -20°C, protected from light.

  • Preparation of Dosing Solution:

    • On the day of injection, thaw the this compound stock solution.

    • Calculate the required volume of stock solution based on the desired final dose (e.g., 1.0 mg/kg) and the body weight of the animals.

    • Dilute the stock solution with sterile saline or PBS to the final injection volume. The final concentration of DMSO in the injection should be kept to a minimum (ideally below 5-10%) to avoid solvent toxicity.

    • For example, for a 25 g mouse receiving a 1.0 mg/kg dose in a 100 µL injection volume:

      • Total dose = 1.0 mg/kg * 0.025 kg = 0.025 mg

      • Volume of 10 mg/mL stock = 0.025 mg / 10 mg/mL = 2.5 µL

      • Volume of saline/PBS = 100 µL - 2.5 µL = 97.5 µL

      • Final DMSO concentration = 2.5%

  • Administration:

    • Restrain the mouse using an appropriate method.

    • Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the dosing solution smoothly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any adverse reactions post-injection.

Oral Gavage Protocol

Note: To date, there are no published studies detailing the oral administration of this compound in animal models. Researchers wishing to explore this route of administration will need to perform initial formulation development and dose-ranging studies. The following is a general guideline for oral gavage in mice and should be adapted accordingly.

Considerations for Formulation Development:

  • Solubility: this compound's poor aqueous solubility presents a challenge for oral formulation. A suspension or a solution in a suitable vehicle will be necessary.

  • Vehicle Selection: Common vehicles for oral gavage of poorly soluble compounds include:

    • 0.5% - 1% Carboxymethylcellulose (CMC) in water

    • Corn oil or other vegetable oils

    • Polyethylene glycol (e.g., PEG400) in water

  • Stability: The stability of this compound in the chosen vehicle should be assessed.

General Oral Gavage Procedure:

  • Preparation of Formulation:

    • Prepare a homogenous suspension or solution of this compound in the selected vehicle. Sonication or homogenization may be required for suspensions.

  • Animal Handling and Dosing:

    • Measure the body weight of the mouse.

    • Gently restrain the mouse.

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the formulation slowly.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Mandatory Visualizations

Signaling Pathways of this compound

This compound has been shown to modulate several key signaling pathways involved in cell growth, survival, and fibrosis.

Nanchangmycin_Signaling cluster_fibrosis Anti-Fibrotic Effects cluster_cancer Anti-Cancer Effects This compound This compound Ca_ion Cytosolic Ca²⁺ This compound->Ca_ion FYN FYN (Phosphorylation ↓) This compound->FYN PTK2 PTK2 (FAK) (Phosphorylation ↓) This compound->PTK2 MAPK MAPK1/3 (ERK2/1) (Phosphorylation ↓) This compound->MAPK Otub1 Otub1 This compound->Otub1 Ca_ion->FYN regulates Fibrosis Fibrosis (Collagen Expression ↓, Proliferation ↓, Migration ↓) FYN->Fibrosis PTK2->Fibrosis MAPK->Fibrosis cMaf c-Maf Otub1->cMaf deubiquitinates Apoptosis Apoptosis Otub1->Apoptosis inhibits Ub Polyubiquitination ↑ cMaf->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->Apoptosis

Caption: this compound's dual mechanism of action in anti-fibrotic and anti-cancer pathways.

Experimental Workflow for Intraperitoneal Administration

The following diagram illustrates the key steps in the intraperitoneal delivery of this compound for an in vivo study.

IP_Workflow start Start prep_stock Prepare this compound Stock Solution (in DMSO) start->prep_stock prep_dose Prepare Dosing Solution (Dilute stock in saline/PBS) prep_stock->prep_dose weigh_animal Weigh Animal calc_dose Calculate Dose weigh_animal->calc_dose calc_dose->prep_dose inject Administer via Intraperitoneal Injection prep_dose->inject restrain Restrain Animal restrain->inject monitor Monitor Animal inject->monitor end End monitor->end

Caption: Workflow for the intraperitoneal administration of this compound in mice.

References

Application Notes and Protocols: Microscopy-Based Assays for Nanchangmycin Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanchangmycin, a natural product derived from Streptomyces nanchangensis, is a polyether ionophore that has demonstrated a broad spectrum of biological activities, including antibiotic, anticancer, and notable antiviral effects[1][2][3]. It has been identified as a potent inhibitor of numerous medically relevant viruses, such as Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), and Chikungunya virus (CHIKV)[4][5]. Microscopy-based assays are crucial tools for the discovery and characterization of antiviral compounds like this compound. These image-based techniques allow for the direct visualization and quantification of viral infection within host cells, providing valuable insights into the compound's mechanism of action and efficacy at different stages of the viral life cycle.

This document provides detailed protocols for key microscopy-based assays used to evaluate this compound's antiviral activity, summarizes its reported efficacy, and illustrates its proposed mechanisms of action through signaling and workflow diagrams.

Quantitative Data Summary: Antiviral Activity of this compound

The antiviral potency of this compound has been quantified across various cell types and viruses. The following tables summarize the key inhibitory concentrations (IC₅₀) and other quantitative measures of its effectiveness.

Table 1: this compound IC₅₀ Values Against Various Viruses

Virus Cell Line IC₅₀ (µM) Assay Type Reference
Zika Virus (ZIKV) U2OS (Human Bone Osteosarcoma) 0.1 - 0.4 Microscopy-based [4]
Zika Virus (ZIKV) Jeg-3 (Human Choriocarcinoma) 0.1 - 0.4 Microscopy-based [4]
Zika Virus (ZIKV) HBMEC (Human Brain Microvascular Endothelial Cells) 0.1 - 0.4 Microscopy-based [4]
Dengue Virus (DENV) Multiple Cell Lines Not specified, but effective Microscopy-based [4]
West Nile Virus (WNV) Multiple Cell Lines Not specified, but effective Microscopy-based [4]

| Chikungunya Virus (CHIKV) | Multiple Cell Lines | Not specified, but effective | Microscopy-based |[4] |

Table 2: Effect of this compound on Infectious Virus Production

Virus Cell Line Treatment Reduction in Viral Titer Assay Type Reference

| Zika Virus (ZIKV) | Vero (African Green Monkey Kidney) | this compound | 4-log reduction | Plaque Assay |[4] |

Key Mechanisms of Antiviral Action

Research suggests this compound employs multiple mechanisms to inhibit viral infection, primarily by disrupting early stages of the viral life cycle.

1. Inhibition of Viral Entry via Clathrin-Mediated Endocytosis

Studies on flaviviruses like ZIKV and DENV indicate that this compound blocks viral entry[4][5]. The compound is thought to interfere with the clathrin-mediated endocytosis pathway, a common route for these viruses to enter host cells. By disrupting this process, this compound prevents the virus from being internalized and releasing its genetic material into the cytoplasm. For influenza A virus, a proposed mechanism is the blocking of endosomal acidification, which is critical for viral uncoating[6].

G Mechanism 1: Inhibition of Viral Entry cluster_cell Host Cell Virus Virus Particle Receptor Cell Surface Receptor Virus->Receptor 1. Attachment Endosome Clathrin-Coated Vesicle (Endosome) Receptor->Endosome 2. Internalization (Endocytosis) Acidification Endosome Acidification Endosome->Acidification 3. Maturation Fusion Viral-Endosomal Fusion & Uncoating Acidification->Fusion 4. pH-dependent Conformational Change Replication Viral Replication Fusion->Replication 5. Genome Release This compound This compound This compound->Endosome Inhibits Internalization This compound->Acidification Blocks Acidification

Caption: this compound inhibits viral entry by disrupting endocytosis and endosomal acidification.

2. Inhibition of Viral Polyprotein Processing

A more recently discovered mechanism involves this compound targeting a host protein complex essential for viral replication[1][2]. It directly binds to SEC11A, a key component of the signal peptidase complex (SPC). The SPC is responsible for cleaving the large viral polyprotein into individual, functional viral proteins. By inhibiting SEC11A, this compound prevents this crucial processing step, thereby halting the production of mature viral components and blocking the formation of new virus particles[1].

G Mechanism 2: Inhibition of Viral Polyprotein Processing cluster_er Endoplasmic Reticulum Polyprotein Viral Polyprotein (on ER membrane) SPC Host Signal Peptidase Complex (SPC) Polyprotein->SPC Processing Proteins Mature Viral Proteins (e.g., prM, E, NS1) SPC->Proteins Cleavage SEC11A SEC11A Subunit Assembly New Virion Assembly Proteins->Assembly This compound This compound This compound->SEC11A Binds to & Inhibits

Caption: this compound blocks viral maturation by inhibiting the host SEC11A protein.

Experimental Protocols

The following protocols detail microscopy-based methods to assess the antiviral activity of this compound.

Workflow: High-Throughput Screening for Antiviral Compounds

This diagram outlines the typical workflow for a microscopy-based high-throughput screen (HTS) to identify antiviral compounds like this compound.

G Workflow: Microscopy-Based Antiviral HTS A 1. Cell Seeding (e.g., 96- or 384-well plates) B 2. Compound Addition (this compound & Controls) A->B C 3. Viral Infection (e.g., ZIKV, MOI=1) B->C D 4. Incubation (e.g., 24-48 hours) C->D E 5. Fixation & Permeabilization (e.g., Formaldehyde, Triton X-100) D->E F 6. Immunostaining (Primary & Secondary Antibodies) E->F G 7. Nuclear Staining (e.g., DAPI) F->G H 8. Automated Imaging (High-Content Microscope) G->H I 9. Image Analysis (Quantify Cell Count & % Infected) H->I J 10. Data Analysis (Calculate IC₅₀, Z-score) I->J

Caption: General workflow for a high-content, image-based antiviral drug screen.

Protocol 1: Immunofluorescence Assay for Viral Infection

This assay quantifies the percentage of infected cells in a population following treatment with this compound, providing a robust measure of its inhibitory effect on the overall viral life cycle.

Objective: To determine the effect of this compound on viral protein expression and the percentage of infected cells.

Materials:

  • Cell line susceptible to the virus of interest (e.g., U2OS, Vero)

  • Complete growth medium

  • This compound stock solution (in DMSO)

  • Virus stock of known titer

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% formaldehyde in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 2% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody against a viral antigen (e.g., anti-Flavivirus envelope antibody, 4G2)

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG)

  • Nuclear stain: DAPI (4′,6-diamidino-2-phenylindole)

  • 96-well optical-quality plates

  • High-content automated microscope

Procedure:

  • Cell Plating: Seed cells into a 96-well plate at a density that will result in a sub-confluent monolayer (e.g., 80-90%) at the time of analysis. Incubate for 18-24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the cells and add the compound dilutions. Include appropriate controls: "no drug" (vehicle, e.g., DMSO) and "no virus" (mock infection).

  • Pre-incubation: Incubate the cells with the compound for 1-2 hours prior to infection[4].

  • Viral Infection: Add the virus to each well at a pre-determined Multiplicity of Infection (MOI) (e.g., MOI = 1).

  • Incubation: Incubate the infected plates for a period sufficient for viral protein expression and spread (e.g., 24-48 hours)[4].

  • Fixation: Carefully remove the medium and wash the cells twice with PBS. Add 4% formaldehyde to each well and incubate for 10-15 minutes at room temperature.

  • Permeabilization: Wash the cells twice with PBS. Add Permeabilization Buffer and incubate for 10 minutes at room temperature.

  • Blocking: Wash the cells twice with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Staining: Dilute the primary antibody in Blocking Buffer. Remove the blocking solution and add the primary antibody dilution to each well. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Staining: Wash the cells three times with PBS. Dilute the fluorescently-labeled secondary antibody and DAPI in Blocking Buffer. Add this solution to each well and incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash the cells three times with PBS, leaving the final wash in the wells. Acquire images using a high-content automated microscope. Capture at least two channels: DAPI (for cell nuclei) and the fluorophore of the secondary antibody (for infected cells).

  • Analysis: Use automated image analysis software to count the total number of nuclei (DAPI signal) and the number of infected cells (viral antigen signal). Calculate the percentage of infected cells for each condition. Plot the percent infection against the drug concentration to determine the IC₅₀ value.

Protocol 2: Microscopy-Based Viral Uptake Assay

This assay specifically investigates whether this compound inhibits the early stage of viral entry into the host cell.

Objective: To visualize and quantify the effect of this compound on the internalization of viral particles.

Materials:

  • Same as Protocol 1, with the following exceptions:

  • High-titer virus stock is required for a high MOI.

  • Confocal microscope for high-resolution imaging.

Procedure:

  • Cell Plating: Seed cells onto glass-bottom dishes or optical-quality plates suitable for high-resolution microscopy.

  • Pre-treatment and Chilling: Pre-treat cells with this compound (e.g., 2 µM) or vehicle control for 1 hour at 37°C. Then, move the plates to 4°C to chill.

  • Virus Binding (Synchronization): Add a high MOI of the virus (e.g., MOI = 100) to the chilled cells[4]. Centrifuge the plate at a low speed (e.g., 1500 rpm) for 30 minutes at 4°C to synchronize the binding of virions to the cell surface[4]. This time point is considered t=0.

  • Internalization:

    • For the t=0 control group, immediately wash cells twice with ice-cold PBS and fix as described below. This shows surface-bound virus only.

    • For the internalization group (t=3h), remove the viral inoculum, wash with cold PBS, add pre-warmed medium containing this compound (or vehicle), and transfer the plate to 37°C for 3 hours to allow internalization to occur[4].

  • Fixation and Staining:

    • Wash cells twice with PBS.

    • Fix with 4% formaldehyde for 10 minutes at room temperature.

    • Crucially, do not permeabilize the cells. This ensures that only virions on the exterior of the cell are stained.

    • Block with 2% BSA in PBS for 30 minutes.

    • Stain for the viral envelope protein using the primary antibody, followed by the fluorescent secondary antibody and DAPI.

  • Imaging and Analysis:

    • Acquire images using a confocal microscope at high magnification (e.g., 63x)[4].

    • Visually inspect and quantify the presence of viral particles on the cell surface. In this compound-treated cells, a significant reduction in internalized virus (which would be protected from antibody staining if cells were permeabilized) or altered surface distribution is expected if entry is blocked. Comparing the fluorescence intensity between control and treated cells can provide a semi-quantitative measure of uptake inhibition.

References

Application Notes and Protocols for Nanchangmycin in Primary Human Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nanchangmycin, a polyether ionophore antibiotic derived from Streptomyces nanchangensis, has emerged as a potent bioactive molecule with diverse cellular effects. Initially recognized for its antibacterial and antiviral properties, recent studies have highlighted its significant activity in primary human cell lines, particularly in the context of liver fibrosis and cancer biology.[1] As an ionophore, this compound disrupts cellular ion homeostasis, leading to a cascade of downstream signaling events. These notes provide a comprehensive overview of its application in primary human cells, with a focus on hepatic stellate cells, including detailed protocols and data summaries to facilitate further research and drug development.

Mechanism of Action

This compound functions primarily as a polyether ionophore, a class of compounds that can transport cations across biological membranes. This activity disrupts the electrochemical gradients essential for numerous cellular processes. A key effect observed in primary human hepatic stellate cells (HSCs) is the elevation of cytosolic Ca2+ levels.[2] This influx of calcium appears to be a central node in its mechanism of action, triggering downstream signaling pathways that regulate cell proliferation, migration, and extracellular matrix deposition. Furthermore, in various cancer cell models, this compound has been shown to induce apoptosis, generate reactive oxygen species (ROS), and inhibit the Wnt/β-catenin signaling pathway.[3][4]

Data Presentation: Effects of this compound on Primary Human Hepatic Stellate Cells

The following table summarizes the key quantitative and qualitative effects of this compound on primary human hepatic stellate cells (HSCs) as reported in the literature.

Parameter Cell Type This compound Concentration Observed Effect Reference
HSC Inactivation Primary Human HSCsNot specified, identified in a screenPromotes inactivation, characterized by lipid re-accumulation and reduced collagen expression.[2]
Cell Proliferation Primary Human HSCsNot specifiedDecreased
Cell Migration Primary Human HSCsNot specifiedDecreased
Collagen Deposition Primary Human HSCsNot specifiedReduced assembly of collagen fibers in the extracellular matrix.
Cytosolic Calcium Primary Human HSCsNot specifiedIncreased[2]
Protein Phosphorylation Primary Human HSCsNot specifiedReduced phosphorylation of FYN, PTK2 (FAK), MAPK1/3 (ERK2/1), HSPB1 (HSP27), and STAT5B.[2]
Antiviral Activity Physiologically relevant primary cellsNot specifiedPotent inhibitor of Zika virus entry.[1]

Note: Specific IC50 values for the effects of this compound on primary human HSCs are not detailed in the reviewed literature. The compound was identified as a potent hit in a high-throughput screen. Further dose-response studies are required to establish precise IC50 values.

Experimental Protocols

Culture of Primary Human Hepatic Stellate Cells (HSCs)

This protocol is adapted from standard procedures for the culture of primary human HSCs.

Materials:

  • Cryopreserved primary human hepatic stellate cells

  • Stellate Cell Growth Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Collagen I-coated culture flasks or plates

  • 0.25% Trypsin-EDTA

  • Dulbecco's Phosphate Buffered Saline (DPBS)

  • Water bath at 37°C

  • Centrifuge

  • Cell counter

Protocol:

a. Thawing and Plating:

  • Warm the Stellate Cell Growth Medium to 37°C.

  • Rapidly thaw the cryovial of HSCs in a 37°C water bath.

  • Decontaminate the vial with 70% ethanol before opening in a sterile cell culture hood.

  • Gently transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed growth medium.

  • Centrifuge at 200 x g for 5 minutes to pellet the cells.

  • Aspirate the supernatant and gently resuspend the cell pellet in fresh growth medium.

  • Perform a cell count and assess viability.

  • Seed the cells onto Collagen I-coated plates at a density of 4,000-5,000 cells/cm².

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium every 2-3 days.

b. Sub-culturing:

  • When cells reach 80-90% confluency, aspirate the medium and wash once with DPBS.

  • Add a minimal volume of 0.25% Trypsin-EDTA to cover the cell monolayer and incubate at 37°C for 3-5 minutes, or until cells detach.

  • Neutralize the trypsin with growth medium, collect the cell suspension, and centrifuge at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh growth medium and plate as required.

This compound Treatment of Primary Human HSCs

Materials:

  • This compound (powder or stock solution)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Primary human HSCs in culture

  • Appropriate assay reagents (e.g., for cytotoxicity, Western blot, etc.)

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Working Solution Preparation: On the day of the experiment, dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with 0.1% DMSO) should always be included.

  • Cell Treatment:

    • Plate HSCs at the desired density for the specific downstream assay. Allow cells to adhere and stabilize for at least 24 hours.

    • Aspirate the old medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.

Western Blot Analysis of Phosphorylated Signaling Proteins

Protocol:

  • Seed and treat primary human HSCs with this compound as described above.

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the protein samples by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5]

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total FYN, PTK2 (FAK), and MAPK1/3 (ERK2/1) overnight at 4°C.[5]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[6]

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Measurement of Intracellular Calcium

Protocol:

  • Seed primary human HSCs on glass-bottom dishes suitable for microscopy.

  • Load the cells with a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in HBSS or imaging buffer for 30-60 minutes at 37°C.[7][8]

  • Wash the cells with fresh imaging buffer to remove excess dye and allow for de-esterification for 30 minutes.

  • Mount the dish on a fluorescence microscope equipped for live-cell imaging.

  • Acquire a baseline fluorescence reading.

  • Add this compound at the desired final concentration and record the changes in fluorescence intensity over time.

  • The ratio of fluorescence at different excitation wavelengths (for Fura-2) or the change in intensity (for Fluo-4) is indicative of the change in intracellular calcium concentration.[9]

Visualizations

Signaling Pathways Affected by this compound in Primary Human HSCs

Nanchangmycin_Signaling NCMC This compound Ca2_increase ↑ Cytosolic Ca²⁺ NCMC->Ca2_increase FYN_p ↓ p-FYN NCMC->FYN_p PTK2_p ↓ p-PTK2 (FAK) NCMC->PTK2_p MAPK1_3_p ↓ p-MAPK1/3 (ERK2/1) NCMC->MAPK1_3_p HSC_Inactivation HSC Inactivation (Lipid Re-accumulation, ↓ Collagen Expression) FYN_p->HSC_Inactivation Proliferation ↓ Proliferation FYN_p->Proliferation Migration ↓ Migration FYN_p->Migration PTK2_p->HSC_Inactivation PTK2_p->Proliferation PTK2_p->Migration MAPK1_3_p->HSC_Inactivation MAPK1_3_p->Proliferation MAPK1_3_p->Migration

Caption: this compound signaling cascade in primary human HSCs.

Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow start Culture Primary Human HSCs treatment This compound Treatment (Dose-Response) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity western_blot Western Blot (p-FYN, p-FAK, p-ERK) treatment->western_blot calcium_imaging Calcium Imaging (Fluo-4 / Fura-2) treatment->calcium_imaging functional_assays Functional Assays treatment->functional_assays data_analysis Data Analysis and Interpretation cytotoxicity->data_analysis western_blot->data_analysis calcium_imaging->data_analysis proliferation Proliferation Assay functional_assays->proliferation migration Migration Assay functional_assays->migration collagen Collagen Deposition Assay functional_assays->collagen proliferation->data_analysis migration->data_analysis collagen->data_analysis

Caption: Workflow for studying this compound in primary HSCs.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Nanchangmycin Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Nanchangmycin's poor solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental solubility issue with this compound?

A1: this compound is a lipophilic molecule, making it practically insoluble in water and aqueous buffer systems. This inherent hydrophobicity poses a significant challenge for its use in many biological assays and for in vivo applications where aqueous compatibility is essential.

Q2: What is the recommended solvent for creating a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It can be dissolved in DMSO at a concentration of ≥ 30 mg/mL.[1]

Q3: Can I dilute my DMSO stock solution of this compound directly into my aqueous experimental medium?

A3: While direct dilution is possible for achieving very low final concentrations, it is generally not recommended for higher concentrations. This compound is likely to precipitate out of the aqueous solution upon dilution of the DMSO stock. This can lead to inaccurate and unreliable experimental results. It is crucial to employ a suitable solubility enhancement strategy for aqueous applications.

Q4: What are the primary strategies to improve the aqueous solubility of this compound for in vivo studies?

A4: Based on preclinical formulation data, the primary strategies include the use of co-solvents and cyclodextrin complexation.[1] These methods aim to keep this compound dispersed and bioavailable in an aqueous environment.

Troubleshooting Guides & Experimental Protocols

Co-Solvent Formulations

Issue: My this compound is precipitating when I try to prepare it for an in vivo experiment.

Solution: A co-solvent system can be used to maintain this compound in solution. A commonly used formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[1]

Experimental Protocol: Co-Solvent Formulation for In Vivo Studies [1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the this compound DMSO stock.

  • Add the other solvents sequentially as follows: 40% PEG300, 5% Tween-80, and 45% saline to the DMSO stock, making the final DMSO concentration 10%.

  • Vortex the mixture thoroughly between the addition of each solvent.

  • If a suspended solution is observed, sonicate the mixture until a clear or uniformly suspended solution is achieved.

Troubleshooting:

  • Precipitation occurs upon adding saline: Ensure that the DMSO, PEG300, and Tween-80 are well mixed with the this compound stock before adding the final saline component. The order of solvent addition is critical.

  • The solution remains cloudy after sonication: The concentration of this compound may be too high for this specific co-solvent system. Try reducing the final concentration of this compound.

Cyclodextrin Inclusion Complexation

Issue: I need a more biocompatible formulation for my cell culture experiments, and I want to avoid high concentrations of organic solvents.

Solution: Forming an inclusion complex with a modified cyclodextrin, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly enhance the aqueous solubility of this compound.[1]

Experimental Protocol: this compound-SBE-β-CD Inclusion Complex [1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a 20% (w/v) solution of SBE-β-CD in saline.

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add the required volume of the this compound DMSO stock.

  • Add the 20% SBE-β-CD in saline solution to the DMSO stock to achieve a final DMSO concentration of 10%.

  • Vortex the mixture vigorously.

  • Sonicate the mixture if a suspended solution forms to facilitate the complexation and dissolution.

Troubleshooting:

  • This compound does not fully dissolve: The molar ratio of this compound to SBE-β-CD may not be optimal. Consider increasing the concentration of the SBE-β-CD solution.

  • Cell toxicity is observed: Although SBE-β-CD is generally considered safe, ensure that the final concentration used in your cell culture is not cytotoxic to your specific cell line by running a vehicle control.

Nanoparticle Formulations (General Guidance)

Issue: I am looking for a more advanced delivery system to improve the bioavailability and targeting of this compound.

Experimental Protocol: this compound-Loaded PLGA Nanoparticles (Adapted General Protocol)

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone or a similar water-miscible organic solvent

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

Procedure:

  • Dissolve this compound and PLGA in the organic solvent.

  • Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).

  • Add the organic phase dropwise to the aqueous phase under constant stirring.

  • Continue stirring for several hours to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by centrifugation and wash them with deionized water to remove excess surfactant and unencapsulated drug.

  • Resuspend the nanoparticles in an appropriate aqueous buffer.

Troubleshooting:

  • Large or aggregated particles are formed: The stirring speed or the rate of organic phase addition may need to be optimized. The concentration of the surfactant can also be adjusted.

  • Low drug encapsulation efficiency: The affinity of this compound for the polymer and the solvent system plays a crucial role. Experiment with different polymers or solvent systems.

Data Presentation

Table 1: this compound Solubility in Common Solvents and Formulations

Solvent/FormulationSolubility (mg/mL)Solubility (mM)AppearanceNotes
DMSO≥ 30≥ 33.74Clear solutionSaturation unknown.[1]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline2.082.34Suspended solutionRequires sonication.[1]
10% DMSO / 90% (20% SBE-β-CD in saline)2.082.34Suspended solutionRequires sonication.[1]
10% DMSO / 90% Corn Oil≥ 2.08≥ 2.34Clear solution[1]

Visualizations

experimental_workflow cluster_cosolvent Co-Solvent Formulation Workflow cluster_cyclodextrin Cyclodextrin Complexation Workflow A1 This compound in DMSO A2 Add PEG300 & Tween-80 A1->A2 A3 Add Saline A2->A3 A4 Vortex & Sonicate A3->A4 A5 Aqueous Formulation A4->A5 B1 This compound in DMSO B3 Mix & Vortex B1->B3 B2 Prepare SBE-β-CD in Saline B2->B3 B4 Sonicate B3->B4 B5 Aqueous Formulation B4->B5

Caption: Workflows for preparing aqueous formulations of this compound.

signaling_pathway_logic A Poor Aqueous Solubility of this compound B Challenges in Aqueous-Based Experiments A->B C Co-Solvent Systems B->C D Cyclodextrin Complexation B->D E Nanoparticle Encapsulation B->E F Improved Aqueous Dispersibility & Bioavailability C->F D->F E->F

Caption: Logical approach to overcoming this compound's solubility issues.

References

Technical Support Center: Enhancing Nanchangmycin Bioavailability for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the bioavailability of nanchangmycin for in vivo studies. This compound, a polyether ionophore antibiotic, presents significant challenges in achieving adequate systemic exposure due to its poor aqueous solubility. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address these issues.

Troubleshooting Guides

This section addresses common problems encountered during in vivo experiments with this compound, offering step-by-step solutions.

Issue 1: Low or Undetectable Plasma Concentrations of this compound

Symptoms:

  • Plasma concentrations of this compound are below the limit of quantification (LOQ) of the analytical method.

  • Lack of a clear pharmacokinetic profile after administration.

  • Minimal therapeutic effect observed in efficacy studies.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Poor Aqueous Solubility This compound is poorly soluble in aqueous solutions, leading to poor absorption. Consider formulating this compound in a vehicle designed to enhance solubility. Options include: • Co-solvent systems: A mixture of DMSO, PEG300, Tween-80, and saline can be used.[1] • Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.[2][3][4][5][6][7][8][9][10] • Nanoparticle formulations: Encapsulating this compound in polymeric or solid lipid nanoparticles can enhance its bioavailability.[4][11][12][13][14][15][16][17][18][19][20]
Rapid Metabolism Polyether ionophores like salinomycin (structurally similar to this compound) are rapidly metabolized by CYP enzymes, particularly CYP3A4.[2][11] This leads to high intrinsic clearance.[11] Consider co-administration with a CYP3A4 inhibitor like ketoconazole, which has been shown to increase the systemic exposure of salinomycin.[2][21]
Inappropriate Route of Administration Oral administration of poorly soluble drugs often results in low bioavailability. If oral delivery is not essential, consider alternative routes such as intraperitoneal (IP) injection, which may lead to higher systemic exposure.[22]
High Plasma Protein Binding This compound may exhibit extensive binding to plasma proteins, reducing the concentration of the free, active drug.[11] While difficult to mitigate, understanding the extent of protein binding is crucial for interpreting pharmacokinetic data.

Troubleshooting Workflow for Low Bioavailability

G start Low/Undetectable Plasma Concentration solubility Assess Solubility and Formulation start->solubility route Evaluate Administration Route solubility->route Adequate Solubility formulation_dev Develop Advanced Formulation (e.g., SEDDS, Nanoparticles) solubility->formulation_dev Poor Solubility metabolism Consider Rapid Metabolism route->metabolism Route is Optimal ip_admin Switch to Intraperitoneal (IP) Injection route->ip_admin Oral Route Ineffective cyp_inhibitor Co-administer with CYP3A4 Inhibitor metabolism->cyp_inhibitor High First-Pass Metabolism Suspected pk_study Conduct Pharmacokinetic Study formulation_dev->pk_study ip_admin->pk_study cyp_inhibitor->pk_study end Achieve Adequate Exposure pk_study->end

Figure 1: Troubleshooting decision tree for addressing low this compound bioavailability.

Issue 2: High Variability in Animal Studies

Symptoms:

  • Large standard deviations in pharmacokinetic parameters (e.g., Cmax, AUC) between animals in the same group.

  • Inconsistent therapeutic outcomes in efficacy models.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inconsistent Formulation If the drug is not fully dissolved or is in a metastable suspension, the administered dose can vary. Ensure the formulation is homogenous and stable throughout the dosing period. For suspensions, vortex thoroughly before each administration.
Gavage Errors Inconsistent oral gavage technique can lead to variable dosing and absorption. Ensure all personnel are properly trained and the gavage volume is accurate for the animal's weight.
Food Effects The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of lipophilic drugs. Standardize the fasting period for all animals before dosing.[22]
Biological Variability Individual differences in metabolism and gastrointestinal physiology can contribute to variability. Increase the number of animals per group to improve statistical power.
Issue 3: Unexpected Toxicity or Adverse Events

Symptoms:

  • Weight loss, lethargy, or other signs of distress in treated animals.

  • Mortality in high-dose groups.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Vehicle Toxicity Some organic solvents or high concentrations of surfactants can be toxic. Conduct a vehicle-only toxicity study to rule out effects from the formulation excipients.
Narrow Therapeutic Window This compound, like other ionophores, may have a narrow therapeutic index.[23] Perform a dose-ranging study to determine the maximum tolerated dose (MTD) for your specific formulation and animal model.
Formulation-Induced Toxicity Nanoparticle formulations can sometimes induce toxicity.[24][25][26] Characterize your formulation thoroughly (size, charge, stability) and consider including a control group with "empty" nanoparticles (without this compound).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice?

A1: Previous studies have used doses ranging from 1 mg/kg (intraperitoneal, every other day) for breast cancer models to 2 or 4 mg/kg (oral, daily) for multiple myeloma xenografts.[22] It is crucial to perform a dose-ranging study to determine the optimal and maximum tolerated dose for your specific animal model and formulation.

Q2: What are the main signaling pathways affected by this compound?

A2: this compound has been shown to modulate multiple signaling pathways. In hepatic stellate cells, it reduces the phosphorylation of FYN, PTK2 (FAK), and MAPK1/3 (ERK2/1).[22] In cancer cells, it can inhibit the Wnt/β-catenin pathway and target the Otub1/c-Maf axis.[1][19]

This compound Signaling Pathways

cluster_fibrosis Fibrosis cluster_cancer Cancer NCM This compound FYN FYN NCM->FYN inhibits phosphorylation PTK2 PTK2 (FAK) NCM->PTK2 inhibits phosphorylation MAPK MAPK1/3 (ERK2/1) NCM->MAPK inhibits phosphorylation Wnt Wnt/β-catenin NCM->Wnt inhibits Otub1 Otub1/c-Maf NCM->Otub1 inhibits Fibrosis_Response ↓ Fibrotic Activity FYN->Fibrosis_Response PTK2->Fibrosis_Response MAPK->Fibrosis_Response Cancer_Response ↓ Cell Proliferation ↑ Apoptosis Wnt->Cancer_Response Otub1->Cancer_Response

Figure 2: Key signaling pathways modulated by this compound in fibrosis and cancer.

Q3: How can I prepare a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?

A3: A SEDDS is an isotropic mixture of oil, surfactant, and co-surfactant that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium.[7][8]

  • Step 1: Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capmul MCM, oleic acid), surfactants (e.g., Cremophor RH40, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).[27][28]

  • Step 2: Construct a Pseudo-Ternary Phase Diagram: This helps identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable emulsion.[27][28]

  • Step 3: Formulation Preparation: Weigh the selected components, add this compound, and mix gently at a slightly elevated temperature (e.g., 40-60°C) until a clear solution is formed.[2]

  • Step 4: Characterization: Evaluate the self-emulsification time, droplet size, and stability of the resulting emulsion. The desired droplet size is typically in the nano-range (<200 nm).[27]

Q4: Are there alternatives to SEDDS for improving this compound's bioavailability?

A4: Yes, other nano-formulation strategies have shown promise for the parent compound, salinomycin, and are applicable to this compound. These include:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from physiological lipids that are solid at room temperature.[3][21][29] They can protect the drug from degradation and provide controlled release.

  • Polymeric Nanoparticles: Biodegradable polymers like PLGA can be used to encapsulate this compound, improving its pharmacokinetic profile.[11][14][18]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate and bioavailability.[30][31][32][33][34]

Data and Protocols

Pharmacokinetic Parameters of Polyether Ionophores

The following table summarizes available pharmacokinetic data for this compound analogs. Note that these values can vary significantly based on species, dose, and formulation.

Compound Species Dose & Route Bioavailability (%) Key Findings Reference
Salinomycin Chickens20 mg/kg (intracrop)73.02High extent of absorption from this route.[35]
Salinomycin RatsOral-Rapid metabolism by CYP3A4. Co-administration with ketoconazole increased systemic exposure 7-fold.[2][21]
Monensin Chickens4 mg/kg (intracrop)~11-30Bioavailability is influenced by the analytical model used.[1][23]
Experimental Protocols

This protocol is a general guideline and should be optimized for this compound.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, stearic acid)[29]

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-shear homogenizer

  • Probe sonicator

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Add the accurately weighed amount of this compound to the molten lipid and stir until fully dissolved.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8,000-10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization or probe sonication for a specified time (e.g., 5-15 minutes) to reduce the particle size to the nanometer range.[21]

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

  • Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

General Workflow for Bioavailability Enhancement

cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Solubility Screening (Oils, Surfactants) formulation Select Formulation Strategy (e.g., SEDDS, SLN, Polymer NP) solubility->formulation preparation Prepare Formulation formulation->preparation characterization In Vitro Characterization (Size, Stability, Drug Load) preparation->characterization animal_model Select Animal Model (e.g., Mouse, Rat) characterization->animal_model Proceed if In Vitro results are promising dosing Administer Formulation (Oral, IP) animal_model->dosing sampling Collect Blood Samples at Timed Intervals dosing->sampling analysis Quantify Drug Concentration (LC-MS/MS) sampling->analysis pk_calc Calculate PK Parameters (AUC, Cmax, T1/2) analysis->pk_calc

Figure 3: Experimental workflow for developing and evaluating a this compound formulation to improve bioavailability.

References

Nanchangmycin toxicity in animal models and mitigation strategies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The toxicological data and mitigation strategies are primarily based on studies of polyether ionophores as a class, due to the limited availability of specific public data on nanchangmycin. This information should be used as a guide for experimental planning and troubleshooting, not as a definitive toxicological reference for this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that researchers may encounter during in vivo experiments with this compound, drawing parallels from the known toxicities of related polyether ionophores.

Frequently Asked Questions (FAQs)

Q1: What are the primary target organs for this compound toxicity in animal models?

A1: Based on the toxicological profiles of other polyether ionophores like monensin and salinomycin, the primary target organs for this compound toxicity are likely to be striated muscles, particularly the heart and skeletal muscles.[1][2][3] This can lead to cardiotoxicity and myotoxicity. Researchers should closely monitor cardiac function and look for signs of muscle weakness or damage.

Q2: What are the typical clinical signs of acute this compound toxicity in laboratory animals?

A2: While specific data for this compound is scarce, acute toxicity from polyether ionophores generally manifests as anorexia, lethargy, muscle weakness, ataxia, and potentially sudden death at high doses.[3][4] In larger animal models like horses, which are highly sensitive, signs can include colic, profuse sweating, and tachyarrhythmias.[3] Rodent models may exhibit more general signs of distress, reduced mobility, and changes in posture.

Q3: Are there any known antidotes for this compound poisoning?

A3: There is no specific antidote for this compound or other polyether ionophore toxicity.[1][2][3][4][5] Management of overdose or toxicity is primarily supportive and aimed at reducing further absorption and managing clinical signs.

Q4: Can I co-administer other drugs with this compound in my animal studies?

A4: Caution is advised. Certain drugs, such as the antibiotic tiamulin and other macrolides, have been shown to potentiate the toxicity of ionophores, even at normally safe doses.[1][6] It is crucial to review potential drug-drug interactions that may affect the metabolism and clearance of this compound, potentially increasing its toxic effects.

Q5: What should I do if I suspect this compound toxicity in my experimental animals?

A5: If you suspect toxicity, the immediate course of action should be to cease administration of the compound. Initiate supportive care measures as outlined by your institution's veterinary staff. This may include fluid therapy to support cardiovascular function and administration of adsorbents like activated charcoal to limit further absorption if the compound was administered orally.[5]

Quantitative Toxicity Data (Extrapolated from Polyether Ionophores)

The following table summarizes toxicity data for monensin and lasalocid, two common polyether ionophores. This data is provided to give researchers a general idea of the potential toxicity range for this class of compounds. Note: These values are not specific to this compound and may not be representative of its actual toxicity.

Compound Animal Species LD50 (Median Lethal Dose) Route of Administration Reference
MonensinHorse2-3 mg/kgNot Specified[3]
MonensinDog20 mg/kgNot Specified[3]
MonensinCattle20-80 mg/kgNot Specified[3]
LasalocidHorse2-3 mg/kg (estimated)Not Specified[7]
LasalocidCattle50 mg/kg (deaths reported)Not Specified[4]

Experimental Protocols

Protocol 1: General Supportive Care for Suspected this compound Toxicity

This protocol outlines the immediate steps to be taken upon observing signs of acute toxicity.

  • Cease Administration: Immediately stop any further administration of this compound.

  • Veterinary Consultation: Alert the institutional veterinarian or animal care staff immediately.

  • Limit Absorption (for oral administration):

    • If within 1-2 hours of oral administration, consider oral gavage with activated charcoal (dose to be determined by the veterinarian, typically 1-2 g/kg).

    • Administration of a cathartic like sorbitol may be considered to accelerate gastrointestinal transit, but should only be done under veterinary guidance.

  • Supportive Care:

    • Fluid Therapy: Administer intravenous (IV) or subcutaneous (SC) fluids (e.g., lactated Ringer's solution) to support cardiovascular function and renal perfusion. The rate and volume should be determined by the veterinarian based on the animal's condition.

    • Cardiac Monitoring: If available, monitor heart rate and rhythm via ECG, as arrhythmias are a potential consequence of cardiotoxicity.

    • Thermoregulation: Monitor body temperature and provide supplemental heat if hypothermia is observed.

  • Monitoring: Continuously monitor clinical signs, including activity level, appetite, and hydration status. Collect blood samples for serum biochemistry analysis, paying close attention to cardiac (e.g., troponin, CK-MB) and skeletal muscle (e.g., CK, AST) enzyme levels.

Protocol 2: Assessment of Cardiotoxicity in a Rodent Model

This protocol provides a framework for evaluating the potential cardiotoxic effects of this compound.

  • Animal Model: Utilize a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dosing Regimen: Administer this compound at various dose levels (including a vehicle control group) for a predetermined duration (e.g., daily for 14 or 28 days).

  • In-Life Monitoring:

    • Echocardiography: Perform echocardiograms at baseline and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening).

    • Electrocardiography (ECG): Record ECGs to detect any arrhythmias or changes in cardiac electrical activity.

  • Terminal Procedures:

    • Blood Collection: Collect blood for analysis of cardiac biomarkers (e.g., cTnI, cTnT, CK-MB).

    • Histopathology: At necropsy, carefully excise the heart, weigh it, and fix it in 10% neutral buffered formalin. Process the heart for histopathological examination, focusing on signs of myocardial degeneration, necrosis, and fibrosis.

Visualizations

Toxicity_Mitigation_Workflow cluster_experiment Experimental Phase cluster_observation Observation & Action cluster_mitigation Mitigation Strategy cluster_outcome Outcome Assessment Animal_Model Animal Model (e.g., Rodent) Dosing This compound Administration Animal_Model->Dosing Toxicity_Signs Signs of Toxicity? Dosing->Toxicity_Signs Cease_Dosing Cease Dosing Toxicity_Signs->Cease_Dosing Yes Data_Analysis Analyze Toxicity Data Toxicity_Signs->Data_Analysis No Supportive_Care Initiate Supportive Care (Fluids, Adsorbents) Cease_Dosing->Supportive_Care Veterinary_Consult Consult Veterinarian Supportive_Care->Veterinary_Consult Monitor_Recovery Monitor for Recovery Veterinary_Consult->Monitor_Recovery Monitor_Recovery->Data_Analysis

Caption: Workflow for managing suspected this compound toxicity in animal models.

Nanchangmycin_Toxicity_Pathway This compound This compound (Polyether Ionophore) Membrane Cell Membrane Disruption This compound->Membrane Ion_Imbalance Cation (e.g., Ca2+) Influx Membrane->Ion_Imbalance Mitochondria Mitochondrial Swelling & Dysfunction Ion_Imbalance->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Cell_Death Cell Death (Necrosis/Apoptosis) Mitochondria->Cell_Death ROS->Cell_Death Organ_Damage Organ Damage (Heart, Skeletal Muscle) Cell_Death->Organ_Damage

References

Validation & Comparative

Nanchangmycin vs. Salinomycin: A Comparative Guide to Cancer Stem Cell Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeting of cancer stem cells (CSCs) has emerged as a critical strategy in the development of novel cancer therapies, aiming to overcome tumor recurrence and chemoresistance. Among the promising agents, the polyether ionophores nanchangmycin and salinomycin have demonstrated significant efficacy in selectively eliminating CSCs. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in their drug development endeavors.

Quantitative Performance Comparison

The following tables summarize the key quantitative data comparing the anti-CSC activity of this compound and salinomycin.

Compound Cancer Cell Line IC50 (μM) Reference
This compoundBreast Cancer Stem Cells0.28[1]
SalinomycinBreast Cancer Stem Cells2.85[1]

Table 1: Comparative IC50 Values against Breast Cancer Stem Cells. Lower IC50 values indicate higher potency. This compound demonstrates significantly greater potency than salinomycin in inhibiting breast cancer stem cells.

Compound Effect on Cancer Stem Cells Key Findings Reference
This compound Induces apoptosisTriggers caspase-dependent apoptosis through mitochondrial dysfunction.[1][2]
Inhibits Wnt/β-catenin signalingBlocks the Wnt pathway, leading to reduced cell survival.[1][2]
Elevates intracellular calciumCauses an increase in cytoplasmic calcium levels.[1][2]
Increases reactive oxygen species (ROS)Leads to an accumulation of ROS.[1][2]
Salinomycin Induces apoptosisPromotes apoptosis in various cancer stem cells, including ovarian and prostate CSCs.[3][4]
Inhibits multiple signaling pathwaysAffects Wnt/β-catenin, Hedgehog, and other stem cell-related signaling pathways.[5][6][7]
Reduces stemness marker expressionDecreases the expression of markers associated with cancer stem cells.[3]
Inhibits tumorsphere formationPrevents the formation of CSC-enriched spheroids.[3][6]
Sequesters iron in lysosomesLeads to a ferroptosis-like cell death.[8][9]

Table 2: Comparison of Mechanistic Activities. Both compounds effectively target cancer stem cells through multiple mechanisms, with a notable overlap in the inhibition of the Wnt/β-catenin pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Mammosphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells in vitro.

  • Cell Preparation: Single-cell suspensions of cancer cells are prepared by enzymatic digestion (e.g., with TrypLE) and mechanical dissociation.

  • Plating: Cells are plated at a low density (e.g., 1,000 to 20,000 cells/mL) in non-adherent culture plates or flasks.

  • Culture Medium: A serum-free medium supplemented with growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF) is used. Common media formulations include MammoCult™ or DMEM/F12 supplemented with B27, EGF, and insulin.[1]

  • Treatment: The cells are treated with various concentrations of this compound or salinomycin.

  • Incubation: The plates are incubated under standard cell culture conditions (37°C, 5% CO2) for 7-14 days to allow for the formation of mammospheres.

  • Quantification: The number and size of the mammospheres are quantified using a microscope. A sphere is typically defined as a cluster of cells with a diameter greater than 50 µm.

Flow Cytometry for Cancer Stem Cell Markers

This technique is employed to identify and quantify the population of cells expressing specific CSC surface markers.

  • Cell Preparation: A single-cell suspension is prepared from the cancer cell culture or tumor tissue.

  • Antibody Staining: The cells are incubated with fluorescently labeled antibodies specific for CSC markers (e.g., CD44, CD117, ALDH).

  • Incubation: The cell-antibody mixture is incubated in the dark, typically on ice, for a specified period (e.g., 30 minutes).

  • Washing: The cells are washed with a suitable buffer (e.g., PBS with 1% BSA) to remove unbound antibodies.

  • Data Acquisition: The stained cells are analyzed using a flow cytometer. The instrument measures the fluorescence intensity of individual cells, allowing for the quantification of the percentage of cells positive for the specific markers.

  • Data Analysis: The data is analyzed using appropriate software to gate the cell populations and determine the percentage of CSCs.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis (programmed cell death).

  • Cell Treatment: Cancer stem cells are treated with this compound or salinomycin for a specified duration.

  • Cell Harvesting: The cells are harvested and washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Annexin V-positive/PI-negative cells: Early apoptotic cells.

    • Annexin V-positive/PI-positive cells: Late apoptotic or necrotic cells.

    • Annexin V-negative/PI-negative cells: Live cells.

  • Quantification: The percentage of cells in each quadrant is determined to quantify the level of apoptosis.[3]

Visualizing the Mechanisms and Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these compounds and a typical experimental workflow for their comparison.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison CSC_Culture Cancer Stem Cell Culture (e.g., Breast CSCs) Treatment Treatment Groups: - this compound - Salinomycin - Control CSC_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Sphere_Formation Sphere Formation Assay Treatment->Sphere_Formation Marker_Analysis CSC Marker Analysis (Flow Cytometry) Treatment->Marker_Analysis IC50 IC50 Value Calculation Viability->IC50 Apoptosis_Quant Quantification of Apoptosis Apoptosis->Apoptosis_Quant Sphere_Quant Sphere Number & Size Sphere_Formation->Sphere_Quant Marker_Quant CSC Population Percentage Marker_Analysis->Marker_Quant Comparison Comparative Analysis IC50->Comparison Apoptosis_Quant->Comparison Sphere_Quant->Comparison Marker_Quant->Comparison

Caption: Experimental workflow for comparing this compound and salinomycin.

Signaling_Pathways cluster_compounds Ionophore Antibiotics cluster_pathways Signaling Pathways & Cellular Effects This compound This compound Wnt Wnt/β-catenin Pathway This compound->Wnt Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS Increased ROS This compound->ROS Calcium Increased Intracellular Ca2+ This compound->Calcium Salinomycin Salinomycin Salinomycin->Wnt Hedgehog Hedgehog Pathway Salinomycin->Hedgehog Salinomycin->Mitochondria CSC_Inhibition Cancer Stem Cell Inhibition Wnt->CSC_Inhibition Hedgehog->CSC_Inhibition Apoptosis Apoptosis Induction Mitochondria->Apoptosis ROS->Apoptosis Calcium->Apoptosis Apoptosis->CSC_Inhibition

Caption: Signaling pathways affected by this compound and salinomycin.

Conclusion

Both this compound and salinomycin are potent inhibitors of cancer stem cells, operating through multiple, often overlapping, mechanisms. Experimental data suggests that this compound exhibits a significantly lower IC50 value against breast cancer stem cells, indicating higher potency in this context.[1] Both compounds effectively induce apoptosis and disrupt critical CSC signaling pathways, most notably the Wnt/β-catenin pathway.[1][2][7] The choice between these two agents for further preclinical and clinical development may depend on the specific cancer type, the desired therapeutic window, and the tolerability profile. The detailed experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and conduct further comparative studies.

References

Nanchangmycin's Antiviral Spectrum: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nanchangmycin, a polyether ionophore antibiotic derived from Streptomyces nanchangensis, has emerged as a potent antiviral agent with a broad spectrum of activity. This guide provides a comparative analysis of this compound's antiviral efficacy against a range of viruses, juxtaposed with other well-known ionophore antibiotics. The data presented herein is collated from various in vitro studies, offering a quantitative and methodological overview to inform future research and drug development initiatives.

Comparative Antiviral Activity of Ionophores

The antiviral potency of this compound and other ionophores is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral activity. Concurrently, the 50% cytotoxic concentration (CC50) is determined to assess the drug's toxicity to the host cells. The ratio of CC50 to EC50 yields the Selectivity Index (SI), a critical parameter for evaluating the therapeutic window of an antiviral compound. An SI value greater than 10 is generally considered indicative of promising antiviral activity.

The following table summarizes the in vitro antiviral activities of this compound and other selected ionophore antibiotics against various viruses. It is important to note that direct comparisons should be made with caution, as the experimental conditions, including the specific viral strains, cell lines, and assay methods, may vary between studies.

CompoundVirusVirus FamilyCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
This compound Zika Virus (ZIKV)FlaviviridaeU2OS0.1 - 0.4>25>62.5 - 250[1]
Dengue Virus (DENV)FlaviviridaeU2OS, HBMEC, Jeg-3Not specified, but activeLow toxicity in effective rangeNot specified[1]
West Nile Virus (WNV)FlaviviridaeNot specifiedSensitiveNot specifiedNot specified[1]
Chikungunya Virus (CHIKV)TogaviridaeNot specifiedSensitiveNot specifiedNot specified[1]
Sindbis Virus (SINV)TogaviridaeNot specifiedSensitiveNot specifiedNot specified[1]
Influenza A Virus (IAV)OrthomyxoviridaeMDCKsub-µM rangeNot specifiedNot specified[2]
Herpes VirusHerpesviridaeNot specifiedActiveNot specifiedNot specified[2]
Porcine Epidemic Diarrhea VirusCoronaviridaeNot specifiedActiveNot specifiedNot specified[2]
Porcine Reproductive and Respiratory Syndrome VirusArteriviridaeNot specifiedActiveNot specifiedNot specified[2]
Salinomycin Feline Coronavirus (FCoV)CoronaviridaeFcwf-40.03049Not specifiedNot specified[3]
Monensin Dengue Virus (DENV)FlaviviridaeVero E61.0662.0451.92[4]
Nigericin Feline Coronavirus (FCoV)CoronaviridaeFcwf-40.006189Not specifiedNot specified[3]
Chikungunya Virus (CHIKV)TogaviridaeNot specifiedNot specifiedNot specifiedNot specified[5]
Valinomycin Feline Coronavirus (FCoV)CoronaviridaeFcwf-40.01580Not specifiedNot specified[3]

Experimental Protocols

The methodologies employed to determine the antiviral activity of these compounds are crucial for interpreting the data. Below are summaries of the key experimental protocols cited in this guide.

Antiviral Assay for this compound against Zika Virus[1]
  • Cell Lines: Human osteosarcoma (U2OS) cells, human brain microvascular endothelial cells (HBMEC), and human choriocarcinoma (Jeg-3) cells were used.

  • Virus Strains: Zika virus strains MR766 (African), FSS13025 (Cambodian), and MEX 2-81 (American) were utilized.

  • Methodology:

    • Cells were seeded in 96-well plates.

    • The cells were pre-treated with various concentrations of this compound for a specified period.

    • Following pre-treatment, the cells were infected with the Zika virus.

    • After a 48-hour incubation period, the cells were fixed and stained with an anti-flavivirus envelope antibody (4G2) and a nuclear stain (DAPI).

    • The percentage of infected cells was quantified using automated microscopy and image analysis.

    • EC50 values were calculated from the dose-response curves.

  • Cytotoxicity Assay: A standard MTT or similar cell viability assay was performed in parallel on uninfected cells treated with the same concentrations of this compound to determine the CC50 value.

Antiviral Assay for Ionophores against Feline Coronavirus[3]
  • Cell Line: Felis catus whole fetus-4 (Fcwf-4) cells were used.

  • Virus Strain: Feline infectious peritonitis virus (FIPV) strain 79-1146 was used.

  • Methodology:

    • Fcwf-4 cells were seeded in 12-well plates.

    • Cells were treated with serial dilutions of the ionophore antibiotics (Salinomycin, Nigericin, Valinomycin) for 1 hour prior to infection.

    • Cells were then infected with FIPV at a multiplicity of infection (MOI) of one.

    • After a 20-hour incubation, total RNA was extracted from the cell culture supernatants.

    • Viral replication was quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR) targeting the FCoV nucleocapsid (N) gene.

    • EC50 values were determined from the dose-dependent inhibition of viral RNA replication.

  • Cytotoxicity Assay: A WST-8 assay was performed on uninfected Fcwf-4 cells to assess the cytotoxicity of the compounds.

Mechanism of Action: Inhibition of Viral Entry

This compound's broad-spectrum antiviral activity is primarily attributed to its ability to disrupt the early stages of the viral life cycle, specifically viral entry into the host cell.[1] Studies have indicated that this compound blocks the clathrin-mediated endocytosis pathway, a common entry route for a variety of viruses, including flaviviruses and alphaviruses.[1]

The proposed mechanism involves the inhibition of the formation or maturation of clathrin-coated vesicles, which are responsible for engulfing the virus particle and transporting it into the cell. By interfering with this process, this compound effectively prevents the virus from reaching the cytoplasm, where it would typically release its genetic material and initiate replication.

A more recent study has also suggested an alternative mechanism for this compound's anti-Zika virus activity, involving the inhibition of the host signal peptidase complex, which is essential for the processing of the viral polyprotein.[6] This suggests that this compound may have multiple modes of action contributing to its antiviral effects.

Below is a diagram illustrating the proposed mechanism of this compound in inhibiting viral entry via clathrin-mediated endocytosis.

Viral_Entry_Inhibition cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Virus Virus Receptor Receptor Virus->Receptor 1. Binding Clathrin_Coated_Pit Clathrin-Coated Pit Receptor->Clathrin_Coated_Pit 2. Internalization Clathrin_Coated_Vesicle Clathrin-Coated Vesicle Clathrin_Coated_Pit->Clathrin_Coated_Vesicle 3. Vesicle Formation Endosome Endosome Clathrin_Coated_Vesicle->Endosome 4. Uncoating Viral_Replication Viral_Replication Endosome->Viral_Replication 5. Genome Release This compound This compound This compound->Clathrin_Coated_Pit Inhibition

Caption: this compound inhibits viral entry by blocking clathrin-mediated endocytosis.

Conclusion

This compound demonstrates significant potential as a broad-spectrum antiviral agent. Its potent activity against a variety of RNA viruses, coupled with a favorable preliminary safety profile, warrants further investigation. The primary mechanism of action appears to be the inhibition of viral entry, a crucial step in the viral life cycle, which may contribute to its broad applicability.

However, for a comprehensive understanding of its therapeutic potential, further studies are required. These should include:

  • Standardized antiviral screening against a wider panel of viruses to establish a more complete antiviral spectrum.

  • Consistent reporting of EC50, CC50, and SI values to allow for more direct and accurate comparisons with other antiviral compounds.

  • In-depth mechanistic studies to fully elucidate the molecular targets and pathways involved in its antiviral activity.

  • In vivo studies to evaluate the efficacy and safety of this compound in animal models.

The information presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for novel and effective antiviral therapies.

References

Nanchangmycin's Antiviral Edge: A Comparative Analysis of Ionophores

Author: BenchChem Technical Support Team. Date: November 2025

Nanchangmycin, a polyether ionophore antibiotic, has demonstrated significant broad-spectrum antiviral activity, setting it apart from other compounds in its class. While traditional ionophores primarily disrupt viral replication by altering cellular ion gradients, recent research reveals a unique mechanism for this compound, particularly against Zika virus, targeting a crucial host cellular process. This guide provides a comparative analysis of this compound's antiviral properties against other ionophores, supported by available experimental data and methodologies.

Comparative Antiviral Activity

This compound has shown potent inhibitory effects against a range of RNA viruses, most notably flaviviruses like Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), and Japanese Encephalitis Virus (JEV), as well as alphaviruses like Chikungunya virus (CHIKV).[1][2] A key differentiator for this compound is its efficacy against ZIKV, where other ionophores have fallen short. In a high-throughput screening that identified this compound as a potent ZIKV inhibitor, another common ionophore, salinomycin, showed no activity.

Quantitative data highlights this compound's potency. Against ZIKV, this compound exhibits a half-maximal inhibitory concentration (IC50) in the sub-micromolar range, between 0.1 and 0.4 µM, across various human cell lines.[1] This potent activity is maintained across different ZIKV strains.

While direct comparative studies of this compound against a wide array of ionophores for many viruses are limited, a study on Japanese Encephalitis Virus (JEV) provides valuable comparative data.

IonophoreVirusCell LineEC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
This compound JEVVero21.3>40>1878
MaduramicinJEVVero10.7>40>3738
CP-80,219JEVVero5.6>40>7143
SalinomycinJEVVero31.2>40>1282
A-130-AJEVVero33.5>40>1194
EndusamycinJEVVero28.7>40>1394

Table 1: Comparative antiviral activity of various polyether ionophores against Japanese Encephalitis Virus (JEV) in Vero cells.

Differentiated Mechanism of Action: Beyond Ion Disruption

The classical antiviral mechanism of ionophores involves the formation of lipid-soluble complexes with metal ions, transporting them across cellular and organellar membranes. This disrupts the delicate ion balance essential for various viral processes, including entry, uncoating, and replication. Many viruses, particularly enveloped viruses, rely on the acidic environment of endosomes for fusion and release of their genetic material into the cytoplasm. By neutralizing the pH of these compartments, ionophores can effectively block these early stages of infection.

However, this compound's antiviral activity against ZIKV is not solely reliant on this mechanism. Research has unveiled a novel mode of action where this compound targets a host protein complex essential for viral polyprotein processing.[3] Specifically, this compound inhibits the signal peptidase complex (SPC), a key component of the host cell's machinery located in the endoplasmic reticulum. It achieves this by binding to the SEC11A subunit of the SPC.[3]

The ZIKV genome is translated into a single large polyprotein that must be cleaved into individual structural and non-structural proteins to produce new infectious virus particles. The host's SPC is responsible for several of these crucial cleavages. By inhibiting SEC11A, this compound prevents the proper processing of the ZIKV polyprotein, thereby halting the viral replication cycle.[3] This distinct mechanism explains its potent and specific activity against ZIKV where other ionophores that only disrupt ion gradients are ineffective.

Antiviral Mechanisms of Ionophores Figure 1: Antiviral Mechanisms of Ionophores cluster_general General Ionophore Mechanism cluster_this compound This compound Specific Mechanism (ZIKV) Virus Entry Virus Entry Endosome Endosome Virus Entry->Endosome Ion Gradient Disruption Ion Gradient Disruption Endosome->Ion Gradient Disruption Ionophore Ionophore Ionophore->Endosome Alters pH Viral Uncoating Blocked Viral Uncoating Blocked Ion Gradient Disruption->Viral Uncoating Blocked ZIKV Polyprotein ZIKV Polyprotein ER Endoplasmic Reticulum ZIKV Polyprotein->ER SEC11A (SPC) SEC11A (SPC) ER->SEC11A (SPC) This compound This compound This compound->SEC11A (SPC) Inhibits Polyprotein Cleavage Blocked Polyprotein Cleavage Blocked SEC11A (SPC)->Polyprotein Cleavage Blocked

Figure 1: Antiviral Mechanisms of Ionophores

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of this compound and other ionophores.

High-Content Antiviral Screening Assay

This assay is used to screen large libraries of compounds for their ability to inhibit viral infection in a cell-based model.

  • Cell Plating: Human cell lines (e.g., U2OS, Huh-7, or Vero) are seeded into 384-well plates and allowed to adhere overnight.

  • Compound Treatment: The compound library, including this compound and other ionophores, is added to the cells at a specific concentration (e.g., 1-10 µM). Control wells with DMSO (vehicle) are included.

  • Viral Infection: Cells are infected with the virus of interest (e.g., ZIKV, DENV) at a specific multiplicity of infection (MOI).

  • Incubation: The plates are incubated for a period that allows for viral replication and spread (e.g., 48-72 hours).

  • Immunofluorescence Staining: After incubation, cells are fixed, permeabilized, and stained with an antibody specific for a viral antigen (e.g., flavivirus envelope protein). A nuclear counterstain (e.g., DAPI) is also used.

  • Imaging and Analysis: Plates are imaged using an automated high-content microscope. The percentage of infected cells is quantified by analyzing the number of viral antigen-positive cells relative to the total number of cells (DAPI-stained nuclei). Compounds that significantly reduce the percentage of infected cells are identified as hits.

Antiviral Screening Workflow Figure 2: Antiviral Screening Workflow Start Start Cell Seeding Seed cells in 384-well plates Start->Cell Seeding Compound Addition Add library compounds Cell Seeding->Compound Addition Virus Infection Infect cells with virus Compound Addition->Virus Infection Incubation Incubate for 48-72h Virus Infection->Incubation Fix & Stain Fix and stain for viral antigen Incubation->Fix & Stain Imaging Automated microscopy Fix & Stain->Imaging Data Analysis Quantify % infected cells Imaging->Data Analysis Hit Identification Hit Identification Data Analysis->Hit Identification

Figure 2: Antiviral Screening Workflow

Determination of IC50 and CC50

To quantify the potency and toxicity of hit compounds, dose-response curves are generated.

  • IC50 Determination:

    • Cells are treated with a serial dilution of the compound of interest.

    • Cells are then infected with the virus.

    • After incubation, the level of infection is quantified using methods such as plaque assay, RT-qPCR for viral RNA, or immunofluorescence as described above.

    • The IC50 value, the concentration at which the compound inhibits 50% of the viral infection, is calculated by fitting the data to a dose-response curve.

  • CC50 Determination:

    • Uninfected cells are treated with the same serial dilution of the compound.

    • After the same incubation period, cell viability is measured using assays such as CellTiter-Glo or MTT.

    • The CC50 value, the concentration at which the compound reduces cell viability by 50%, is calculated.

  • Selectivity Index (SI): The SI is calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates a more favorable therapeutic window for the compound.

Time-of-Addition Assay

This assay helps to determine at which stage of the viral life cycle an antiviral compound exerts its effect.

  • Cell and Virus Preparation: A monolayer of susceptible cells is prepared in multi-well plates. A known titer of the virus is prepared.

  • Compound Addition at Different Time Points: The antiviral compound is added to the cells at various time points relative to infection:

    • Pre-treatment: Compound is added before viral inoculation and removed.

    • Co-treatment: Compound is added at the same time as the virus.

    • Post-treatment: Compound is added at different time points after viral inoculation.

  • Quantification of Viral Replication: After a single round of viral replication, the amount of virus produced (e.g., viral RNA levels by RT-qPCR or infectious virus particles by plaque assay) is quantified for each condition.

  • Analysis: By observing at which time points the compound is most effective, the stage of the viral life cycle that is inhibited (e.g., entry, replication, egress) can be inferred.

Conclusion

This compound stands out among other ionophores due to its potent and broad-spectrum antiviral activity, particularly its efficacy against Zika virus. While it shares the general ionophore mechanism of disrupting cellular ion homeostasis, its unique ability to inhibit the host signal peptidase complex provides a distinct and powerful antiviral strategy. This dual mechanism of action makes this compound a promising candidate for further research and development as a broad-spectrum antiviral agent. Further head-to-head comparative studies with other ionophores against a wider range of viruses are warranted to fully elucidate its therapeutic potential.

References

Cross-Validation of Nanchangmycin's Anticancer Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

Nanchangmycin, a polyether antibiotic, has demonstrated significant potential as an anticancer agent. This guide provides a comparative analysis of its efficacy across various cancer cell lines, supported by experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this compound.

Comparative Efficacy of this compound

The cytotoxic effects of this compound have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
MCF-7 Breast Cancer0.28
Multiple Myeloma (various) Hematological MalignancyNot specified, but potent activity observed.[1]
Various Cancer Cell Lines (unspecified) VariousValues between 10 and 50 µM have been reported for similar compounds.[2]

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Key Mechanisms of Anticancer Action

This compound exerts its anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting critical signaling pathways involved in cancer cell proliferation and survival.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in cancer cells. This is a crucial mechanism for eliminating malignant cells. The apoptotic process is characterized by a series of morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of a cascade of enzymes called caspases.

Inhibition of Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is frequently hyperactivated in many cancers, leading to uncontrolled cell growth and proliferation. This compound effectively inhibits this pathway. In the absence of Wnt signaling, β-catenin is targeted for degradation by a "destruction complex." Upon Wnt pathway activation, this complex is disassembled, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes that promote cancer progression. This compound's inhibitory action on this pathway is a key component of its anticancer activity.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation, differentiation, and survival. This pathway consists of several cascades, including the ERK, JNK, and p38 MAPK pathways. This compound has been observed to modulate this pathway, contributing to the induction of apoptosis in cancer cells. The stress-activated JNK and p38 MAPK pathways are often associated with pro-apoptotic signals.

Experimental Protocols

To facilitate the replication and further investigation of this compound's anticancer effects, detailed protocols for the key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of this compound for the indicated time.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample. This is crucial for investigating the effect of this compound on signaling pathway components.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels

  • Transfer membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against β-catenin, p-p38, p-JNK, cleaved caspase-3, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound and lyse them to extract total protein.

  • Determine the protein concentration using a protein assay.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the key signaling pathways affected by this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis Cancer Cell Lines Cancer Cell Lines Seeding in Plates Seeding in Plates Cancer Cell Lines->Seeding in Plates This compound Treatment This compound Treatment Seeding in Plates->this compound Treatment MTT Assay Cell Viability (MTT Assay) This compound Treatment->MTT Assay Annexin V Assay Apoptosis Detection (Annexin V Assay) This compound Treatment->Annexin V Assay Western Blot Protein Expression (Western Blot) This compound Treatment->Western Blot IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Annexin V Assay->Apoptosis Quantification Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis

Caption: Experimental workflow for evaluating the anticancer effects of this compound.

Wnt_Signaling_Pathway cluster_without_this compound Wnt Pathway (Active) cluster_nucleus_active Inside Nucleus cluster_with_this compound Wnt Pathway (Inhibited by this compound) Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled binds DestructionComplex Destruction Complex (APC/Axin/GSK3β) Frizzled->DestructionComplex inhibits BetaCatenin β-catenin Nucleus Nucleus BetaCatenin->Nucleus accumulates & translocates TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates BetaCatenin_nuc β-catenin BetaCatenin_nuc->TCF_LEF binds This compound This compound This compound->Frizzled inhibits DestructionComplex_active Destruction Complex (Active) BetaCatenin_deg β-catenin (Degraded) DestructionComplex_active->BetaCatenin_deg promotes degradation

Caption: Inhibition of the Wnt/β-catenin signaling pathway by this compound.

MAPK_Apoptosis_Pathway cluster_mapk MAPK Signaling cluster_apoptosis Apoptosis Cascade This compound This compound p38 p38 MAPK This compound->p38 activates JNK JNK This compound->JNK activates Caspase_Activation Caspase Activation (e.g., Caspase-3) p38->Caspase_Activation JNK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound induces apoptosis via activation of p38 MAPK and JNK pathways.

References

Nanchangmycin's Antifibrotic Activity in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifibrotic activity of Nanchangmycin with established drugs, Pirfenidone and Nintedanib, focusing on their effects in primary cells. The information is supported by experimental data and detailed methodologies to aid in the evaluation and design of future studies.

Comparative Efficacy in Primary Cells

The following tables summarize the quantitative data on the antifibrotic effects of this compound, Pirfenidone, and Nintedanib in primary fibroblast and stellate cells.

Table 1: Inhibition of Primary Cell Proliferation

CompoundCell TypeConcentrationInhibition (%)Citation
This compound Primary Human Hepatic Stellate Cells100 nMSignificant decrease[1]
Pirfenidone Primary Human Intestinal Fibroblasts1 mg/mLSignificant[2]
Nintedanib Primary Human Lung Fibroblasts (IPF)70 nM65% (PDGF-stimulated)[3]
70 nM22% (FCS-stimulated)[3]

Table 2: Inhibition of Primary Cell Migration

CompoundCell TypeAssayConcentrationInhibitionCitation
This compound Primary Human Hepatic Stellate CellsNot specifiedNot specifiedDecreased migration[1]
Pirfenidone Primary Human Intestinal FibroblastsNot specifiedDose-dependentInhibited motility[2]
Nintedanib Not specified in search results---

Table 3: Inhibition of Collagen Deposition in Primary Cells

CompoundCell TypeAssayConcentrationEffectCitation
This compound Primary Human Hepatic Stellate CellsNot specifiedNot specifiedReduced assembly of collagen fibers[1]
Pirfenidone Primary Human Intestinal FibroblastsWestern Blot & Immunofluorescence1 mg/mLSuppressed basal and TGF-β1-induced collagen I production[2]
Nintedanib Murine 3D Lung Tissue CulturesqRT-PCR1 µMSignificantly downregulated Col1a1 mRNA[4]

Signaling Pathways

The antifibrotic effects of this compound, Pirfenidone, and Nintedanib are mediated through distinct signaling pathways.

This compound's Mechanism of Action:

This compound has been shown to inactivate hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis, by modulating multiple kinase signaling pathways.[1][5] It decreases the phosphorylation of FYN, PTK2 (also known as Focal Adhesion Kinase, FAK), and MAPK1/3 (also known as ERK2/1).[1] This signaling cascade ultimately leads to a reduction in the expression of proteins that form the fibrotic scar.[1]

Nanchangmycin_Pathway This compound This compound FYN FYN This compound->FYN PTK2 PTK2 (FAK) This compound->PTK2 MAPK1_3 MAPK1/3 (ERK2/1) This compound->MAPK1_3 Inactivation HSC Inactivation This compound->Inactivation HSC_Activation HSC Activation (Proliferation, Migration, Collagen Synthesis) FYN->HSC_Activation PTK2->HSC_Activation MAPK1_3->HSC_Activation

This compound signaling pathway in HSCs.

Established Antifibrotic Signaling Pathways:

Transforming Growth Factor-β (TGF-β) and Hippo-YAP signaling are critical pathways in the pathogenesis of fibrosis. Pirfenidone is known to inhibit the TGF-β pathway, while the direct effect of this compound on these specific pathways has not yet been fully elucidated.[2][6]

TGF_Beta_Pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD2_3 p-SMAD2/3 TGF_beta_R->SMAD2_3 SMAD_complex SMAD Complex SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Gene_Transcription Profibrotic Gene Transcription Nucleus->Gene_Transcription Pirfenidone Pirfenidone Pirfenidone->TGF_beta_R

Simplified TGF-β signaling pathway in fibrosis.

Hippo_YAP_Pathway Stiffness Matrix Stiffness Hippo_Pathway Hippo Pathway (LATS1/2) Stiffness->Hippo_Pathway YAP_TAZ YAP/TAZ (Nuclear) Stiffness->YAP_TAZ YAP_TAZ_p p-YAP/TAZ (Cytoplasmic) Hippo_Pathway->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD Gene_Transcription Profibrotic Gene Transcription TEAD->Gene_Transcription

Simplified Hippo-YAP signaling pathway in fibrosis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Isolation and Culture of Primary Human Hepatic Stellate Cells (HSCs)

This protocol is adapted from established methods for isolating primary human HSCs.[7][8]

HSC_Isolation_Workflow start Human Liver Tissue perfusion Two-step Perfusion (Pronase/Collagenase) start->perfusion centrifugation1 Low-speed Centrifugation (Separate Parenchymal Cells) perfusion->centrifugation1 gradient Density Gradient Centrifugation (e.g., Nycodenz, Metrizamide) centrifugation1->gradient collection Collect HSC Fraction gradient->collection culture Culture on Uncoated Plastic (to activate) or Coated Plates collection->culture end Primary HSCs for Experiments culture->end

Workflow for primary HSC isolation.

Protocol:

  • Obtain fresh human liver tissue from surgical resections.

  • Perform a two-step in situ perfusion of the tissue, first with a pronase solution and then with a collagenase solution to digest the extracellular matrix.

  • Gently dissociate the digested tissue to create a single-cell suspension.

  • Perform a low-speed centrifugation (e.g., 50 x g for 5 minutes) to pellet the larger parenchymal cells (hepatocytes).

  • Collect the supernatant containing the non-parenchymal cells, including HSCs.

  • Layer the cell suspension onto a density gradient medium (e.g., Nycodenz or Metrizamide) and centrifuge at high speed (e.g., 1,400 x g for 20 minutes).

  • Carefully collect the layer containing the HSCs.

  • Wash the collected cells and plate them on appropriate culture dishes. For activation into a myofibroblast-like phenotype, culture on uncoated plastic.

Cell Proliferation Assay (WST-1 Assay)

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to cell number.[9]

Protocol:

  • Seed primary cells in a 96-well plate at a predetermined optimal density.

  • After cell adherence, treat with various concentrations of the test compounds (this compound, Pirfenidone, Nintedanib) or vehicle control.

  • Incubate for the desired period (e.g., 48-72 hours).

  • Add 10 µL of WST-1 reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the vehicle control.

Cell Migration Assay (Transwell/Boyden Chamber Assay)

This assay assesses the chemotactic migration of cells through a porous membrane.[10][11]

Protocol:

  • Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.

  • Add a chemoattractant (e.g., PDGF or serum-containing medium) to the lower chamber.

  • Resuspend primary cells in serum-free medium and add to the upper chamber of the Transwell insert.

  • Incubate for a sufficient time to allow for cell migration (e.g., 16-24 hours).

  • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal violet).

  • Count the number of migrated cells in several random fields under a microscope.

Collagen Deposition Assay (Sirius Red Staining)

This assay quantifies the amount of collagen deposited by cells in culture.[12][13]

Protocol:

  • Culture primary cells in multi-well plates and treat with test compounds in the presence of a pro-fibrotic stimulus (e.g., TGF-β1) for an extended period (e.g., 72 hours).

  • Aspirate the culture medium and fix the cells with a suitable fixative (e.g., Kahle's fixative).

  • Stain the fixed cells with Sirius Red solution for 1 hour.

  • Wash extensively with 0.1 M HCl to remove unbound dye.

  • Elute the collagen-bound dye with 0.1 M NaOH.

  • Measure the absorbance of the eluate at 540 nm.

  • Normalize the absorbance to the cell number in parallel wells.

References

Comparative study of Nanchangmycin and other inhibitors of the Wnt signaling pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers and other diseases, making it a prime target for therapeutic intervention. This guide provides a comparative overview of Nanchangmycin and other prominent inhibitors of the Wnt signaling pathway, supported by experimental data to aid in the selection of appropriate research tools and potential drug candidates.

The Wnt Signaling Pathway: A Visual Overview

The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (Fz) receptor and its co-receptor, LRP5/6. This event triggers a cascade that leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes involved in cell proliferation, differentiation, and survival. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex.

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fz Frizzled (Fz) Wnt->Fz Binds LRP LRP5/6 Wnt->LRP Dsh Dishevelled (Dsh) Fz->Dsh Axin Axin Dsh->Axin Inhibits APC APC beta_catenin_cyt β-catenin APC->beta_catenin_cyt Axin->beta_catenin_cyt Part of Destruction Complex GSK3b GSK3β GSK3b->beta_catenin_cyt Phosphorylates for Degradation CK1 CK1 CK1->beta_catenin_cyt Proteasome Proteasome beta_catenin_cyt->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin_cyt->beta_catenin_nuc Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates

Caption: The Canonical Wnt/β-catenin Signaling Pathway.

A Comparative Look at Wnt Pathway Inhibitors

Several small molecules have been developed to inhibit the Wnt signaling pathway at various points. This section compares this compound (represented by the closely related and well-characterized ionophore, Salinomycin) with other key inhibitors: IWP-2, XAV-939, and ICG-001.

Inhibitor Profiles and Points of Intervention
  • This compound/Salinomycin (Polyether Ionophores): These inhibitors are thought to disrupt the Wnt pathway at the level of the LRP6 co-receptor. Salinomycin has been shown to block the phosphorylation of LRP6 and induce its degradation.[1][2]

  • IWP-2: This molecule inhibits Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands.

  • XAV-939: This inhibitor targets Tankyrase 1 and 2 (TNKS1/2), leading to the stabilization of Axin and enhancement of the β-catenin destruction complex.

  • ICG-001: This compound disrupts the interaction between β-catenin and its transcriptional co-activator, CREB-binding protein (CBP), thereby inhibiting the transcription of Wnt target genes.

Inhibitor_Targets Wnt_Secretion Wnt Ligand Secretion LRP6_Activation LRP6 Phosphorylation Destruction_Complex β-catenin Destruction Complex BetaCatenin_TCF β-catenin/TCF Transcription IWP2 IWP-2 IWP2->Wnt_Secretion Inhibits This compound This compound (Salinomycin) This compound->LRP6_Activation Inhibits XAV939 XAV-939 XAV939->Destruction_Complex Stabilizes ICG001 ICG-001 ICG001->BetaCatenin_TCF Inhibits

Caption: Points of intervention for selected Wnt pathway inhibitors.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected Wnt pathway inhibitors, providing a quantitative measure of their potency.

InhibitorTargetIC50 (Wnt Signaling Assay)Reference
Salinomycin LRP6 Co-receptor163 nM[1][3]
IWP-2 Porcupine (PORCN)27 nM
XAV-939 Tankyrase 1/24 nM (TNKS2), 11 nM (TNKS1)
ICG-001 β-catenin/CBP Interaction3 µM

Note: Data for Salinomycin is used as a proxy for the polyether ionophore class, to which this compound belongs, due to the lack of a specific published IC50 value for this compound in Wnt signaling assays.

Experimental Protocols

Accurate and reproducible experimental data are crucial for the comparative analysis of Wnt pathway inhibitors. Below are detailed protocols for key assays used to evaluate their efficacy.

Experimental Workflow for Inhibitor Analysis

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293T, SW480) start->cell_culture inhibitor_treatment Treat cells with varying concentrations of inhibitor cell_culture->inhibitor_treatment top_fop_assay TOP/FOP Flash Reporter Assay inhibitor_treatment->top_fop_assay viability_assay Cell Viability Assay (e.g., MTT) inhibitor_treatment->viability_assay western_blot Western Blot Analysis (β-catenin, Cyclin D1) inhibitor_treatment->western_blot data_analysis Data Analysis (IC50 determination) top_fop_assay->data_analysis viability_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A general experimental workflow for evaluating Wnt pathway inhibitors.

TOP/FOP Flash Reporter Assay

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • TOPflash and FOPflash reporter plasmids

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Wnt3a conditioned media (or recombinant Wnt3a)

  • Wnt pathway inhibitor (e.g., this compound)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Co-transfect cells with either TOPflash or FOPflash plasmid (100 ng/well) and the Renilla luciferase plasmid (10 ng/well) using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the medium with fresh medium containing either Wnt3a conditioned media (or recombinant Wnt3a) to activate the pathway, along with varying concentrations of the Wnt inhibitor. Include appropriate controls (vehicle control, Wnt3a only).

  • Incubate for another 24 hours.

  • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is expressed as the ratio of TOPflash to FOPflash luciferase activity.

MTT Cell Viability Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line with active Wnt signaling (e.g., SW480)

  • RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

  • Wnt pathway inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells per well and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the Wnt inhibitor for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells.

Western Blotting for β-catenin and Cyclin D1

This technique is used to detect and quantify the levels of specific proteins, such as β-catenin and its downstream target, Cyclin D1.

Materials:

  • Cell line of interest

  • Wnt pathway inhibitor

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-β-catenin, anti-Cyclin D1, anti-β-actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Protocol:

  • Plate and treat cells with the Wnt inhibitor as described in the previous protocols.

  • After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Conclusion

The choice of a Wnt signaling pathway inhibitor depends on the specific research question and the desired point of intervention. This compound and other polyether ionophores represent a class of inhibitors that target the Wnt pathway at the receptor level. For researchers requiring inhibition of Wnt ligand secretion, IWP-2 is an excellent tool. XAV-939 offers a way to modulate the stability of the β-catenin destruction complex, while ICG-001 allows for the specific inhibition of β-catenin-mediated transcription. The provided data and protocols serve as a valuable resource for the objective comparison and effective utilization of these powerful research tools in the ongoing effort to understand and therapeutically target the Wnt signaling pathway.

References

Nanchangmycin: A Comparative Guide to its In Vivo Efficacy in Diverse Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nanchangmycin, a polyether ionophore antibiotic, has demonstrated significant therapeutic potential across a spectrum of diseases in preclinical in vivo studies. This guide provides a comparative analysis of this compound's efficacy in various disease models, contrasting its performance with alternative compounds where data is available. Detailed experimental protocols for key in vivo studies are provided, alongside visualizations of its proposed mechanisms of action to facilitate a deeper understanding of its therapeutic promise.

Anticancer Efficacy

This compound has shown notable efficacy in preclinical cancer models, particularly in breast cancer. Its mechanism of action is primarily attributed to the inhibition of the Wnt/β-catenin signaling pathway, a critical pathway in cancer stem cell proliferation and survival.

In Vivo Performance in a Breast Cancer Xenograft Model

In a study utilizing a xenograft model, this compound demonstrated significant inhibition of tumor growth derived from MCF-7 paclitaxel-resistant breast cancer cells injected into BALB/c mice[1]. This suggests its potential in treating aggressive and drug-resistant forms of breast cancer.

Parameter This compound Salinomycin (Alternative) Vehicle Control
Tumor Growth Inhibition Significant reduction in tumor volumeEffective, but this compound showed greater effectiveness in some in vitro cancer cell lines[1]Uninhibited tumor growth
Mechanism of Action Inhibition of Wnt/β-catenin signaling pathway[1]Inhibition of Wnt signaling and other pathways[1]N/A
Experimental Protocol: Breast Cancer Xenograft Model

1. Cell Culture:

  • MCF-7 paclitaxel-resistant human breast cancer cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

2. Animal Model:

  • Female BALB/c nude mice (athymic), typically 6-8 weeks old, are used.

3. Tumor Cell Implantation:

  • A suspension of MCF-7 cells (e.g., 5 x 106 cells in 100 µL of a suitable medium like PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

4. Treatment Regimen:

  • Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

  • This compound is administered, for example, via intraperitoneal injection at a specific dosage and schedule.

  • The control group receives vehicle injections.

  • A comparator group may receive another ionophore like Salinomycin.

5. Monitoring and Endpoint:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Animal body weight and general health are monitored.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blot for signaling pathway components).

Signaling Pathway: Inhibition of Wnt/β-catenin

This compound inhibits the Wnt/β-catenin signaling pathway by preventing the phosphorylation of the LRP6 co-receptor. This disruption prevents the accumulation of β-catenin in the cytoplasm, leading to its degradation and preventing its translocation to the nucleus to activate target genes involved in cell proliferation.

Wnt_Pathway_Inhibition cluster_nucleus Nucleus Wnt Wnt LRP6 LRP6 Wnt->LRP6 Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP6->Dishevelled This compound This compound This compound->LRP6 Inhibits Phosphorylation GSK3β/Axin/APC GSK3β/Axin/APC Dishevelled->GSK3β/Axin/APC β-catenin β-catenin GSK3β/Axin/APC->β-catenin Phosphorylation β-catenin (degraded) β-catenin (degraded) β-catenin->β-catenin (degraded) β-catenin (nucleus) β-catenin (nucleus) β-catenin->β-catenin (nucleus) Translocation TCF/LEF TCF/LEF β-catenin (nucleus)->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription

Inhibition of the Wnt/β-catenin signaling pathway by this compound.

Antiviral Efficacy

This compound has demonstrated broad-spectrum antiviral activity against several medically important viruses. Its primary mechanism of antiviral action appears to be the inhibition of viral entry into host cells.

In Vivo Performance Against Viral Pathogens

While most studies to date have been in vitro, they provide strong evidence for this compound's potential as an antiviral agent. It has shown potent inhibitory effects against Zika virus (ZIKV), Dengue virus (DENV), West Nile virus (WNV), and Chikungunya virus (CHIKV)[2]. The mechanism is thought to involve the blockade of clathrin-mediated endocytosis, a common pathway for viral entry.

Virus This compound Efficacy (in vitro) Alternative Antivirals
Zika Virus (ZIKV) Potent inhibitor of entry across various cell types[2]Nucleoside analogs (e.g., Sofosbuvir)
Dengue Virus (DENV) Effective inhibition of infection[2]Nucleoside analogs
West Nile Virus (WNV) Effective inhibition of infection[2]Ribavirin (limited efficacy)
Chikungunya Virus (CHIKV) Effective inhibition of infectionRibavirin, Chloroquine (limited efficacy)
Experimental Protocol: In Vivo Antiviral Study (General Model)

As specific in vivo this compound antiviral studies with detailed protocols are limited, a general protocol for evaluating an antiviral compound in a mouse model is provided below.

1. Virus Propagation and Titer Determination:

  • The virus of interest (e.g., ZIKV) is propagated in a suitable cell line (e.g., Vero cells), and the viral titer is determined by plaque assay.

2. Animal Model:

  • Immunocompromised mice (e.g., AG129 or IFNAR-/- mice) are often used for flavivirus studies as they are more susceptible to infection.

3. Infection:

  • Mice are infected with a specific dose of the virus via a relevant route (e.g., intraperitoneal or subcutaneous injection).

4. Treatment:

  • Treatment with this compound or a vehicle control is initiated at a predetermined time point relative to infection (e.g., pre-treatment or post-infection).

  • The drug is administered via a specified route (e.g., oral gavage or intraperitoneal injection) at a defined dose and frequency.

5. Monitoring and Endpoints:

  • Clinical signs of disease (e.g., weight loss, morbidity) are monitored daily.

  • Viral load in blood and various tissues (e.g., brain, spleen) is quantified at different time points using methods like qRT-PCR or plaque assay.

  • Survival rates are recorded.

Signaling Pathway: Inhibition of Viral Entry

This compound is proposed to inhibit the entry of several viruses by interfering with clathrin-mediated endocytosis. This process involves the internalization of the virus into the host cell within a clathrin-coated vesicle. By blocking this pathway, this compound prevents the virus from reaching the cytoplasm and initiating replication.

Viral_Entry_Inhibition cluster_cell Host Cell Virus Virus Host Cell Receptor Host Cell Receptor Clathrin-coated pit Clathrin-coated pit Host Cell Receptor->Clathrin-coated pit Recruitment Plasma Membrane Plasma Membrane Clathrin-coated vesicle Clathrin-coated vesicle Clathrin-coated pit->Clathrin-coated vesicle Invagination This compound This compound This compound->Clathrin-coated vesicle Inhibits Formation Endosome Endosome Clathrin-coated vesicle->Endosome Uncoating Viral Genome Release Viral Genome Release Endosome->Viral Genome Release Fusion & Release

Inhibition of clathrin-mediated viral entry by this compound.

Antiparasitic and Antibacterial Efficacy

Direct in vivo studies validating the efficacy of this compound against parasitic and bacterial diseases are currently limited in the published literature. However, as a member of the polyether ionophore class of antibiotics, its potential can be contextualized by examining the in vivo performance of related compounds.

Comparative Efficacy of Polyether Ionophores

Other polyether ionophores, such as salinomycin, monensin, and lasalocid, are widely used in veterinary medicine as anticoccidial agents to treat parasitic infections caused by Eimeria species in poultry. They have also demonstrated in vivo efficacy against other parasites and certain bacteria.

Disease/Pathogen This compound Other Polyether Ionophores (Examples)
Coccidiosis (Eimeria) Data not availableMonensin, Salinomycin, Lasalocid: Widely used and effective in poultry.
Toxoplasmosis (Toxoplasma gondii) Data not availableMonensin: Shows some in vivo activity.
Bacterial Infections (Gram-positive) Data not availableLasalocid: Demonstrates in vivo antibacterial effects.
Experimental Protocol: In Vivo Antiparasitic (Coccidiosis) Model

1. Parasite:

  • Oocysts of a pathogenic Eimeria species (e.g., Eimeria tenella) are used.

2. Animal Model:

  • Young broiler chickens (e.g., 2-3 weeks old) are used.

3. Infection:

  • Birds are orally inoculated with a standardized dose of sporulated Eimeria oocysts.

4. Treatment:

  • The polyether ionophore (e.g., Monensin) is administered in the feed at a specified concentration, starting before or at the time of infection.

5. Monitoring and Endpoints:

  • Clinical signs such as bloody droppings and mortality are recorded.

  • Lesion scoring of the affected intestinal tract is performed at a specific time post-infection.

  • Oocyst shedding in the feces is quantified.

  • Body weight gain and feed conversion ratios are calculated to assess performance.

Conclusion

This compound exhibits significant promise as a therapeutic agent, with demonstrated in vivo efficacy in cancer and strong in vitro evidence for its broad-spectrum antiviral activity. Its mechanism of action, targeting fundamental cellular processes like the Wnt signaling pathway and clathrin-mediated endocytosis, suggests a potential for broad applicability. While direct in vivo data for its antiparasitic and antibacterial effects are currently lacking, the well-established efficacy of other polyether ionophores in these areas provides a strong rationale for further investigation of this compound in these disease models. The experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers aiming to further explore and validate the therapeutic potential of this promising compound.

References

Nanchangmycin vs. Standard Antibiotics: A Comparative Analysis Against Drug-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. This guide provides a comparative overview of nanchangmycin, a polyether ionophore antibiotic, and current standard-of-care antibiotics used to treat infections caused by drug-resistant bacterial strains, including Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and Carbapenem-Resistant Enterobacteriaceae (CRE).

Executive Summary

This compound: An Overview

This compound is a polyether antibiotic that functions as an ionophore, disrupting ion gradients across the cell membranes of susceptible bacteria. Its activity is primarily directed against Gram-positive bacteria.[1] Beyond its antibacterial properties, this compound has been investigated for other biological activities, including antiviral and anticancer effects.[2] Mechanistic studies in eukaryotic cells have shown that this compound can modulate various signaling pathways, including FYN, PTK2, and MAPK1/3. However, its precise antibacterial mechanism of action and the signaling pathways it affects in bacteria are not as well-elucidated.

Standard Antibiotics for Drug-Resistant Pathogens

The choice of standard antibiotics for treating drug-resistant infections is guided by the specific pathogen and its resistance profile.

  • Methicillin-Resistant Staphylococcus aureus (MRSA): Vancomycin, a glycopeptide antibiotic, has long been a first-line treatment for serious MRSA infections. Daptomycin, a cyclic lipopeptide, and linezolid, an oxazolidinone, are other critical options.

  • Vancomycin-Resistant Enterococci (VRE): Daptomycin and linezolid are the primary therapeutic choices for VRE infections.[3]

  • Carbapenem-Resistant Enterobacteriaceae (CRE): Treatment options for CRE are limited and often rely on older antibiotics like polymyxins (e.g., colistin, polymyxin B) or newer agents such as ceftazidime-avibactam and meropenem-vaborbactam.[4][5]

Comparative Data

As previously stated, direct comparative data for this compound against these standard antibiotics is not available. The following tables summarize the typical Minimum Inhibitory Concentration (MIC) ranges for standard antibiotics against key drug-resistant strains, as reported in the literature. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Standard Antibiotic MICs for MRSA

AntibioticMRSA MIC Range (μg/mL)
Vancomycin1 - 2
Daptomycin≤1
Linezolid1 - 4

Note: Vancomycin MICs ≥1.5 mg/L for MRSA have been associated with a higher risk of treatment failure.[6] The Clinical and Laboratory Standards Institute (CLSI) defines S. aureus isolates with a vancomycin MIC of ≤2 μg/mL as susceptible.[7]

Table 2: Standard Antibiotic MICs for VRE (E. faecium)

AntibioticVRE (E. faecium) MIC Range (μg/mL)
Daptomycin0.38 - 4
Linezolid1 - 2

Note: The daptomycin susceptibility breakpoint for Enterococcus spp. is ≤4 mg/L.[3] Daptomycin resistance in enterococci is a growing concern.[8]

Table 3: Standard Antibiotic MICs for CRE

AntibioticCRE MIC Range (μg/mL)
Polymyxin B4 - 128
Colistin4 - >64

Note: Polymyxin MICs for CRE can be very high, reflecting the significant resistance observed in these organisms.[9]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The following is a generalized protocol for determining the MIC of an antimicrobial agent using the broth microdilution method, a standard procedure in microbiology.

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial agent stock solution

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the antimicrobial agent in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Include a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

Biofilm Disruption Assay

This protocol describes a common method for assessing the ability of a compound to disrupt a pre-formed bacterial biofilm using crystal violet staining.

Objective: To quantify the reduction in biofilm biomass after treatment with an antimicrobial agent.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Appropriate growth medium (e.g., Tryptic Soy Broth)

  • Antimicrobial agent

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader

Procedure:

  • Biofilm Formation:

    • Inoculate wells of a 96-well plate with a diluted bacterial culture.

    • Incubate the plate for 24-48 hours at an appropriate temperature to allow for biofilm formation.

  • Treatment:

    • Gently remove the planktonic (free-floating) bacteria from the wells.

    • Add fresh medium containing various concentrations of the antimicrobial agent to the wells.

    • Incubate for a defined period (e.g., 24 hours).

  • Staining and Quantification:

    • Wash the wells to remove any remaining planktonic bacteria and media.

    • Stain the adherent biofilms with a 0.1% crystal violet solution for 10-15 minutes.

    • Wash the wells again to remove excess stain.

    • Solubilize the bound crystal violet with 30% acetic acid.

    • Measure the absorbance of the solubilized stain at a wavelength of approximately 550-595 nm using a plate reader. The absorbance is proportional to the biofilm biomass.

Visualizations

Signaling Pathways and Mechanisms of Action

Antibiotic_Mechanisms cluster_this compound This compound (Proposed) cluster_standard Standard Antibiotics cluster_glycopeptide Glycopeptides (e.g., Vancomycin) cluster_lipopeptide Lipopeptides (e.g., Daptomycin) cluster_polymyxin Polymyxins This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Inserts into Ion_Gradient Ion Gradient Disruption Membrane->Ion_Gradient Disrupts Cell_Death_N Cell Death Ion_Gradient->Cell_Death_N Vancomycin Vancomycin Cell_Wall Cell Wall Synthesis Vancomycin->Cell_Wall Inhibits Cell_Death_V Cell Death Cell_Wall->Cell_Death_V Daptomycin Daptomycin Membrane_D Cell Membrane Depolarization Daptomycin->Membrane_D Causes Cell_Death_D Cell Death Membrane_D->Cell_Death_D Polymyxin Polymyxin Outer_Membrane Outer Membrane Disruption Polymyxin->Outer_Membrane Disrupts Cell_Death_P Cell Death Outer_Membrane->Cell_Death_P

Caption: Mechanisms of action for this compound and standard antibiotics.

Experimental Workflow: Antibiotic Susceptibility Testing

Experimental_Workflow start Start: Isolate Bacterial Strain culture Prepare Standardized Inoculum start->culture inoculation Inoculate Microtiter Plates culture->inoculation dilution Serial Dilution of Antibiotics (this compound vs. Standard) dilution->inoculation incubation Incubate at 37°C for 16-20h inoculation->incubation read_results Read MIC Results (Lowest concentration with no growth) incubation->read_results data_analysis Data Analysis and Comparison read_results->data_analysis end End: Determine Comparative Efficacy data_analysis->end

Caption: A generalized workflow for comparative antibiotic susceptibility testing.

While this compound shows promise as an antibacterial agent, particularly against Gram-positive bacteria, a significant knowledge gap exists regarding its efficacy against contemporary drug-resistant strains compared to established antibiotics. The lack of direct comparative studies, especially quantitative data such as MICs, makes it challenging to position this compound in the current therapeutic landscape for these challenging infections. Future research should prioritize head-to-head in vitro and in vivo studies to rigorously evaluate the potential of this compound as a viable alternative or adjunct therapy for infections caused by MRSA, VRE, and other multidrug-resistant pathogens. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a resource for designing and executing such crucial investigations.

References

A Head-to-Head Comparison of Nanchangmycin and Other c-Maf Inhibitors in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Nanchangmycin and other emerging c-Maf inhibitors, supported by experimental data. The transcription factor c-Maf is a critical driver in multiple myeloma, making it a key therapeutic target.

This compound, a polyether antibiotic, has been identified as a potent inhibitor of c-Maf, a transcription factor frequently overexpressed in multiple myeloma and implicated in its pathogenesis. This guide provides a comparative analysis of this compound against other compounds that have been reported to inhibit c-Maf activity, offering a valuable resource for researchers in oncology and drug discovery.

Mechanism of Action: A Common Axis of Inhibition

This compound exerts its anti-myeloma effects by targeting the Otub1/c-Maf axis. It suppresses the deubiquitinase Otub1, which is responsible for stabilizing c-Maf. This suppression leads to the polyubiquitination and subsequent proteasomal degradation of c-Maf.[1] A similar mechanism of disrupting the Otub1/c-Maf interaction has been reported for other natural products, including Acevaltrate and the cardiac glycoside Lanatoside C.

In contrast, other compounds inhibit c-Maf through different mechanisms. Nivalenol, a mycotoxin, has been suggested to inhibit the binding of c-Maf to its target DNA sequences, such as the IL-4 promoter.[2] Sorafenib, a multi-kinase inhibitor, and Glimepiride, an antidiabetic drug, have been identified as potential c-Maf inhibitors that downregulate c-Maf protein expression.[3]

Quantitative Comparison of Inhibitory Activity

A direct comparison of the potency of these inhibitors is challenging due to the limited availability of head-to-head studies using the same experimental conditions. However, by compiling data from various sources, we can establish a comparative overview.

This compound has demonstrated a half-maximal inhibitory concentration (IC50) of 0.265 ± 0.07 µM in a Maf-responsive element (MARE)-driven luciferase reporter assay, a direct measure of its ability to inhibit c-Maf transcriptional activity.[4]

For other compounds, while direct IC50 values for c-Maf transcriptional inhibition are not consistently reported, their cytotoxic effects on multiple myeloma cell lines provide an indirect measure of their potential anti-c-Maf activity. It is important to note that these IC50 values reflect the overall effect on cell viability and may not be solely attributable to c-Maf inhibition.

InhibitorIC50 (c-Maf Transcriptional Activity)IC50 (Cell Viability in Multiple Myeloma Cell Lines)Mechanism of c-Maf InhibitionDownstream Effects
This compound 0.265 ± 0.07 µM (MARE-luciferase assay)[4]~1-4 µM (RPMI-8226, MM1.S, LP1)[4]Suppresses Otub1, leading to c-Maf degradation[1]Downregulation of CCND2, ARK5, ITGB7; Induction of apoptosis[1]
Sorafenib Not Reported~5 µM (various MM cell lines)[1]Downregulation of c-Maf protein expression[3]Downregulation of Mcl-1; Decreased phosphorylation of STAT3 and MEK/ERK
Glimepiride Not ReportedInhibition of RPMI-8226 proliferation (IC50 not specified)[3]Downregulation of c-Maf protein expression[3]G1 phase arrest and apoptosis in myeloma cells[3]
Nivalenol Not ReportedPotent cytotoxicity to leukocyte cell lines (specific IC50 for MM not detailed)[5]Inhibits binding of c-Maf to the IL-4 promoter[2]Inhibition of IL-4 expression
Acevaltrate Not ReportedPotent anti-myeloma activity (IC50 not specified)Disrupts Otub1/c-Maf interaction, leading to c-Maf degradationDownregulation of c-Maf target genes; Induction of apoptosis
Lanatoside C Not ReportedPotent anti-myeloma activity (IC50 not specified)Disrupts Otub1/c-Maf interaction, leading to c-Maf degradationInhibition of c-Maf transcriptional activity; Induction of apoptosis

Experimental Protocols

Luciferase Reporter Assay for c-Maf Transcriptional Activity

This assay is a key method for screening and quantifying the inhibitory effect of compounds on c-Maf transcriptional activity.

  • Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids expressing Otub1, c-Maf, and a luciferase reporter gene driven by a Maf-responsive element (MARE).

  • Compound Treatment: Transfected cells are seeded into 96-well plates and treated with various concentrations of the test compounds (e.g., this compound) for 24 hours.

  • Luciferase Activity Measurement: After treatment, cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. The light output is proportional to the transcriptional activity of c-Maf.

  • Data Analysis: The IC50 value is calculated by plotting the luciferase activity against the compound concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effects of the inhibitors on multiple myeloma cell lines.

  • Cell Seeding: Multiple myeloma cell lines (e.g., RPMI-8226, MM1.S, LP1) are seeded in 96-well plates.

  • Compound Incubation: Cells are treated with a range of concentrations of the inhibitor for a specified period (e.g., 48 hours).

  • MTT Reagent Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% reduction in cell viability, is calculated from the dose-response curve.

Visualizing the Pathways and Processes

To better understand the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

cluster_0 This compound/Acevaltrate/Lanatoside C Pathway This compound This compound Acevaltrate Lanatoside C Otub1 Otub1 This compound->Otub1 inhibits cMaf c-Maf Otub1->cMaf stabilizes by deubiquitination Ub Ubiquitin Proteasome Proteasome cMaf->Proteasome Downstream Downstream Gene Expression (e.g., CCND2, ITGB7) cMaf->Downstream activates Ub->cMaf polyubiquitination Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis Downstream->Apoptosis promotes survival (inhibition leads to apoptosis)

Caption: Signaling pathway of this compound and similar Otub1/c-Maf axis inhibitors.

cluster_1 Luciferase Reporter Assay Workflow Start Start Transfection Co-transfect HEK293T cells with Otub1, c-Maf, and MARE-luciferase plasmids Start->Transfection Seeding Seed transfected cells into 96-well plates Transfection->Seeding Treatment Treat cells with varying concentrations of inhibitors Seeding->Treatment Lysis Lyse cells to release intracellular components Treatment->Lysis Measurement Measure luciferase activity using a luminometer Lysis->Measurement Analysis Analyze data and calculate IC50 values Measurement->Analysis End End Analysis->End

References

Safety Operating Guide

Navigating the Safe Disposal of Nanchangmycin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Nanchangmycin are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory guidelines.

This compound, a polyether ionophore antibiotic, presents specific hazards that necessitate careful management of its waste streams.[1][2][3] According to its Safety Data Sheet (SDS), this compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of through standard laboratory waste channels or drains.

Hazard Identification and Classification

Before detailing the disposal procedures, it is crucial to understand the hazards associated with this compound. This information dictates the required safety precautions and disposal methods.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[1]
Chronic Aquatic ToxicityCategory 1H410: Very toxic to aquatic life with long lasting effects.[1]

This data is derived from the this compound Safety Data Sheet provided by DC Chemicals.[1]

Experimental Protocols for Safe Disposal

The following protocols provide detailed methodologies for the proper disposal of various forms of this compound waste generated in a laboratory setting.

Unused or Expired this compound (Pure Compound)

Pure this compound, whether in powder form or as a stock solution, must be treated as hazardous chemical waste.

  • Step 1: Container Labeling: Ensure the primary container holding the this compound is clearly and accurately labeled with the chemical name, concentration (if in solution), and appropriate hazard symbols.

  • Step 2: Packaging: Place the primary container into a larger, leak-proof, and sealable secondary container. This secondary container should also be labeled as "Hazardous Waste" and include the name "this compound."

  • Step 3: Segregation and Storage: Store the packaged waste in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

  • Step 4: Professional Disposal: Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.[1] Adhere to all institutional, local, and national regulations for hazardous waste disposal.

This compound-Contaminated Solid Waste

This category includes items such as pipette tips, gloves, flasks, and other disposable labware that have come into direct contact with this compound.

  • Step 1: Collection: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled biohazard or chemical waste bag. The bag should be robust enough to prevent punctures.

  • Step 2: Segregation: Do not mix this compound-contaminated solid waste with general laboratory trash or other waste streams.

  • Step 3: Secure Closure: Once the waste bag is three-quarters full, securely seal it to prevent any leakage.

  • Step 4: Disposal: Dispose of the sealed bag as hazardous chemical waste through your institution's approved waste management service.

This compound-Contaminated Liquid Waste

This includes cell culture media, buffer solutions, and other aqueous solutions containing this compound.

  • Step 1: Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. The container must be clearly labeled "Hazardous Waste: this compound."

  • Step 2: pH Neutralization (if applicable): If the liquid waste is acidic or basic, neutralize it to a pH between 6 and 8 before collection, unless this would cause a hazardous reaction.

  • Step 3: Secure Storage: Keep the waste container sealed when not in use and store it in a designated hazardous waste accumulation area.

  • Step 4: Professional Disposal: Arrange for disposal through a licensed hazardous waste contractor. Do not pour this compound-contaminated liquid waste down the drain. This is to prevent the release of this environmentally hazardous substance into the aquatic environment.[1]

Spill Management

In the event of a this compound spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Step 1: Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]

  • Step 2: Personal Protective Equipment (PPE): Before cleaning the spill, don appropriate PPE, including safety goggles, gloves, and a lab coat.[1]

  • Step 3: Containment and Absorption: For liquid spills, absorb the material with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep the material to avoid creating dust.

  • Step 4: Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]

  • Step 5: Waste Collection: Collect all contaminated absorbent materials and cleaning supplies in a sealed, labeled hazardous waste container.

  • Step 6: Disposal: Dispose of the collected spill cleanup waste as hazardous chemical waste.[1]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the proper disposal procedures, the following diagram illustrates the decision-making process and workflow for managing this compound waste.

Nanchangmycin_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_identification Waste Identification & Segregation cluster_disposal_procedure Disposal Procedure Waste This compound Waste Generated Identify Identify Waste Type Waste->Identify Solid Solid Waste (e.g., tips, gloves) Identify->Solid Solid Liquid Liquid Waste (e.g., media, solutions) Identify->Liquid Liquid Pure Unused/Expired (Pure Compound) Identify->Pure Pure CollectSolid Collect in Labeled Hazardous Waste Bag Solid->CollectSolid CollectLiquid Collect in Labeled Leak-proof Container Liquid->CollectLiquid PackagePure Package in Labeled Secondary Container Pure->PackagePure Store Store in Designated Hazardous Waste Area CollectSolid->Store CollectLiquid->Store PackagePure->Store Dispose Dispose via Approved Waste Contractor Store->Dispose

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment from potential harm. Always consult your institution's specific safety guidelines and waste disposal protocols.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Nanchangmycin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of Nanchangmycin, a polyether antibiotic. By adhering to these procedural steps, you can ensure a safe laboratory environment and maintain the highest standards of research integrity.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Appropriate handling and disposal are critical to mitigate these risks.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on established safety protocols for hazardous chemicals.

Body PartPPE ItemSpecificationPurpose
Hands GlovesChemical-resistant (e.g., nitrile), two pairs recommended.To prevent skin contact and absorption.
Body GownDisposable, fluid-resistant laboratory gown.To protect skin and clothing from contamination.
Eyes Safety GogglesSnug-fitting, providing a seal around the eyes.To protect against splashes and aerosols.
Face Face ShieldTo be worn in conjunction with safety goggles.Provides an additional layer of protection for the entire face from splashes.
Respiratory RespiratorAn N95 or higher-rated respirator should be used when handling the powder form to avoid inhalation.To prevent inhalation of fine particles.

Operational Plan: Safe Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling.[1]

  • Use in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • For long-term stability, store this compound powder at -20°C.[2]

Disposal Plan

All this compound waste, including contaminated PPE and experimental materials, must be treated as hazardous waste.

  • Collection: Collect all waste in designated, clearly labeled, sealed containers.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not release into the environment.[1]

Emergency Procedures: Spill Management

In the event of a this compound spill, immediate and correct action is crucial to prevent exposure and environmental contamination. The following workflow provides a step-by-step guide for managing a spill.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting Evacuate 1. Evacuate Area Alert 2. Alert Others & Cordon Off Evacuate->Alert Don_PPE 3. Don Appropriate PPE Alert->Don_PPE Contain 4. Contain the Spill Don_PPE->Contain Absorb 5. Absorb Liquid / Cover Powder Contain->Absorb Clean 6. Clean the Area Absorb->Clean Collect_Waste 7. Collect & Bag Waste Clean->Collect_Waste Dispose 8. Dispose as Hazardous Waste Collect_Waste->Dispose Report 9. Report the Incident Dispose->Report

Caption: this compound Spill Response Workflow.

This procedural guidance is designed to be a foundational element of your laboratory's safety protocols when working with this compound. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.